Product packaging for Acid Blue 182(Cat. No.:CAS No. 72152-54-6)

Acid Blue 182

Cat. No.: B13450863
CAS No.: 72152-54-6
M. Wt: 589.5 g/mol
InChI Key: ZOESAMNEZGSOPU-UHFFFAOYSA-L
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Description

Acid Blue 182 is a useful research compound. Its molecular formula is C23H17N3Na2O9S2 and its molecular weight is 589.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H17N3Na2O9S2 B13450863 Acid Blue 182 CAS No. 72152-54-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

72152-54-6

Molecular Formula

C23H17N3Na2O9S2

Molecular Weight

589.5 g/mol

IUPAC Name

disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C23H19N3O9S2.2Na/c1-11(27)26(2)12-7-8-15(17(9-12)36(30,31)32)25-16-10-18(37(33,34)35)21(24)20-19(16)22(28)13-5-3-4-6-14(13)23(20)29;;/h3-10,25H,24H2,1-2H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

ZOESAMNEZGSOPU-UHFFFAOYSA-L

Canonical SMILES

CC(=O)N(C)C1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

"Acid Blue 182" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acid Blue 182, also known by its Colour Index number C.I. 74200, is a synthetic anthraquinone (B42736) dye. Valued for its vibrant blue hue and good fastness properties, it sees primary application in the textile, leather, and paper industries. For the research community, its utility extends to analytical chemistry as a pH indicator and as a model compound in environmental studies. This guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental methodologies.

Chemical Structure and Identification

This compound is a sulfonated anthraquinone derivative. The presence of sulfonic acid groups enhances its solubility in water, classifying it as an acid dye. These anionic groups allow it to form ionic bonds with cationic sites in substrates like protein and polyamide fibers.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate[1][2][3]
CAS Number 12219-26-0[1][3][4][5][6][7][8][9][10][11][12][13]
Chemical Class Anthraquinone Dye[7][14][15]
Molecular Formula C₂₃H₁₇N₃Na₂O₉S₂[1][2]
Synonyms C.I. This compound, Alizarine Fast Blue ERL, Blue HRL[1][4][8][12]

Physicochemical and Tinctorial Properties

The dye is a blue powder that is readily soluble in water but insoluble in most organic solvents.[6][14][15] Its properties make it particularly suitable for dyeing natural protein fibers and synthetic polyamides.

Table 2: Quantitative Properties of this compound

PropertyValueReference
Molecular Weight 589.5 g/mol [1][2]
Appearance Blue Powder[4][14][15]
Hue Bright Blue[7][14][15]
Solubility Soluble in water[6][14][15]
Light Fastness (ISO 105-B02)5-6 (Good to Very Good)[14][15]
Washing Fastness (ISO 105-C06)4-5 (Very Good to Excellent)[14][15]

Applications in Research and Development

Beyond its industrial use in dyeing, this compound serves specific roles in scientific research:

  • pH Indicator: The dye exhibits a distinct color change from blue to red as the pH of a solution decreases.[1] This property allows for its use in qualitative pH assessments in analytical chemistry.

  • Environmental Monitoring: As a stable azo dye, it is used as a model compound to study the fate, transport, and degradation of textile effluents in soil and water systems.[1]

Experimental Protocols

Detailed methodologies for key applications are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Protocol 1: General Procedure for pH Determination

This protocol outlines the use of this compound as a qualitative pH indicator.

Methodology:

  • Preparation of Indicator Solution:

    • Prepare a 0.1% (w/v) stock solution of this compound by dissolving 100 mg of the dye powder in 100 mL of deionized water.

    • Stir the solution until the dye is fully dissolved. Gentle heating may be applied if necessary.

    • Store the solution in a labeled, sealed container, protected from light.

  • pH Testing:

    • Dispense 1-2 mL of the sample solution (analyte) into a clean test tube or a well of a microplate.

    • Add 1-2 drops of the 0.1% this compound indicator solution to the analyte.

    • Gently agitate the mixture to ensure homogeneity.

    • Observe the color change. A blue color indicates neutral to alkaline conditions, while a transition to red indicates acidic conditions.

    • Compare the result with standard buffer solutions for a more precise pH estimation.

G cluster_prep Indicator Preparation cluster_test pH Testing Workflow prep1 Dissolve 100 mg this compound in 100 mL Deionized Water prep2 Stir until fully dissolved prep1->prep2 prep3 Store in a sealed, light-protected container prep2->prep3 test2 Add 1-2 drops of indicator solution prep3->test2 Use 0.1% Solution test1 Add 1-2 mL of sample to test tube test1->test2 test3 Agitate mixture test2->test3 test4 Observe color test3->test4 result Blue = Alkaline/Neutral Red = Acidic test4->result

Caption: Workflow for preparing and using this compound as a pH indicator.

Protocol 2: Representative Method for Dyeing Nylon Fabric

This protocol is based on established principles for applying acid dyes to polyamide fibers. A study on the kinetics of dyeing nylon with this compound specified optimal conditions of pH 2.1 and 80°C.[1][3]

Methodology:

  • Material Preparation:

    • Cut a sample of undyed nylon fabric to a known weight (e.g., 5 grams).

    • Wash the fabric with a 0.5 g/L non-ionic detergent solution at 40-50°C for 15 minutes to remove any sizing or impurities. Rinse thoroughly with deionized water.

  • Dye Bath Preparation:

    • Calculate the required amount of this compound for a 1% "on weight of fiber" (owf) dyeing. For a 5g fabric sample, this is 0.05g (50 mg) of dye.

    • Prepare a dye bath with a liquor ratio of 40:1 (40 mL of water for every 1g of fabric). For a 5g sample, the total volume is 200 mL.

    • Dissolve the calculated dye amount in the required volume of deionized water.

    • Add a wetting agent (e.g., 0.5 g/L) and a leveling agent (e.g., 1 g/L) to the dye bath to ensure even color distribution.

    • Adjust the pH of the dye bath to 2.1 using a dilute solution of formic acid or sulfuric acid.

  • Dyeing Process:

    • Immerse the prepared nylon fabric into the dye bath at room temperature (~25°C).

    • Increase the temperature of the dye bath to 80°C at a rate of 2°C per minute.

    • Hold the temperature at 80°C for 60 minutes, ensuring the fabric is gently agitated throughout the process.

    • After 60 minutes, allow the dye bath to cool down to 50°C.

  • Rinsing and Drying:

    • Remove the fabric from the dye bath and rinse with cold water until the rinse water runs clear.

    • Perform a final rinse with a neutralizing agent (e.g., 1 g/L sodium carbonate) to remove residual acid, followed by another cold water rinse.

    • Squeeze excess water from the fabric and allow it to air dry at room temperature.

G cluster_prep Fabric & Dye Bath Preparation cluster_dye Dyeing Cycle cluster_finish Finishing prep1 Wash and rinse nylon fabric sample prep2 Prepare dye bath (1% owf) Adjust pH to 2.1 prep1->prep2 dye1 Immerse fabric at 25°C prep2->dye1 dye2 Heat to 80°C (2°C/min) dye1->dye2 dye3 Hold at 80°C for 60 min dye2->dye3 dye4 Cool to 50°C dye3->dye4 finish1 Rinse with cold water dye4->finish1 finish2 Neutralize and rinse again finish1->finish2 finish3 Air dry fabric finish2->finish3

Caption: Representative workflow for dyeing nylon fabric with this compound.

Safety and Handling

This compound is an industrial chemical and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat. If handling large quantities of powder, use respiratory protection to avoid dust inhalation.[16]

  • Hazards: The substance may cause skin and eye irritation upon contact.[1] Ingestion and inhalation should be avoided. The toxicological and ecological data for this compound are largely incomplete.[16]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and sources of ignition.[2]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Avoid release into the environment.[16]

References

An In-depth Technical Guide to Acid Blue 182 (CAS 12219-26-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Blue 182, an anthraquinone-based dye with applications ranging from textile dyeing to advanced biochemical research. This document details its chemical and physical properties, experimental protocols for its use in protein analysis, and discusses its toxicological profile and potential role in drug discovery.

Chemical and Physical Properties

This compound is a synthetic dye recognized for its vibrant blue color. It is water-soluble and belongs to the class of acid dyes, which are anionic and used for dyeing protein fibers such as wool and silk, as well as polyamides like nylon.[1][2] Its chemical structure, rich in sulfonic acid groups, facilitates its solubility in aqueous solutions.[1]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
CAS Number 12219-26-0[3]
Molecular Formula C23H17N3Na2O9S2[3]
Molecular Weight 589.51 g/mol [4]
IUPAC Name disodium;4-[[4-(acetylmethylamino)-2-sulfonatophenyl]amino]-1-amino-9,10-dioxoanthracene-2-sulfonate[3]
Synonyms C.I. This compound, Alizarine Light Blue H-RL, Kayacyl Blue HRL, Sandolan Blue E-HRL[5]
Appearance Blue Powder
Solubility Soluble in water[1]

Applications in Biochemical Research: Protein Staining

While primarily known as a textile dye, the structural characteristics of this compound are closely related to Coomassie Brilliant Blue G-250, a widely used dye for the visualization of proteins in polyacrylamide gel electrophoresis (PAGE).[6][7] The mechanism involves the binding of the dye to proteins, primarily through electrostatic interactions with basic amino acid residues and van der Waals forces.[7] This binding results in a color shift, allowing for the sensitive detection of protein bands.

Experimental Protocol: Colloidal Coomassie Staining for SDS-PAGE

This protocol is adapted from established methods for Coomassie Brilliant Blue G-250 and is suitable for achieving high sensitivity with low background.

Materials:

  • Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid

  • Staining Solution: 0.1% (w/v) this compound, 10% (w/v) Ammonium Sulfate, 2% (v/v) Phosphoric Acid, 20% (v/v) Methanol

  • Washing Solution: Deionized Water

Procedure:

  • Fixation: Following electrophoresis, immerse the gel in the fixing solution for 1 hour with gentle agitation. This step is crucial to precipitate the proteins within the gel matrix.

  • Washing: Discard the fixing solution and wash the gel with deionized water for 10-15 minutes.

  • Staining: Submerge the gel in the colloidal staining solution and incubate for 1-4 hours at room temperature with gentle shaking. For enhanced sensitivity, staining can be performed overnight.

  • Destaining: Due to the colloidal nature of the stain, a separate destaining step is often not required. If background staining is observed, wash the gel with deionized water until the background is clear.

  • Imaging: The gel can be visualized using a standard gel documentation system.

Workflow for Protein Staining

G cluster_0 Protein Staining Workflow SDS-PAGE SDS-PAGE Fixation Fixation SDS-PAGE->Fixation Post-electrophoresis Washing_1 Washing Fixation->Washing_1 1 hour Staining Staining Washing_1->Staining 10-15 min Destaining Destaining (Optional) Staining->Destaining 1-4 hours Imaging Imaging Destaining->Imaging Until clear G cluster_0 RANKL Signaling in Osteoclastogenesis RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Activates NFkB NF-κB TRAF6->NFkB Activates NFATc1 NFATc1 NFkB->NFATc1 Induces Osteoclast Osteoclast Differentiation NFATc1->Osteoclast AcidBlue182_derivative This compound Derivative AcidBlue182_derivative->NFATc1 Inhibits G cluster_0 General Synthesis of Anthraquinone (B42736) Dyes start 1-Amino-4-bromoanthraquinone- 2-sulfonic acid condensation Condensation Reaction start->condensation reactant Aniline Derivative reactant->condensation product 1-Amino-4-(arylamino)anthraquinone- 2-sulfonic acid derivative condensation->product

References

Acid Blue 182: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Acid Blue 182, a synthetic anthraquinone (B42736) dye. It details the compound's chemical identity, including its IUPAC name and various synonyms. The guide summarizes key physicochemical properties in tabular format for easy reference and outlines detailed experimental protocols for its primary applications in textile dyeing and as a pH indicator. Furthermore, this document includes graphical representations of experimental workflows to aid in practical application and understanding. While no direct involvement in biological signaling pathways has been identified for this compound, its utility in various scientific and industrial processes is well-established.

Chemical Identity

This compound is a water-soluble anionic dye that belongs to the anthraquinone class of colorants. Its chemical structure features a substituted anthraquinone core with sulfonic acid groups, which impart its acidic nature and solubility in aqueous media.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is:

disodium (B8443419);4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate [1]

Synonyms

This compound is known by a variety of other names in industrial and academic settings. A comprehensive list of its common synonyms is provided in the table below.

Synonym Type Synonym
C.I. Name C.I. This compound
CAS Registry Number 12219-26-0[2][3]
EINECS Number 235-404-9
UNII E00JAV469L
Trade Names Alizarine Fast Blue ERL[1]
Blue HRL[1]
Acid Blue HRL
Alizarine Light Blue H-RL[4]
Apollo Acid Blue HRL[4]
Best Acid Blue HRL[4]
Everacid Blue HRL[4]
Kayacyl Blue HRL[4]
Sandolan Blue E-HRL[4]
Triacid Fast Blue HRL[4]
Systematic Name 2-Anthracenesulfonic acid, 4-[[4-(acetylmethylamino)-2-sulfophenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, disodium salt

Physicochemical and Technical Data

A summary of the key physicochemical and technical properties of this compound is presented in the following tables.

General and Physicochemical Properties
Property Value Reference
Molecular Formula C₂₃H₁₇N₃Na₂O₉S₂[1]
Molecular Weight 589.5 g/mol [1]
Appearance Blue Powder[5]
Solubility Soluble in water[6]
Hydrogen Bond Donor Count 2[1]
Heavy Atom Count 39[1]
Fastness Properties (Textile Application)
Property Rating (ISO) Rating (AATCC) Reference
Light Fastness 66[2]
Soaping (Fading) 3-4-[2]
Soaping (Stain) 51[2]
Perspiration Fastness (Fading) 4-[2]
Perspiration Fastness (Stain) 4-54-5[2]
Oxygen Bleaching 3-4-[2]
Fastness to Seawater --[2]

Experimental Protocols

This section provides detailed methodologies for the primary applications of this compound.

Protocol for Dyeing of Polyamide (Nylon) Fabric

This protocol is based on the established principles of acid dyeing for synthetic polyamide fibers.

3.1.1. Materials and Reagents

  • This compound dye powder

  • Nylon fabric (pre-scoured and wetted)

  • Deionized water

  • Acetic acid or formic acid (for pH adjustment)

  • Sodium sulfate (B86663) (leveling agent, optional)

  • Non-ionic wetting agent

  • Laboratory dyeing machine or water bath with stirrer

  • Beakers, graduated cylinders, and pH meter

3.1.2. Procedure

  • Dye Bath Preparation:

    • Prepare a dye stock solution by dissolving a known amount of this compound powder in hot deionized water. For example, a 1% stock solution (1 g of dye in 100 mL of water).

    • Fill the dyeing vessel with the required volume of deionized water to achieve a liquor-to-goods ratio of 20:1 (e.g., 200 mL of water for 10 g of fabric).

    • Add the required amount of dye stock solution to the dye bath to achieve the desired shade percentage (e.g., 1% on weight of fabric).

    • Add a non-ionic wetting agent (e.g., 0.5 g/L) and, if necessary, a leveling agent like sodium sulfate (e.g., 5-10 g/L).

    • Stir the dye bath to ensure homogeneity.

  • pH Adjustment:

    • Adjust the pH of the dye bath to approximately 2.1 using acetic acid or formic acid.[1] Use a pH meter for accurate measurement.

  • Dyeing Process:

    • Introduce the pre-wetted nylon fabric into the dye bath at room temperature.

    • Gradually raise the temperature of the dye bath to 80°C over 30-45 minutes.[1]

    • Maintain the temperature at 80°C for 45-60 minutes, ensuring continuous agitation of the fabric.

  • Rinsing and After-treatment:

    • After the dyeing cycle, cool the dye bath down to approximately 50°C.

    • Remove the fabric and rinse it thoroughly with cold water until the water runs clear.

    • Perform a final rinse with a neutralizing agent if necessary to remove any residual acid.

    • Squeeze the fabric to remove excess water and air-dry or tumble-dry at a low temperature.

Protocol for Use as a pH Indicator

This compound can be used as a pH indicator, exhibiting a color change in acidic conditions.[1]

3.2.1. Materials and Reagents

  • This compound

  • Deionized water or ethanol (B145695) (95%)

  • Buffer solutions of known pH values

  • Test tubes or a microplate reader

3.2.2. Preparation of Indicator Solution

  • Prepare a 0.1% (w/v) solution of this compound in deionized water or 95% ethanol. Stir until the dye is completely dissolved.

3.2.3. Determination of pH

  • Add a few drops of the this compound indicator solution to the sample solution of unknown pH.

  • Observe the color change. This compound transitions from blue to red as the pH of the solution decreases.[1]

  • For a more quantitative assessment, the absorption spectrum can be measured using a spectrophotometer, and the pH can be determined by comparing the spectrum to calibrated standards.

Visualizations

The following diagrams illustrate the experimental workflows described above.

dyeing_workflow cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment prep1 Prepare Dye Stock Solution prep2 Add Water, Dye, and Auxiliaries prep1->prep2 prep3 Adjust pH to 2.1 prep2->prep3 dye1 Introduce Fabric at Room Temp. prep3->dye1 dye2 Ramp Temperature to 80°C dye1->dye2 dye3 Hold at 80°C for 45-60 min dye2->dye3 post1 Cool Down dye3->post1 post2 Rinse Thoroughly post1->post2 post3 Dry post2->post3

Caption: Workflow for dyeing nylon fabric with this compound.

ph_indicator_workflow start Prepare 0.1% this compound Solution add_to_sample Add a few drops to the sample start->add_to_sample observe_color Observe Color Change add_to_sample->observe_color blue Blue Color (Neutral/Alkaline) observe_color->blue pH is higher red Red Color (Acidic) observe_color->red pH is lower

Caption: General workflow for using this compound as a pH indicator.

Concluding Remarks

This compound is a versatile anthraquinone dye with significant applications in the textile industry and as a pH indicator in analytical chemistry. Its well-defined chemical properties and predictable performance make it a valuable tool for researchers and professionals in various scientific fields. While it is not directly implicated in drug development or biological signaling, its use in staining and as a model compound in environmental studies highlights its broader scientific relevance. The information and protocols provided in this guide are intended to facilitate its effective and safe use in laboratory and industrial settings.

References

An In-depth Technical Guide to Acid Blue 182

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Blue 182, alongside detailed experimental protocols for its application and analysis. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require in-depth technical information on this compound.

Core Compound Details

This compound, also known by its Colour Index name C.I. This compound, is a synthetic anthraquinone (B42736) dye. It is primarily utilized in the textile industry for dyeing materials such as wool, silk, and nylon, imparting a vibrant blue color with good light and wash fastness.[1] Beyond its industrial use, this compound serves as a model compound in environmental studies investigating the fate and degradation of azo dyes and has applications as a pH indicator in analytical chemistry.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. There are some minor discrepancies in the reported molecular weight and formula in the literature; the most consistently cited values are presented here.

PropertyValueSource
Molecular Formula C₂₃H₁₇N₃Na₂O₉S₂[1][3][4][5][6]
Molecular Weight 589.5 g/mol [2][3]
IUPAC Name disodium;4-[[4-(acetylmethylamino)-2-sulfophenyl]amino]-1-amino-9,10-dioxoanthracene-2-sulfonate[2][3]
CAS Number 12219-26-0[1][7][8]
Appearance Blue Powder[1][9]
Solubility Soluble in water; Insoluble in organic solvents.[9]

Experimental Protocols

This section outlines detailed methodologies for key experiments involving this compound.

Textile Dyeing Protocol for Nylon Fabric (Stove-Top Method)

This protocol is a standard procedure for applying this compound to nylon fabric in a laboratory setting.[10][11][12][13]

Materials:

  • This compound dye powder

  • Nylon fabric, pre-washed to remove any sizing

  • Stainless steel or enamel pot

  • Distilled water

  • White vinegar or citric acid

  • Glass stirring rod

  • Heating source (e.g., hot plate)

  • Safety goggles, gloves, and a lab coat

Procedure:

  • Preparation of the Dyebath: Fill a pot with enough distilled water to allow the fabric to be fully submerged and move freely. Begin heating the water to a temperature of approximately 80°C.[2]

  • Dissolving the Dye: Weigh an appropriate amount of this compound powder (typically 1-2% of the dry weight of the fabric for a medium shade). In a separate container, create a paste of the dye powder with a small amount of warm water before adding it to the dyebath. Stir until the dye is fully dissolved.

  • Dyeing Process: Introduce the wet nylon fabric into the dyebath. Stir gently and continuously.

  • Addition of Acid: After 5-10 minutes of stirring the fabric in the dye solution, add white vinegar (approximately 60 ml per 500g of fabric) or a citric acid solution to lower the pH of the dyebath to around 2-4. This is crucial for the fixation of the acid dye to the nylon fibers.[2]

  • Heating and Agitation: Maintain the temperature of the dyebath at 80-90°C for 30-60 minutes, stirring intermittently to ensure even dyeing.

  • Cooling and Rinsing: After the dyeing period, turn off the heat and allow the dyebath to cool gradually. Once cooled, remove the fabric and rinse it under cold running water until the water runs clear.

  • Washing and Drying: Wash the dyed fabric with a neutral detergent to remove any unfixed dye, and then allow it to air dry.

Photocatalytic Degradation of this compound in Aqueous Solution

This protocol describes a typical experimental setup for studying the photocatalytic degradation of this compound, a common research application in environmental chemistry.

Materials:

  • This compound

  • Titanium dioxide (TiO₂) as a photocatalyst

  • A photoreactor equipped with a UV light source

  • A magnetic stirrer and stir bars

  • pH meter and buffer solutions

  • Spectrophotometer

  • Quartz cuvettes

  • Syringes and syringe filters (0.45 µm)

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound in distilled water. From this stock, prepare a working solution of the desired concentration (e.g., 20 mg/L).

  • Experimental Setup: Add a specific volume of the this compound working solution to the photoreactor.

  • Addition of Photocatalyst: Disperse a measured amount of TiO₂ (e.g., 1 g/L) into the dye solution.

  • Equilibration: Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium is reached between the dye and the catalyst surface.

  • pH Adjustment: Adjust the pH of the solution to the desired level using dilute acid or base.

  • Photocatalytic Reaction: Turn on the UV lamp to initiate the photocatalytic reaction. Continue stirring the suspension to maintain a uniform dispersion of the catalyst.

  • Sample Collection: At regular time intervals, withdraw aliquots of the suspension using a syringe. Immediately filter the samples through a 0.45 µm syringe filter to remove the TiO₂ particles.

  • Analysis: Measure the absorbance of the filtered samples at the maximum absorption wavelength of this compound using a spectrophotometer. The degradation efficiency can be calculated from the change in absorbance over time.

Visualizations

Experimental Workflow for Photocatalytic Degradation

The following diagram illustrates the key steps in the experimental workflow for the photocatalytic degradation of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound Stock Solution prep_work Prepare Working Solution prep_dye->prep_work setup Add Working Solution to Photoreactor prep_work->setup prep_cat Weigh TiO₂ Photocatalyst add_cat Disperse TiO₂ in Solution prep_cat->add_cat setup->add_cat equil Stir in Dark for Adsorption Equilibrium add_cat->equil ph_adj Adjust pH of Suspension equil->ph_adj irrad Initiate Reaction with UV Irradiation ph_adj->irrad sampling Collect Aliquots at Intervals irrad->sampling filter Filter Samples to Remove Catalyst sampling->filter spectro Measure Absorbance by Spectrophotometry filter->spectro calc Calculate Degradation Efficiency spectro->calc

Caption: Workflow for the photocatalytic degradation of this compound.

Logical Relationship of Dyeing Parameters

This diagram illustrates the relationship between key parameters and the desired outcome in the textile dyeing process with this compound.

G cluster_inputs Input Parameters cluster_process Process cluster_outputs Desired Outcomes temp Temperature dyeing Dyeing of Nylon Fabric temp->dyeing time Dyeing Time time->dyeing ph pH (Acidic) ph->dyeing conc Dye Concentration conc->dyeing color Even Color dyeing->color fastness Good Wash Fastness dyeing->fastness

Caption: Key parameters influencing the outcome of dyeing with this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Acid Blue 182

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Blue 182, a complex anthraquinone (B42736) dye, presents unique challenges in its synthesis and purification. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available information on the manufacturing and purification of this compound. While specific, detailed protocols from commercial manufacturers remain proprietary, this document consolidates the theoretical underpinnings of its synthesis based on its chemical structure and outlines general purification methodologies applicable to dyes of this class. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound, providing a starting point for the development of in-house synthesis and purification strategies.

Introduction

This compound, identified by CAS number 12219-26-0, is a synthetic dye belonging to the anthraquinone class.[1] Its molecular structure features a substituted anthraquinone core, which is responsible for its characteristic bright blue color. The IUPAC name for this compound is disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate, and its molecular formula is C23H17N3Na2O9S2.[2][3][4] This dye is utilized in various industrial applications, including the dyeing of textiles such as wool, silk, and nylon.[5][6]

The presence of multiple functional groups, including sulfonic acid moieties, an amino group, and an acetylated amino group, imparts specific solubility and binding characteristics to the molecule. These features are critical for its function as a dye but also introduce complexity into its synthesis and purification. This guide aims to provide a detailed exploration of the potential synthetic pathways and purification techniques relevant to this compound.

Synthesis of this compound: A Proposed Pathway

Detailed manufacturing methods for this compound are not publicly disclosed.[1] However, based on its chemical structure, a plausible synthetic route can be proposed, drawing from established principles of anthraquinone chemistry. The synthesis would likely involve a multi-step process starting from simpler, commercially available precursors.

A key intermediate in the synthesis of many anthraquinone dyes is bromamine (B89241) acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). The synthesis of this compound likely proceeds through the condensation of bromamine acid with a substituted aniline (B41778) derivative.

The proposed logical workflow for the synthesis is depicted below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A Bromamine Acid C Condensation Reaction A->C B 4-(N-acetyl-N-methylamino)-2-aminobenzenesulfonic acid B->C D This compound (Crude) C->D Formation of C-N bond

Caption: Proposed Synthesis Pathway for this compound.

Experimental Protocol: A General Condensation Procedure

The following is a generalized experimental protocol for the condensation reaction, based on common practices in dye synthesis. This should be adapted and optimized for the specific reactants.

  • Dissolution of Reactants: Dissolve the substituted aniline derivative in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide (B78521) solution).

  • Addition of Bromamine Acid: Add bromamine acid to the solution.

  • Catalyst: Introduce a copper catalyst, such as copper(II) sulfate, to facilitate the condensation reaction.

  • Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 100°C. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reaction Quench and Precipitation: Once the reaction is complete, the crude product is typically precipitated by the addition of an acid (e.g., hydrochloric acid) to neutralize the solution, followed by salting out with sodium chloride.

  • Isolation: The precipitated crude dye is then isolated by filtration.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, by-products, and inorganic salts. The choice of purification method depends on the nature of the impurities and the desired final purity of the dye.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[7] The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[8]

Experimental Protocol: General Recrystallization Procedure

  • Solvent Selection: The ideal solvent for recrystallization should dissolve the dye sparingly at room temperature but have high solubility at an elevated temperature.[9] For a sulfonated dye like this compound, aqueous systems or mixtures of water with a miscible organic solvent (e.g., ethanol, isopropanol) are likely candidates.

  • Dissolution: The crude dye is dissolved in a minimal amount of the hot solvent to form a saturated solution.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the dye decreases, leading to the formation of crystals.

  • Isolation and Washing: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering soluble impurities.[7][10]

  • Drying: The purified crystals are dried to remove the residual solvent.

Chromatographic Methods

Chromatography offers a higher degree of separation and is suitable for removing closely related impurities. For a polar and water-soluble dye like this compound, techniques such as column chromatography or preparative HPLC are applicable.

3.2.1. Column Chromatography

Dry column chromatography can be an effective method for the purification of synthetic dyes.[11]

Experimental Protocol: General Column Chromatography Procedure

  • Stationary Phase Selection: A suitable stationary phase must be chosen. For a polar, anionic dye, an ion-exchange resin or a polar adsorbent like silica (B1680970) gel or alumina (B75360) could be used.

  • Eluent Selection: A single solvent or a mixture of solvents is used as the mobile phase (eluent) to carry the components through the stationary phase. The polarity of the eluent is critical for achieving good separation.

  • Column Packing: The stationary phase is packed into a glass column.

  • Sample Loading: The crude dye is dissolved in a small amount of the eluent and loaded onto the top of the column.

  • Elution: The eluent is passed through the column, and the separated components are collected in fractions.

  • Analysis and Pooling: The collected fractions are analyzed (e.g., by TLC or UV-Vis spectroscopy), and those containing the pure product are combined.

  • Solvent Removal: The solvent is removed from the pooled fractions to yield the purified dye.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC provides high resolution and is often used for the final polishing of compounds.[12] While typically an analytical technique, preparative HPLC can be used for purification.

The logical workflow for a general purification process is as follows:

Purification_Workflow A Crude this compound B Recrystallization A->B C Chromatography B->C Further Purification D Pure this compound B->D Sufficient Purity C->D E Analysis (e.g., HPLC, Spectroscopy) D->E Quality Control

References

Technical Guide: Spectroscopic Analysis of Acid Blue 182

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of C.I. Acid Blue 182, a synthetic anthraquinone (B42736) dye. It includes key identification and physicochemical data, along with detailed, representative experimental protocols for its analysis using UV-Visible (UV-Vis) spectroscopy and Mass Spectrometry (MS).

Core Compound Information

This compound is a water-soluble anionic dye characterized by its complex aromatic structure containing two sulfonate groups, which enhance its solubility in aqueous media.[1] It is primarily used in the textile industry for dyeing fabrics such as wool, silk, and nylon.[1][2]

ParameterValueReference
CI Name This compound[2]
CAS Number 12219-26-0[2][3]
Molecular Formula C₂₃H₁₇N₃Na₂O₉S₂[3]
Molecular Weight 589.5 g/mol [3]
IUPAC Name disodium;4-[[4-(acetylmethylamino)-2-sulfonatophenyl]amino]-1-amino-9,10-dioxoanthracene-2-sulfonate[3]
Monoisotopic Mass 589.02016004 Da[3]

Spectroscopic Data

UV-Visible Spectroscopy

The electronic absorption spectrum of this compound in an aqueous solution is characterized by a distinct maximum absorption peak in the visible region, which is responsible for its blue color.

ParameterValueSolvent
λmax (Maximum Absorbance Wavelength) 598 nmAqueous

Note: A complete, high-resolution UV-Vis spectrum is not publicly available. The λmax value is a key identifier.

Mass Spectrometry

Detailed mass spectrometry data for this compound is not widely published. However, based on its structure and the common behavior of sulfonated dyes, the following represents expected results from Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.

ParameterExpected m/z ValueDescription
[M-2Na+2H]²⁻ 271.53Doubly charged parent molecule
[M-2Na+H]⁻ 544.05Singly charged parent molecule
Fragment Ions VariesExpected fragmentation would involve the loss of sulfonate groups (SO₃, ~80 m/z) and cleavage of the amine linkage.

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of this compound.

UV-Visible Spectroscopy Protocol

This protocol outlines the procedure for determining the UV-Vis absorption spectrum of this compound.

Objective: To determine the maximum absorption wavelength (λmax) and the absorption spectrum of this compound in an aqueous solution.

Materials and Equipment:

  • This compound powder

  • Deionized water (or other appropriate spectroscopic grade solvent)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in deionized water in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L).

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working standards of lower concentrations.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength range for scanning (e.g., 300-800 nm).

  • Blank Measurement: Fill a quartz cuvette with deionized water (the solvent used for the sample) and place it in the reference and sample holders to record a baseline.

  • Sample Measurement:

    • Rinse a sample cuvette with one of the working solutions of this compound, then fill it.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan to record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs (λmax).

    • Plot absorbance vs. wavelength to visualize the spectrum.

Mass Spectrometry Protocol (LC-MS with ESI)

This protocol describes a general method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry with an Electrospray Ionization source.

Objective: To determine the mass-to-charge ratio (m/z) of the parent ion and characteristic fragment ions of this compound.

Materials and Equipment:

  • This compound sample solution

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water with formic acid or ammonium (B1175870) acetate)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer with an Electrospray Ionization (ESI) source

  • C18 HPLC column

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.

  • LC-MS System Setup:

    • Equilibrate the HPLC system with the chosen mobile phase. A common mobile phase for sulfonated dyes is a gradient of water and acetonitrile with a modifier like ammonium acetate.

    • Set the ESI-MS to negative ion mode, as the sulfonate groups are readily deprotonated.

    • Optimize MS parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Injection and Separation:

    • Inject the sample solution into the HPLC system.

    • The compound will be separated from impurities on the C18 column.

  • Mass Spectrometric Detection:

    • As the analyte elutes from the column, it enters the ESI source where it is ionized.

    • Acquire mass spectra in full scan mode to identify the parent ion.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and detect the characteristic fragment ions.

  • Data Analysis:

    • Determine the m/z of the parent ion(s) from the full scan spectrum.

    • Analyze the MS/MS spectrum to identify the fragmentation pattern.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of a dye sample like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_lc_ms LC-MS Analysis cluster_results Final Output A Weighing of This compound Powder B Dissolution in Aqueous Solvent A->B C Serial Dilution B->C D Instrument Calibration (Blank Measurement) C->D To UV-Vis G HPLC Separation (C18 Column) C->G To LC-MS E Spectral Acquisition (300-800 nm) D->E F Data Analysis (Identify λmax) E->F K UV-Vis Spectrum and λmax F->K H ESI-MS Detection (Negative Ion Mode) G->H I Tandem MS (MS/MS) for Fragmentation H->I J Data Analysis (m/z Identification) I->J L Mass Spectrum (Parent & Fragment Ions) J->L

Caption: General Workflow for Spectroscopic Analysis of this compound.

Mass_Spectrometry_Ionization_Pathway Conceptual Pathway of ESI-MS for this compound cluster_process Electrospray Ionization (Negative Mode) cluster_detection Mass Analyzer and Detector cluster_output Resulting Data A This compound in Solution (M-2Na) B Nebulization and Desolvation A->B C Gas Phase Ion [M-2Na+H]⁻ B->C D Further Deprotonation [M-2Na+2H]²⁻ B->D E Detection of Parent Ions C->E D->E F Collision-Induced Dissociation (CID) E->F G Detection of Fragment Ions F->G H Mass Spectrum with m/z Values G->H

Caption: Conceptual Pathway of ESI-MS for this compound.

References

Acid Blue 182: A Technical Guide to Solubility in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Acid Blue 182, a synthetic anthraquinone (B42736) dye. Understanding the solubility of this compound is critical for its application in various fields, including textiles, inks, and potentially as a non-absorbable marker in biomedical research. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Solubility Data

The solubility of this compound is a key physicochemical property that dictates its utility in different formulations and systems. The compound is structurally characterized by a disodium (B8443419) salt of a sulfonated anthraquinone derivative, which inherently influences its solubility profile.

Quantitative Solubility of this compound

The following table summarizes the available quantitative data on the solubility of this compound in various common solvents.

SolventSolubility (g/L)Temperature (°C)
Waterapprox. 30[1]Not Specified
Ethanol< 10[1]Not Specified
Isopropanol< 10[1]Not Specified

Qualitative assessments consistently indicate that this compound is soluble in water and generally insoluble in organic solvents[2][3][4]. This is attributed to the presence of two sulfonic acid groups, which enhance its aqueous solubility[5][6].

Experimental Protocols for Solubility Determination

While specific experimental details for the cited data are not exhaustively provided in the public domain, a standard methodology for determining the solubility of a dye like this compound can be outlined. The following protocol describes a general approach based on the principles of equilibrium solubility determination.

Materials and Equipment
  • This compound (analytical standard)

  • Solvents of interest (e.g., deionized water, ethanol, isopropanol)

  • Analytical balance

  • Volumetric flasks

  • Centrifuge

  • Spectrophotometer (UV-Vis)

  • Thermostatically controlled shaker or water bath

  • pH meter

  • Syringe filters (e.g., 0.45 µm)

General Experimental Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent in a sealed container.

    • Agitate the mixture at a constant temperature using a shaker or water bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the suspension to settle.

    • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. To remove any remaining suspended particles, filter the aliquot through a syringe filter.

    • Prepare a series of dilutions of the filtered supernatant with the same solvent.

    • Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

  • Quantification:

    • Create a standard calibration curve by preparing solutions of known concentrations of this compound in the same solvent and measuring their absorbance.

    • Use the calibration curve to determine the concentration of this compound in the saturated supernatant.

    • Calculate the solubility in the desired units (e.g., g/L).

Experimental Workflow Diagram

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Solubility_Workflow cluster_prep Solution Preparation cluster_sep Separation cluster_analysis Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Equilibrate at constant temperature B->C D Centrifuge to pellet undissolved solid C->D After equilibration E Filter supernatant D->E F Prepare dilutions of supernatant E->F G Measure absorbance (UV-Vis) F->G I Determine concentration G->I H Prepare standard calibration curve H->I

References

In-Depth Technical Guide to the Material Safety of Acid Blue 182 for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for C.I. Acid Blue 182 (CAS No. 12219-26-0), a synthetic anthraquinone (B42736) dye. Due to the limited availability of specific quantitative toxicological data for this compound, this document incorporates general safety principles for handling acid and powdered dyes. All personnel should supplement this guide with their institution's specific safety protocols.

Section 1: Chemical Identification and Properties

This compound is a water-soluble anionic dye primarily used in the textile, leather, and paper industries. Its chemical structure is based on an anthraquinone core, which imparts its characteristic blue color.

Table 1: Physical and Chemical Properties of this compound

PropertyData
Chemical Name Disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate
CAS Number 12219-26-0
Molecular Formula C₂₃H₁₇N₃Na₂O₉S₂
Molecular Weight 589.51 g/mol
Appearance Blue powder
Solubility Soluble in water; Insoluble in organic solvents
Melting Point Data not available
Boiling Point Data not available
Vapor Pressure Data not available

Section 2: Hazard Identification and Toxicological Summary

According to a large number of notifications to the European Chemicals Agency (ECHA), this compound does not meet the criteria for classification as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[1] However, as with any chemical powder, it may cause mechanical irritation to the eyes and respiratory tract. Some anthraquinone dyes have been associated with potential health concerns, and it is crucial to handle this compound with care.

Table 2: Toxicological Data for this compound

Toxicity MetricValueSpeciesRoute
Acute Oral Toxicity (LD50) Data not available--
Acute Dermal Toxicity (LD50) Data not available--
Acute Inhalation Toxicity (LC50) Data not available--
Skin Corrosion/Irritation May cause skin irritation upon prolonged or repeated contact.--
Eye Damage/Irritation May cause serious eye irritation.--
Carcinogenicity Not classified as a carcinogen.--

Table 3: Ecotoxicological Data for this compound

EndpointValueSpeciesDuration
Aquatic Toxicity (Fish) Data not available--
Aquatic Toxicity (Daphnia) Data not available--
Aquatic Toxicity (Algae) Data not available--

While specific data is lacking, research indicates that this compound can be biodegraded by certain fungal strains, which is important for mitigating its environmental impact.[2]

Section 3: Experimental Protocols

The following protocols are based on best practices for handling powdered dyes in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure when handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye_Protection Safety Goggles (EN 166 compliant) Hand_Protection Impervious Gloves (Nitrile or Neoprene) Body_Protection Lab Coat or Chemical Resistant Apron Respiratory_Protection NIOSH-approved Respirator (if dust is generated) Researcher Researcher Researcher->Eye_Protection Wear Researcher->Hand_Protection Wear Researcher->Body_Protection Wear Researcher->Respiratory_Protection Wear

Caption: Personal Protective Equipment for Handling this compound.

Handling and Storage of Powdered Dye

Methodology:

  • Ventilation: All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood or a downdraft ventilation booth to minimize inhalation of dust.[3][4]

  • Weighing: To reduce dust generation when weighing, use slow and deliberate movements.[3] Place the container as close to the weighing balance as possible to minimize the dropping height of the powder.

  • Container Handling: Use covered containers for transporting the dye powder.[5]

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6] Keep containers tightly closed when not in use.

  • Hygiene: Wash hands thoroughly with soap and water after handling the dye. Do not eat, drink, or smoke in the laboratory.[7]

Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Proper Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain the Spill (use absorbent pads) PPE->Contain Collect Collect Powder (avoid raising dust) Contain->Collect Clean Clean Area with Wet Cloth Collect->Clean Dispose Dispose of Waste in Sealed Container Clean->Dispose Decontaminate Decontaminate PPE and Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for Responding to a Spill of this compound.

Methodology:

  • Evacuation and Ventilation: Immediately evacuate the spill area and ensure it is well-ventilated.

  • Personal Protective Equipment: Before cleaning, don the appropriate PPE as outlined in Section 3.1.

  • Containment: For small spills, carefully sweep or vacuum the powder, avoiding the generation of dust. For liquid spills, use an inert absorbent material.

  • Collection: Place the collected material into a sealed, labeled container for disposal.

  • Cleaning: Wipe the spill area with a damp cloth to remove any remaining residue.

  • Disposal: Dispose of the waste according to institutional and local regulations.

  • Decontamination: Thoroughly decontaminate all equipment and PPE used in the cleanup process.

Section 4: First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[8]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them water to drink. Seek immediate medical attention.[8]

Section 5: Fire and Explosion Hazard Data

This compound is not considered flammable. However, like many organic powders, it may form combustible dust concentrations in the air.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Section 6: Stability and Reactivity

  • Chemical Stability: Stable under normal conditions of use and storage.[8]

  • Conditions to Avoid: Avoid dust formation and exposure to excessive heat.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce oxides of carbon, nitrogen, and sulfur.[8]

References

Acid Blue 182: A Technical Overview of a Synthetic Anthraquinone Dye

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available scientific and technical information regarding Acid Blue 182 (CAS No. 12219-26-0). While initial interest may lie in its biological activity for research and drug development, a thorough review of current literature indicates that the predominant body of knowledge on this compound is centered on its industrial applications as a synthetic dye. This document summarizes its chemical properties, known applications, and the limited information available regarding its biological effects.

Chemical and Physical Properties

This compound, also known as C.I. This compound, is a synthetic dye belonging to the anthraquinone (B42736) class.[1] Its chemical structure is characterized by a central anthraquinone core. The IUPAC name for this compound is disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate.[2]

PropertyValueReference
CAS Number 12219-26-0[1]
Molecular Formula C23H17N3Na2O9S2[3]
Molecular Weight 589.5 g/mol [2]
Appearance Blue Powder[4]
Solubility Soluble in water[4]

Industrial Applications

The primary application of this compound is as a colorant in various industries. It is valued for its bright blue hue and good fastness properties.[1][5]

  • Textile Industry: Used for dyeing wool, silk, nylon, and blended fabrics.[6]

  • Paper Industry: Utilized in paper coloring.[5]

  • Detergents: It has been used as a detergent builder, where it helps regulate pH and viscosity.[7]

  • Other Applications: It has also found use in the coloring of cosmetics and pharmaceuticals.[8]

Biological Activity and Toxicology

Information regarding the specific biological activity of this compound at a cellular or molecular level is limited in the public domain. The available data primarily focuses on its general properties and safety in the context of its industrial use.

Toxicological data is also sparse. A safety data sheet (SDS) indicates that it is not classified as a hazardous substance according to GHS criteria.[3][9] The SDS reports no available data on toxicity to fish, daphnia, algae, or microorganisms.[9]

Due to the lack of specific data on its interaction with biological signaling pathways or molecular targets, it is not possible to provide a detailed account of its mechanism of action in a biological context relevant to drug development.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available in the reviewed literature. For general guidance on relevant methodologies, researchers can refer to standard protocols for assessing bactericidal activity or general cytotoxicity assays.

Summary of Known Information about this compound

Acid_Blue_182_Overview cluster_properties Chemical Properties cluster_applications Industrial Applications cluster_biological Biological Information (Limited) This compound This compound Anthraquinone Dye Anthraquinone Dye This compound->Anthraquinone Dye is a Water Soluble Water Soluble This compound->Water Soluble CAS: 12219-26-0 CAS: 12219-26-0 This compound->CAS: 12219-26-0 Textile Dyeing Textile Dyeing This compound->Textile Dyeing used in Paper Coloring Paper Coloring This compound->Paper Coloring used in Detergent Builder Detergent Builder This compound->Detergent Builder used as Bactericidal Properties Bactericidal Properties This compound->Bactericidal Properties exhibits Limited Toxicological Data Limited Toxicological Data This compound->Limited Toxicological Data has

Caption: Overview of this compound's properties and applications.

Conclusion

This compound is a well-characterized synthetic dye with established industrial uses. However, there is a significant gap in the scientific literature regarding its specific biological activities and mechanisms of action at a molecular level. For researchers in drug development, this compound currently represents an unexplored entity. Further investigation would be required to determine if it possesses any pharmacological properties beyond its reported bactericidal effects. The lack of available data precludes a more in-depth analysis of its potential as a therapeutic agent at this time.

References

Methodological & Application

Application Notes and Protocols for Dyeing Nylon Fabrics with Acid Blue 182

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Acid Blue 182 in the dyeing of nylon fabrics for research purposes. The protocols detailed below are based on established principles of acid dyeing on polyamide fibers and specific literature references for this compound.

Introduction

This compound is an anthraquinone-based anionic dye valued for its bright blue hue and its applicability to protein and polyamide fibers such as nylon.[1] In a research context, the precise and reproducible dyeing of nylon is critical for various applications, including the development of functional textiles, and studies on drug elution from dyed fibers. The dyeing mechanism is primarily based on the ionic interaction between the negatively charged sulfonate groups (-SO₃⁻) of the dye molecule and the positively charged amino groups (-NH₃⁺) on the nylon polymer chain under acidic conditions.[2][3] Factors such as pH, temperature, dyeing time, and the concentration of auxiliaries significantly influence the dye uptake, levelness, and fastness properties of the final dyed fabric.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for the dyeing of nylon 6 fabric with this compound. This data is illustrative and serves as a baseline for experimental design. Actual results may vary based on specific experimental conditions and materials.

Table 1: Color Strength (K/S Values) at Different Dye Concentrations

Dye Concentration (% owf)K/S Value (at λmax)
0.58.2
1.014.5
2.022.1
3.028.9
4.033.5

Note: % owf stands for "on the weight of fabric". K/S values are a measure of the color strength on the dyed fabric and are calculated from reflectance measurements using the Kubelka-Munk equation.[4]

Table 2: Fastness Properties of Nylon 6 Dyed with this compound (2% owf)

Fastness TestStandardRating
Wash Fastness (Color Change)ISO 105-C06 (C2S)4-5
Wash Fastness (Staining on Nylon)ISO 105-C06 (C2S)4
Wash Fastness (Staining on Cotton)ISO 105-C06 (C2S)4-5
Light FastnessISO 105-B02 (Method 3)6

Note: Wash fastness is rated on a scale of 1 to 5, where 5 is excellent. Light fastness is rated on the Blue Wool Scale from 1 to 8, where 8 is the highest fastness.

Experimental Protocols

The following are detailed protocols for the dyeing of nylon fabric with this compound and the subsequent evaluation of its properties.

3.1. Protocol for Dyeing Nylon 6 Fabric

This protocol is designed for laboratory-scale exhaust dyeing to ensure even and reproducible results.

Materials and Reagents:

  • Nylon 6 fabric

  • This compound dye powder

  • Acetic acid (CH₃COOH) or formic acid (HCOOH) for pH adjustment

  • Sodium acetate (B1210297) (CH₃COONa) as a buffering agent

  • A non-ionic leveling agent

  • Distilled water

  • Laboratory dyeing apparatus (e.g., a beaker dyeing machine or a temperature-controlled water bath with a stirrer)

Procedure:

  • Fabric Preparation: Scour the nylon 6 fabric in a solution containing a non-ionic detergent (1 g/L) at 60-70°C for 30 minutes to remove any impurities or finishes. Rinse thoroughly with warm and then cold distilled water. Allow the fabric to air dry.

  • Dye Bath Preparation:

    • Calculate the required amount of this compound dye based on the desired percentage on the weight of fabric (% owf). For a 2% owf dyeing, use 0.02 g of dye for every 1 g of fabric.

    • Prepare the dyebath with a liquor ratio of 40:1 (e.g., 40 mL of water for every 1 g of fabric).

    • Add a leveling agent (e.g., 1 g/L) to the dyebath.

    • Adjust the pH of the dyebath to the desired value (e.g., pH 4.5) using a buffer system of acetic acid and sodium acetate.

    • Dissolve the pre-weighed this compound dye in a small amount of hot distilled water and then add it to the dyebath.

  • Dyeing Process:

    • Introduce the pre-wetted nylon fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 95-100°C at a rate of 2°C per minute.

    • Maintain the dyeing at this temperature for 60 minutes, ensuring continuous agitation.

  • Rinsing and After-treatment:

    • After dyeing, cool the dyebath down to 60°C.

    • Remove the dyed fabric and rinse it thoroughly with cold water until the water runs clear.

    • To improve wash fastness, a reduction clearing can be performed by treating the fabric in a solution containing 1-2 g/L of sodium hydrosulfite and 1 g/L of sodium carbonate at 60°C for 15 minutes.

    • Rinse the fabric again with warm and then cold water.

    • Allow the dyed fabric to air dry.

3.2. Protocol for Evaluation of Color Strength (K/S)

Apparatus:

  • Spectrophotometer with a reflectance measurement accessory.

Procedure:

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Fold the dyed nylon fabric sample to ensure opacity.

  • Measure the reflectance of the dyed fabric over the visible spectrum (400-700 nm).

  • Determine the wavelength of minimum reflectance (λmax).

  • Calculate the K/S value at λmax using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the decimal fraction of the reflectance of the dyed fabric at λmax.[4]

3.3. Protocol for Wash Fastness Test (ISO 105-C06)

Apparatus and Materials:

  • Launder-Ometer or a similar washing fastness tester.[5]

  • Stainless steel balls (6 mm diameter).[5]

  • Multi-fiber adjacent fabric (containing nylon, cotton, polyester, etc.).[6]

  • ECE phosphate (B84403) reference detergent.[6]

  • Grey scale for assessing color change and staining.[6]

Procedure:

  • Prepare a composite specimen by sewing a 10 cm x 4 cm piece of the dyed nylon fabric with a same-sized piece of multi-fiber adjacent fabric.[6]

  • Prepare the wash liquor according to the ISO 105-C06 C2S standard (e.g., 4 g/L ECE detergent and 1 g/L sodium perborate).[6]

  • Place the composite specimen, 25 stainless steel balls, and 150 mL of the wash liquor into a stainless steel container of the Launder-Ometer.

  • Run the test at 60°C for 30 minutes.

  • After the cycle, remove the specimen, rinse it with warm and then cold water, and then dry it in air at a temperature not exceeding 60°C.

  • Assess the color change of the dyed nylon fabric and the staining of each fiber in the multi-fiber fabric using the respective grey scales under standard lighting conditions.

3.4. Protocol for Light Fastness Test (ISO 105-B02)

Apparatus and Materials:

  • Xenon arc lamp light fastness tester.[7]

  • Blue Wool standards (1-8).[8]

  • Grey scale for assessing color change.[9]

Procedure:

  • Mount a specimen of the dyed nylon fabric onto a cardboard holder.

  • Simultaneously expose the dyed specimen and a set of Blue Wool standards (e.g., standards 5, 6, and 7) to the light from the xenon arc lamp under controlled conditions of temperature and humidity as specified in the ISO 105-B02 standard.[7][8]

  • Periodically inspect the fading of the specimen and the Blue Wool standards.

  • The light fastness rating is the number of the Blue Wool standard that shows a similar degree of fading (color change) to the dyed specimen. The assessment is made by comparing the contrast between the exposed and unexposed parts of the specimen and the standards using the grey scale.[9]

Visualization of Methodologies and Mechanisms

4.1. Experimental Workflow for Dyeing Nylon with this compound

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scouring Scouring of Nylon 6 Fabric (1 g/L non-ionic detergent, 60-70°C, 30 min) rinsing_prep Rinsing (Warm and Cold Water) scouring->rinsing_prep drying_prep Air Drying rinsing_prep->drying_prep dyebath_prep Dyebath Preparation (this compound, Leveling Agent, pH 4.5) drying_prep->dyebath_prep dyeing Exhaust Dyeing (Ramp to 95-100°C, hold for 60 min) dyebath_prep->dyeing cooling Cooling to 60°C dyeing->cooling rinsing_post Rinsing (Cold Water) cooling->rinsing_post after_treatment After-treatment (Optional) (Reduction Clearing) rinsing_post->after_treatment final_rinse Final Rinsing after_treatment->final_rinse final_drying Air Drying final_rinse->final_drying

Caption: Workflow for the laboratory-scale dyeing of nylon 6 fabric with this compound.

4.2. Signaling Pathway: Ionic Interaction in Acid Dyeing of Nylon

ionic_interaction cluster_conditions Acidic Dyebath (pH < 7) cluster_nylon Nylon Fiber cluster_bonding Dye-Fiber Interaction H_ion H⁺ Ions (from acid) Nylon_NH2 Amine Group (-NH₂) H_ion->Nylon_NH2 Protonation Dye_anion This compound Anion (D-SO₃⁻) Ionic_bond Ionic Bond Formation Dye_anion->Ionic_bond Nylon_NH3 Protonated Amine Group (-NH₃⁺) Nylon_NH3->Ionic_bond

Caption: Mechanism of ionic bonding between this compound and nylon fiber in an acidic medium.

References

Application Notes and Protocols for Staining Wool and Silk Fibers with Acid Blue 182

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 182, an anthraquinone-based anionic dye, is a versatile colorant utilized in the textile industry for dyeing protein fibers such as wool and silk.[1] Its vibrant blue hue and good fastness properties make it a suitable candidate for various research and development applications where consistent and reliable staining of these protein-based materials is required.[2] The staining mechanism primarily involves ionic interactions between the negatively charged sulfonic acid groups of the dye molecule and the positively charged amino groups present in the protein fibers of wool and silk.[3] This interaction is highly dependent on the pH of the dyeing medium. Additionally, hydrogen bonds and van der Waals forces contribute to the overall dye-fiber affinity.[4][5]

These protocols provide a detailed methodology for the application of this compound to wool and silk fibers, ensuring reproducible and high-quality staining for research purposes.

Data Presentation

Table 1: Technical Data for this compound
PropertyValueReference
C.I. Name This compound[1]
CAS Number 12219-26-0
Chemical Class Anthraquinone[1]
Appearance Blue Powder[1]
Solubility Soluble in water[1]
Light Fastness 5-6 (Good to Very Good)[1]
Washing Fastness 4-5 (Good to Excellent)[1]
Table 2: Recommended Staining Parameters for Wool and Silk Fibers
ParameterWoolSilk
Dye Concentration (% owf) 1.0 - 3.0%0.5 - 2.0%
Liquor Ratio 1:30 - 1:501:40 - 1:60
Initial pH 4.5 - 5.54.0 - 5.0
Initial Temperature 40°C30°C
Rate of Temperature Rise 1.5°C / minute1.0°C / minute
Final Temperature 95 - 100°C85 - 90°C
Time at Final Temperature 45 - 60 minutes30 - 45 minutes
Leveling Agent (% owf) 0.5 - 1.0% (e.g., Albegal B)0.5 - 1.0% (e.g., Albegal B)
Exhausting Agent (% owf*) 2.0 - 5.0% (Glauber's Salt)Not Recommended
Acid Donor Acetic AcidAcetic Acid

* % owf (on weight of fiber)

Experimental Protocols

Materials
  • This compound dye powder

  • Wool or Silk fibers/fabric

  • Distilled water

  • Acetic acid (Glacial)

  • Sodium sulfate (B86663) (Glauber's salt) (for wool)

  • Leveling agent (e.g., Albegal B or similar non-ionic leveling agent)

  • Sodium carbonate (for after-treatment)

  • Non-ionic detergent

  • Beakers or dyeing vessels

  • Heating and stirring apparatus (e.g., magnetic hotplate stirrer)

  • pH meter or pH indicator strips

  • Graduated cylinders and pipettes

  • Weighing balance

Pre-treatment of Fibers

Before staining, it is crucial to scour the wool and silk fibers to remove any natural oils, waxes, and other impurities that may hinder uniform dye uptake.

  • Prepare a scouring bath with 0.5 g/L of a non-ionic detergent and 0.5 g/L of sodium carbonate in distilled water.

  • Immerse the fibers in the bath at a liquor ratio of 1:30.

  • For wool, heat the bath to 50-55°C and maintain for 20 minutes.

  • For silk, heat the bath to 70-75°C and maintain for 20 minutes.

  • Rinse the fibers thoroughly with warm water followed by cold water until all traces of detergent are removed.

  • Gently squeeze out excess water and proceed to the staining protocol.

Staining Protocol for Wool Fibers
  • Dye Bath Preparation:

    • Weigh the dry wool fibers to be stained.

    • Calculate the required amount of this compound dye (e.g., 2% on the weight of fiber).

    • In a separate container, make a smooth paste of the dye powder with a small amount of cold distilled water. Gradually add hot water (around 50°C) to dissolve the dye completely.

    • Fill the dyeing vessel with the required volume of distilled water to achieve a liquor ratio of 1:40.

    • Add the dissolved dye solution to the dyeing vessel.

    • Add the leveling agent (e.g., 1% owf) and Glauber's salt (e.g., 5% owf) to the dye bath and stir until dissolved.

    • Adjust the pH of the dye bath to 4.5 - 5.5 using a dilute solution of acetic acid.

  • Dyeing Procedure:

    • Immerse the pre-treated, wet wool fibers into the dye bath at 40°C.

    • Stir the bath gently and consistently to ensure even dye distribution.

    • Increase the temperature of the dye bath to 95-100°C at a rate of 1.5°C per minute.

    • Maintain the temperature for 45-60 minutes, continuing to stir gently.

  • Rinsing and After-treatment:

    • After the dyeing period, allow the bath to cool down to about 60°C.

    • Remove the wool fibers and rinse with warm water (around 40°C).

    • Perform a final rinse with cold water until the water runs clear.

    • To improve wet fastness, an optional after-treatment can be performed. Prepare a fresh bath at pH 4.5-5.5 and 40°C and treat for 15 minutes.

    • Gently squeeze out excess water and air dry at room temperature, away from direct sunlight.

Staining Protocol for Silk Fibers
  • Dye Bath Preparation:

    • Weigh the dry silk fibers to be stained.

    • Calculate the required amount of this compound dye (e.g., 1% on the weight of fiber).

    • Prepare a stock solution of the dye as described for wool.

    • Fill the dyeing vessel with the required volume of distilled water for a liquor ratio of 1:50.

    • Add the dissolved dye solution and the leveling agent (e.g., 0.5% owf) to the bath. Do not add Glauber's salt as it can reduce the luster of silk. [5]

    • Adjust the pH of the dye bath to 4.0 - 5.0 with dilute acetic acid.

  • Dyeing Procedure:

    • Immerse the pre-treated, wet silk fibers into the dye bath at 30°C.

    • Stir the bath gently and continuously.

    • Increase the temperature of the dye bath to 85-90°C at a rate of 1.0°C per minute. Exceeding this temperature can damage the silk fibers.[5]

    • Maintain this temperature for 30-45 minutes with gentle stirring.

  • Rinsing and After-treatment:

    • Let the dye bath cool gradually to about 50°C before removing the silk.

    • Rinse the silk fibers with lukewarm water (around 35°C) followed by a cold water rinse until the water is clear.

    • An optional after-treatment with a cationic fixing agent can be performed according to the manufacturer's instructions to improve wash fastness.

    • Gently squeeze out excess water by rolling in a towel and air dry in the shade.

Mandatory Visualization

Staining_Workflow cluster_prep Fiber Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Fiber Wool / Silk Fiber Scouring Scouring (Non-ionic detergent, Na2CO3) Fiber->Scouring Rinsing_Prep Rinsing Scouring->Rinsing_Prep Dye_Bath_Prep Dye Bath Preparation (this compound, Acetic Acid, Leveling Agent) Rinsing_Prep->Dye_Bath_Prep Dyeing Dyeing (Controlled Temperature Ramp and Hold) Dye_Bath_Prep->Dyeing Rinsing_Post Rinsing Dyeing->Rinsing_Post After_Treatment After-Treatment (Optional) (Cationic Fixative/Acidic Rinse) Rinsing_Post->After_Treatment Drying Drying After_Treatment->Drying Stained_Fiber Stained Fiber Drying->Stained_Fiber

Caption: Experimental workflow for staining wool and silk fibers.

Caption: Chemical interaction between this compound and protein fibers.

References

Acid Blue 182 as a pH Indicator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 182, an anthraquinone-based dye, serves as a versatile pH indicator in various analytical chemistry applications. Its distinct color transition from blue in alkaline to neutral conditions to red in acidic environments makes it a valuable tool for visual pH determination and endpoint detection in titrations. This document provides detailed application notes and protocols for the effective use of this compound as a pH indicator in a laboratory setting.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below, providing essential information for its handling and application.

PropertyValue
Chemical Name Disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate[1][2]
C.I. Name This compound
CAS Number 12219-26-0[2]
Molecular Formula C₂₃H₁₇N₃Na₂O₉S₂[1]
Molecular Weight 589.51 g/mol [3]
Appearance Blue Powder[3]
Solubility Soluble in water

pH Indicator Properties

This compound exhibits a distinct and reversible color change in response to variations in the pH of a solution. This property is attributed to alterations in its molecular structure, specifically the protonation and deprotonation of its functional groups, which in turn affects the molecule's conjugation and its absorption of visible light.

The color transition of this compound is from blue in alkaline and neutral solutions to red in acidic solutions.[1] While the precise pH transition range is not widely documented in readily available literature, empirical determination is recommended for specific applications.

Application Notes

1. Preparation of Indicator Solution

A standard stock solution of this compound can be prepared for routine use in titrations and pH estimations.

Protocol for Preparation of 0.1% (w/v) this compound Indicator Solution:

  • Materials:

    • This compound powder

    • Distilled or deionized water

    • Volumetric flask (100 mL)

    • Analytical balance

    • Spatula and weighing paper

  • Procedure:

    • Accurately weigh 0.1 g of this compound powder using an analytical balance.

    • Transfer the powder to a clean 100 mL volumetric flask.

    • Add approximately 50 mL of distilled or deionized water to the flask.

    • Gently swirl the flask to dissolve the powder. A magnetic stirrer can be used for more efficient dissolution.

    • Once the powder is completely dissolved, add distilled or deionized water to the 100 mL mark.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

    • Store the indicator solution in a clearly labeled, sealed container, protected from light.

2. Use in Acid-Base Titration

This compound can be employed as a visual indicator to determine the endpoint of an acid-base titration. The color change from blue to red signifies the point of neutralization.

General Protocol for Acid-Base Titration using this compound:

  • Materials:

    • Analyte solution (acid or base of unknown concentration)

    • Titrant solution (standardized base or acid)

    • 0.1% this compound indicator solution

    • Burette, clamp, and stand

    • Erlenmeyer flask

    • Pipette

  • Procedure:

    • Rinse the burette with a small amount of the titrant solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

    • Pipette a known volume of the analyte solution into a clean Erlenmeyer flask.

    • Add 2-3 drops of the 0.1% this compound indicator solution to the analyte in the flask. The solution should turn blue if the analyte is alkaline or neutral, or red if it is acidic.

    • Place the Erlenmeyer flask under the burette on a white background to easily observe the color change.

    • Slowly add the titrant from the burette to the analyte while constantly swirling the flask.

    • Continue the titration until a sharp and persistent color change from blue to red (for an acid titrant) or red to blue (for a base titrant) is observed. This is the endpoint.

    • Record the final burette reading. The volume of titrant used is the difference between the final and initial readings.

    • Repeat the titration at least two more times to ensure accuracy and calculate the average volume of titrant used.

Diagrams

Experimental Workflow for Acid-Base Titration

Titration_Workflow cluster_preparation Preparation cluster_titration Titration cluster_endpoint Endpoint & Analysis prep_analyte Prepare Analyte in Flask add_indicator Add 2-3 drops of This compound prep_analyte->add_indicator titrate Slowly add Titrant to Analyte (Swirl constantly) add_indicator->titrate fill_burette Fill Burette with Titrant fill_burette->titrate observe Observe for Color Change (Blue to Red or Red to Blue) titrate->observe record_volume Record Final Burette Volume observe->record_volume Endpoint Reached calculate Calculate Analyte Concentration record_volume->calculate Color_Change_Mechanism cluster_acidic Acidic Conditions (Low pH) cluster_alkaline Alkaline Conditions (High pH) Protonated Protonated Form (H-Indicator) Red_Color Red Color Observed Protonated->Red_Color Deprotonated Deprotonated Form (Indicator⁻) Protonated->Deprotonated + OH⁻ - H₂O Blue_Color Blue Color Observed Deprotonated->Blue_Color

References

Application Notes and Protocols for Acid Blue 182 in Wastewater Treatment Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Blue 182 (AB 182) is a synthetic anthraquinone (B42736) dye widely utilized in the textile, leather, and paper industries for its vibrant blue color and excellent fastness properties.[1] Its complex aromatic structure and high stability make it resistant to biodegradation, leading to its persistence in industrial effluents. This persistence, coupled with the potential for carcinogenic and mutagenic effects of its degradation byproducts, makes its removal from wastewater a significant environmental concern.[2][3] Consequently, this compound serves as an effective model compound for researchers developing and evaluating new technologies for treating dye-containing wastewater.

Chemical Properties of this compound

  • IUPAC Name : disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate[1]

  • Molecular Structure : Features a central anthraquinone core, which is responsible for its color, substituted with various functional groups including two sulfonate (-SO₃⁻) groups that enhance its water solubility.[1]

  • Classification : Anionic acid dye.

Protocol 1: Adsorption-Based Removal of this compound

Adsorption is a widely studied, cost-effective, and efficient method for dye removal. This protocol outlines a general procedure for evaluating the adsorption of this compound from aqueous solutions using a solid adsorbent, such as activated carbon.

Experimental Protocol: Batch Adsorption Studies

  • Preparation of Stock Solution : Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye powder in deionized water. Prepare working solutions of desired concentrations (e.g., 25-500 mg/L) by diluting the stock solution.[4]

  • Adsorption Experiment :

    • Take a fixed volume of the dye solution (e.g., 50 mL) in a series of flasks.

    • Adjust the initial pH of the solutions to the desired value (e.g., 1.5-10) using dilute HCl or NaOH. Studies have shown that the adsorption of anionic dyes like this compound is often more favorable at lower pH values.[3][5] This is because a lower pH increases the positive charge on the adsorbent surface, enhancing the electrostatic attraction with the negatively charged dye molecules.[3]

    • Add a pre-weighed amount of the adsorbent (e.g., 0.1 g of powdered activated charcoal) to each flask.[2]

    • Agitate the flasks on a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time. The equilibrium time can range from a few minutes to several hours.[4]

  • Analysis :

    • After agitation, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).

  • Calculations :

    • Removal Efficiency (%) : ((C₀ - Cₑ) / C₀) * 100

    • Adsorption Capacity at Equilibrium (qₑ, mg/g) : ((C₀ - Cₑ) * V) / W

    • Where:

      • C₀ = Initial dye concentration (mg/L)

      • Cₑ = Equilibrium dye concentration (mg/L)

      • V = Volume of the solution (L)

      • W = Mass of the adsorbent (g)

Data Presentation: Adsorption Isotherms and Kinetics

The equilibrium data are typically fitted to isotherm models like Langmuir and Freundlich to understand the adsorption mechanism. Kinetic data are often analyzed using pseudo-first-order and pseudo-second-order models to determine the rate of adsorption.

Table 1: Summary of Adsorption Isotherm and Kinetic Parameters for Acid Dyes

Adsorbent Isotherm Model Parameters Kinetic Model Parameters Reference
Powdered Activated Charcoal Langmuir & Freundlich Adsorption is irreversible and decreases with increasing temperature. Pseudo-second-order Fits better than pseudo-first-order, suggesting chemisorption. [2][3]
Perlite Granules Langmuir & Freundlich q_max = 34.84 mg/g (at 25°C, pH 1.5) Pseudo-second-order R² > 0.996, indicating a strong fit. [4]

| J. regia Shell Activated Carbon | Freundlich | Best fit for equilibrium data. | Pseudo-second-order | External mass transfer is the rate-determining step. |[5] |

Adsorption_Workflow prep Prepare AB182 Solution (Known Concentration) ph_adjust Adjust pH prep->ph_adjust add_adsorbent Add Adsorbent (Known Mass) ph_adjust->add_adsorbent agitate Agitate for Contact Time add_adsorbent->agitate separate Separate Solid/Liquid (Filter/Centrifuge) agitate->separate analyze Analyze Final Conc. (UV-Vis Spec) separate->analyze calculate Calculate qₑ and Removal Efficiency analyze->calculate

Caption: Experimental workflow for batch adsorption studies.

Protocol 2: Advanced Oxidation Process (AOP) - Photocatalysis

Advanced Oxidation Processes (AOPs) are powerful methods that rely on the in-situ generation of highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants.[6][7] Photocatalysis using a semiconductor catalyst like Titanium Dioxide (TiO₂) is a common AOP for dye degradation.[6][8]

Experimental Protocol: Photocatalytic Degradation

  • Reactor Setup : The experiment is typically conducted in a batch photoreactor equipped with a UV light source (e.g., UV-C or UV-A lamp). The reactor should have a system for continuous stirring to keep the catalyst suspended.

  • Reaction Mixture :

    • Add a specific volume of this compound solution of known concentration to the reactor.

    • Add the photocatalyst powder (e.g., TiO₂ P25) to the solution to achieve the desired catalyst loading (e.g., 0.5 - 2.0 g/L).[6][9]

    • Adjust the pH of the suspension to the optimal value for the specific dye and catalyst system. For many azo dyes, degradation is more effective in acidic conditions.[6][9]

  • Adsorption-Desorption Equilibrium : Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye molecules and the catalyst surface.

  • Photocatalytic Reaction :

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Collect aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).

  • Sample Analysis :

    • Immediately after collection, filter the aliquots through a syringe filter (e.g., 0.45 µm) to remove the catalyst particles.

    • Analyze the filtrate for the remaining concentration of this compound using a UV-Vis spectrophotometer.

  • Mineralization Analysis (Optional) : To assess the complete degradation of the dye into CO₂, H₂O, and mineral acids, measure the Total Organic Carbon (TOC) of the samples over time.[7]

Data Presentation: Degradation Efficiency and Kinetics

The photocatalytic degradation of dyes often follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting ln(C₀/Cₜ) versus irradiation time.

Table 2: Summary of Photocatalytic Degradation Parameters for Acid Dyes

Dye Catalyst UV Source Optimal pH Optimal Catalyst Dose Removal Efficiency Kinetic Model Reference
Acid Blue 113 TiO₂ UV-C 3.0 1.0 g/L 98.7% First-order (k=0.048 min⁻¹) [6][9][10]
Acid Red 88 TiO₂ UV-C 3.0 1.0 g/L 99.6% First-order (k=0.059 min⁻¹) [6][9][10]

| Acid Blue 80 | TiO₂ (P25, P90, AV01) | UV | N/A | N/A | 79.6% - 97.3% Mineralization | First-order |[7][11] |

Photocatalysis_Mechanism cluster_catalyst Semiconductor (e.g., TiO₂) vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ (electron) h2o H₂O vb->h2o h⁺ (hole) o2 O₂ cb->o2 light UV Light (hν) light->vb Excitation oh_rad •OH (Hydroxyl Radical) h2o->oh_rad Oxidation o2_rad •O₂⁻ (Superoxide Radical) o2->o2_rad Reduction dye This compound oh_rad->dye Attack o2_rad->dye Attack products Degradation Products (CO₂, H₂O, etc.) dye->products Logical_Relationships topic_node topic_node method_node method_node param_node param_node analysis_node analysis_node result_node result_node topic AB182 Wastewater Treatment adsorption Adsorption topic->adsorption aop AOP / Photocatalysis topic->aop ad_params Parameters: pH, Dose, Time adsorption->ad_params aop_params Parameters: pH, Catalyst Dose, Time aop->aop_params ad_analysis Analysis: UV-Vis ad_params->ad_analysis aop_analysis Analysis: UV-Vis, TOC aop_params->aop_analysis ad_results Results: Removal %, qₑ Isotherms, Kinetics ad_analysis->ad_results aop_results Results: Degradation % Kinetics, Mineralization aop_analysis->aop_results

References

Application of C.I. Acid Blue 182 in Forensic Fiber Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of forensic science, the analysis of textile fibers is a critical component of trace evidence examination. The ability to differentiate and compare fibers can provide crucial links between a suspect, a victim, and a crime scene. Dyes and their application play a pivotal role in this process. C.I. Acid Blue 182, a monoazo or anthraquinone (B42736) dye, is of significant interest in forensic fiber analysis due to its dyeing characteristics on protein and polyamide fibers such as wool, silk, and nylon.

These application notes provide detailed protocols for the use of C.I. This compound in the differential staining of fibers, as well as methods for the extraction and analysis of the dye from a single fiber for comparative purposes. The subsequent analytical techniques, including Thin Layer Chromatography (TLC) and Microspectrophotometry (MSP), offer a robust workflow for the forensic examination of fibers dyed with this compound.

Application Note 1: Differential Staining of Textile Fibers

Objective: To utilize C.I. This compound to differentiate between various types of textile fibers based on their dye uptake characteristics. This protocol is particularly useful for distinguishing between protein, polyamide, and cellulosic fibers.

Principle: Acid dyes, such as this compound, form ionic bonds with the amino groups present in protein (e.g., wool, silk) and polyamide (e.g., nylon) fibers under acidic conditions. Other fiber types, such as cellulosic (e.g., cotton, rayon) and polyester (B1180765) fibers, lack these dyeing sites and will therefore exhibit significantly less or no dye uptake. This differential staining provides a clear visual method for fiber classification.

Experimental Protocol: Differential Staining

Materials:

  • C.I. This compound dye powder

  • Distilled or deionized water

  • Glacial acetic acid

  • Beakers (50 mL or 100 mL)

  • Hot plate

  • Glass stirring rod

  • Microscope slides and cover slips

  • Light microscope

  • Reference fiber collection (including wool, silk, nylon, cotton, polyester, acrylic)

  • Questioned fiber(s)

Procedure:

  • Dye Bath Preparation:

    • Prepare a 0.5% (w/v) stock solution of C.I. This compound in distilled water.

    • Create a working dye bath by diluting the stock solution 1:10 with distilled water to achieve a final concentration of 0.05% (w/v).

    • Acidify the dye bath by adding glacial acetic acid to a final concentration of 1-2% (v/v). This will lower the pH and facilitate dyeing.

  • Dyeing Procedure:

    • Place the questioned fiber(s) and a selection of known reference fibers into the dye bath.

    • Heat the dye bath to a gentle boil (approximately 90-100°C) on a hot plate.

    • Maintain this temperature for 10-15 minutes, stirring gently to ensure uniform exposure of the fibers to the dye.

  • Rinsing:

    • Carefully remove the fibers from the dye bath using forceps.

    • Rinse the fibers thoroughly with warm distilled water, followed by a final rinse with cold distilled water, until the rinse water runs clear. This removes any unfixed dye from the fiber surface.

  • Mounting and Microscopic Examination:

    • Mount the dyed fibers on separate microscope slides in a drop of distilled water and place a coverslip over them.

    • Examine the fibers under a comparison microscope.

    • Record the color intensity and uniformity of the dye on each fiber type.

Data Presentation: Expected Staining Results
Fiber TypeChemical ClassExpected Staining with this compound
WoolProteinDeep, uniform blue
SilkProteinStrong, uniform blue
NylonPolyamideStrong, uniform blue
CottonCellulosicUnstained or very pale blue
Viscose/RayonRegenerated CellulosicUnstained or very pale blue
PolyesterPolyesterUnstained
AcrylicPolyacrylonitrileUnstained or very pale blue

Diagram of Differential Staining Workflow

G Workflow for Differential Fiber Staining A Prepare 0.05% this compound Dye Bath (acidified with acetic acid) B Immerse Questioned and Reference Fibers A->B Add fibers C Heat at 90-100°C for 10-15 minutes B->C Apply heat D Rinse Fibers Thoroughly with Distilled Water C->D Remove unfixed dye E Mount Fibers on Microscope Slides D->E Prepare for viewing F Microscopic Examination and Comparison E->F Analyze results

Caption: Workflow for differential staining of fibers using this compound.

Application Note 2: Analysis of Fibers Dyed with C.I. This compound

Objective: To extract and analyze C.I. This compound from a single questioned fiber and compare it to a known source.

Principle: The dye from a questioned fiber can be extracted using a suitable solvent. The resulting dye extract can then be analyzed using techniques such as Thin Layer Chromatography (TLC) and Microspectrophotometry (MSP) to create a chemical and spectral profile of the dye. This profile can be compared to that of a dye extracted from a known source to establish a potential link.

Experimental Protocol: Dye Extraction and Analysis

Part A: Dye Extraction

Materials:

  • Single questioned fiber

  • Pyridine (B92270)

  • Distilled water

  • Micro-capillary tube or small vial

  • Heating block or water bath

  • Micropipette

Procedure:

  • Solvent Preparation: Prepare a 4:3 (v/v) mixture of pyridine and distilled water. This is a widely effective solvent for extracting acid dyes from fibers.[1][2]

  • Fiber Placement: Place the single fiber into a micro-capillary tube or a small glass vial.

  • Extraction: Add a minimal amount of the pyridine:water solvent (e.g., 10-20 µL) to the tube, ensuring the fiber is fully immersed.

  • Heating: Seal the tube and heat it at 100°C for 20-30 minutes in a heating block or water bath to facilitate dye extraction.

  • Sample Collection: After cooling, carefully remove the dye extract using a micropipette for subsequent analysis.

Part B: Thin Layer Chromatography (TLC) Analysis

Materials:

  • Dye extract from Part A

  • Silica (B1680970) gel TLC plate

  • Developing chamber

  • Eluent (solvent system): A common system for acid dyes is n-butanol:acetic acid:water (60:15:25 v/v/v).

  • Spotting capillary

Procedure:

  • Spotting: Using a fine capillary, spot the dye extract onto the baseline of the silica gel TLC plate. Also spot a reference sample of this compound if available.

  • Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. The separated dye components will be visible as colored spots.

  • Analysis: Calculate the Retention Factor (Rf) value for each spot using the formula: Rf = (distance travelled by spot) / (distance travelled by solvent front). Compare the Rf value and color of the spot from the questioned fiber extract to the reference sample.

Data Presentation: TLC Results
SampleSpot ColorDistance Travelled by Spot (cm)Distance Travelled by Solvent (cm)Rf Value
Questioned Fiber ExtractBluee.g., 4.5e.g., 8.0e.g., 0.56
Reference this compoundBluee.g., 4.5e.g., 8.0e.g., 0.56

Diagram of Dye Extraction and TLC Workflow

G Workflow for Dye Extraction and TLC Analysis cluster_0 Dye Extraction cluster_1 TLC Analysis A Place single fiber in vial B Add Pyridine:Water (4:3) A->B C Heat at 100°C for 20-30 min B->C D Collect dye extract C->D E Spot extract onto TLC plate D->E Analyze extract F Develop plate in eluent E->F G Visualize and calculate Rf value F->G H Compare with reference sample G->H Result Comparative Analysis of Dye H->Result

Caption: Workflow for the extraction and TLC analysis of this compound.

Part C: Microspectrophotometry (MSP) Analysis

Materials:

  • Microspectrophotometer

  • Dyed fiber (prior to extraction)

Procedure:

  • Mounting: Mount a portion of the original dyed fiber on a microscope slide.

  • Spectral Acquisition: Obtain the visible light absorption spectrum of the fiber using the microspectrophotometer. The typical range for analysis is 400-700 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Compare the overall spectral shape and λmax of the questioned fiber with that of a reference fiber dyed with this compound.

Data Presentation: Spectral Data
DyeFiber Typeλmax (nm)Spectral Profile
C.I. This compoundNylon~600-610 nmBroad absorption in the orange-red region
C.I. This compoundWool~600-610 nmSimilar to nylon, may show minor shifts

Note: The exact λmax can vary depending on the instrumentation, the specific fiber substrate, and the presence of other treatments or dyes.

Logical Framework for Fiber Comparison

The application of this compound in forensic fiber analysis follows a logical progression from initial classification to detailed chemical comparison.

Diagram of the Logical Relationship in Fiber Comparison

G Logical Framework for Fiber Comparison Start Questioned Fiber Microscopy Initial Microscopic Examination (Morphology, Color) Start->Microscopy DiffStain Differential Staining with this compound Microscopy->DiffStain Classification Fiber Class Identification (e.g., Polyamide, Protein) DiffStain->Classification MSP Microspectrophotometry (Spectral Comparison) Classification->MSP Extraction Dye Extraction Classification->Extraction Conclusion Conclusion on Fiber Similarity MSP->Conclusion TLC Thin Layer Chromatography (Chemical Comparison) Extraction->TLC TLC->Conclusion

Caption: Logical workflow for the forensic comparison of fibers using this compound.

Conclusion

C.I. This compound serves as a valuable tool in the forensic fiber examiner's toolkit. Its application in differential staining allows for the rapid classification of fiber types. Furthermore, for fibers that have been commercially dyed with this compound, a systematic analytical approach involving extraction, TLC, and MSP can provide a high degree of discrimination for comparative purposes. The protocols and workflows detailed in these application notes provide a comprehensive framework for the effective use of this dye in forensic investigations. It is essential that all procedures are conducted with appropriate controls and reference materials to ensure the validity and reliability of the results.

References

Application Notes and Protocols for Acid Blue 182 in Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 182, also known as C.I. This compound, is a synthetic anthraquinone (B42736) dye.[1] While it is primarily utilized in the textile industry for dyeing materials such as wool, silk, and nylon, its properties as an acid dye suggest a potential application in biological staining, particularly for the visualization of proteins.[2][3] Acid dyes, in acidic conditions, carry a net negative charge and bind to positively charged molecules, most notably proteins.[4]

This document provides a hypothetical application of this compound for staining proteins in polyacrylamide gels, drawing an analogy to the well-established protocols for Coomassie Brilliant Blue, another anionic dye widely used for this purpose.[5][6] The protocols provided herein are intended as a starting point for researchers to explore the utility of this compound as a protein stain. Experimental validation and optimization will be necessary.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
C.I. Name This compound[1]
CAS Number 12219-26-0[1][2][3][7][8]
Molecular Structure Anthraquinone[1]
Molecular Formula C₂₃H₁₇N₃Na₂O₉S₂[2][7][9]
Molecular Weight 589.51 g/mol [2][7]
Appearance Blue Powder[2]
Solubility Soluble in water[2]

Principle of Staining

The proposed mechanism for this compound as a protein stain is based on electrostatic interactions. In an acidic staining solution, the amino groups of amino acid residues in proteins become protonated, resulting in a net positive charge. The negatively charged sulfonate groups of the this compound molecule are then attracted to these positively charged sites on the proteins, forming a dye-protein complex and rendering the protein bands visible as blue bands against a clear background. This is analogous to the staining mechanism of Coomassie Brilliant Blue.[10]

Experimental Protocols

The following are hypothetical protocols for using this compound to stain proteins in polyacrylamide gels following electrophoresis (SDS-PAGE). These protocols are adapted from standard Coomassie Brilliant Blue R-250 staining procedures.[5][6][11][12]

Protocol 1: Standard Staining with this compound

This protocol is a conventional method that involves a separate staining and destaining step.

Materials:

  • Staining Solution: 0.1% (w/v) this compound, 40% (v/v) Methanol, 10% (v/v) Acetic Acid

  • Destaining Solution: 10% (v/v) Ethanol, 7.5% (v/v) Acetic Acid

  • Deionized Water

  • Orbital Shaker

  • Staining Trays

Procedure:

  • Gel Fixation (Optional but Recommended): After electrophoresis, immerse the gel in a fixative solution (e.g., 30% methanol, 10% acetic acid) for at least 5 minutes.[5]

  • Staining: Decant the fixative solution and add enough this compound Staining Solution to fully submerge the gel. Incubate with gentle agitation on an orbital shaker for at least 3 hours at room temperature.[5]

  • Destaining: Remove the staining solution. Add Destaining Solution and incubate with gentle agitation. Replace the destaining solution with a fresh solution periodically until the background of the gel is clear and the protein bands are distinct.[5][6]

  • Washing and Storage: Once sufficiently destained, wash the gel with deionized water. The gel can be imaged immediately or stored in deionized water at 4°C. For long-term storage, a 20% ammonium (B1175870) sulfate (B86663) solution can be used.[11]

Protocol 2: Rapid Staining with this compound

This is a faster, microwave-assisted protocol.

Materials:

  • Staining Solution: 0.1% (w/v) this compound, 40% (v/v) Ethanol, 10% (v/v) Acetic Acid

  • Destaining Solution: 10% (v/v) Ethanol, 7.5% (v/v) Acetic Acid

  • Deionized Water

  • Microwave-safe container

  • Orbital Shaker

Procedure:

  • Staining: Place the gel in a microwave-safe container with the this compound Staining Solution. Heat in a microwave oven at full power for approximately 1 minute.[11]

  • Agitation: Gently shake the gel for 15 minutes at room temperature on an orbital shaker.[11]

  • Rinsing: Decant the stain and rinse the gel once with deionized water.[11]

  • Destaining: Add the Destaining Solution and heat in the microwave for 1 minute. Gently shake the gel at room temperature on an orbital shaker until the desired background clarity is achieved.[11]

  • Washing and Storage: Wash the gel with deionized water and proceed with imaging or storage as described in Protocol 1.

Quantitative Data Summary

The following tables summarize the compositions of the solutions and the key parameters for the proposed this compound staining protocols.

Table 1: Solution Compositions

SolutionComponentConcentration
Staining Solution This compound0.1% (w/v)
Methanol40% (v/v)
Glacial Acetic Acid10% (v/v)
Deionized Waterto final volume
Destaining Solution Ethanol10% (v/v)
Glacial Acetic Acid7.5% (v/v)
Deionized Waterto final volume
Fixative Solution Methanol30% (v/v)
Glacial Acetic Acid10% (v/v)
Deionized Waterto final volume

Table 2: Experimental Parameters

ParameterStandard ProtocolRapid Protocol
Fixation Time ≥ 5 minutesNot specified
Staining Time ≥ 3 hours~1 minute (microwave) + 15 minutes (shaking)
Destaining Time Variable (hours)~1 minute (microwave) + shaking until clear
Temperature Room TemperatureRoom Temperature (with microwave heating)

Visualizations

Experimental Workflow for Standard Staining

G cluster_0 Gel Preparation cluster_1 Staining Procedure cluster_2 Final Steps SDS-PAGE SDS-PAGE Fixation Fixation (Optional) SDS-PAGE->Fixation Staining Incubate in This compound Solution Fixation->Staining Destaining Incubate in Destaining Solution Staining->Destaining Washing Wash with Deionized Water Destaining->Washing Imaging Imaging Washing->Imaging Storage Storage Washing->Storage

Caption: Workflow for the standard this compound staining protocol.

Logical Relationship of Staining Mechanism

G Protein Protein (in gel) Protonated_Protein Positively Charged Protein (+) Protein->Protonated_Protein Protonation of Amino Groups Acidic_Solution Acidic Solution (Low pH) Stained_Protein Visible Blue Protein-Dye Complex Protonated_Protein->Stained_Protein Electrostatic Interaction Acid_Blue_182 This compound (Anionic Dye, -) Acid_Blue_182->Stained_Protein

Caption: The proposed electrostatic interaction mechanism for this compound protein staining.

Disclaimer

The application of this compound for biological staining as described in this document is hypothetical and based on its chemical properties as an acid dye. These protocols have not been experimentally validated. Researchers should perform their own optimization and validation studies to determine the suitability and efficacy of this compound for their specific applications. It is also important to consult the Safety Data Sheet (SDS) for this compound before use to understand and mitigate any potential hazards.[13]

References

Application Notes and Protocols for the Quantitative Analysis of Acid Blue 182 using Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 182, an anthraquinone (B42736) dye, finds applications in various industrial and research settings. Accurate quantification of this dye is crucial for quality control, environmental monitoring, and various research applications, including its potential use as a marker or in formulation studies within the pharmaceutical sciences. This document provides a detailed protocol for the quantitative analysis of this compound in aqueous solutions using UV-Visible spectrophotometry, a widely accessible and reliable analytical technique.

Physicochemical Properties of this compound

A fundamental understanding of the properties of this compound is essential for its accurate analysis.

PropertyValueReference
IUPAC Namedisodium;4-[[4-(acetylmethylamino)-2-sulfonatophenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate[1][2]
SynonymsC.I. This compound, Alizarine Light Blue H-RL, Sandolan Blue E-HRL[3]
CAS Number12219-26-0[3]
Molecular FormulaC₂₃H₁₇N₃Na₂O₉S₂[3]
Molecular Weight589.5 g/mol [1][3]
AppearanceBlue Powder
SolubilitySoluble in water

Spectrophotometric Characteristics

The quantitative determination of this compound by spectrophotometry is based on Beer-Lambert's law, which correlates absorbance with concentration.

ParameterValueReference
Maximum Absorption Wavelength (λmax)598 nm (in aqueous solution)[4]
Molar Absorptivity (ε)To be determined experimentally

Experimental Protocol: Quantitative Determination of this compound

This protocol outlines the steps for creating a calibration curve and determining the concentration of this compound in an unknown aqueous sample.

Materials and Reagents
  • This compound (analytical standard)

  • Deionized water (or other appropriate solvent)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Cuvettes (1 cm path length, quartz or glass)

  • UV-Visible Spectrophotometer

Preparation of Standard Solutions

2.1. Stock Standard Solution (e.g., 100 mg/L):

  • Accurately weigh 10.0 mg of this compound standard.

  • Quantitatively transfer the weighed dye into a 100 mL volumetric flask.

  • Dissolve the dye in a small amount of deionized water.

  • Bring the solution to volume with deionized water and mix thoroughly.

2.2. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock standard solution. A suggested concentration range is 1.0 mg/L to 10.0 mg/L.

  • For example, to prepare a 5.0 mg/L standard, pipette 5.0 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

  • Prepare a "blank" solution containing only the solvent (deionized water).

Spectrophotometric Analysis

3.1. Instrument Setup:

  • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Set the wavelength to the λmax of this compound, which is 598 nm.[4]

3.2. Measurement:

  • Fill a clean cuvette with the blank solution and place it in the spectrophotometer.

  • Zero the instrument (set absorbance to 0.000).

  • Rinse the cuvette with the first working standard solution, then fill the cuvette with this standard.

  • Measure and record the absorbance.

  • Repeat steps 3 and 4 for all working standard solutions, progressing from the least concentrated to the most concentrated.

  • Rinse the cuvette with the unknown sample solution, then fill the cuvette and measure its absorbance.

Data Analysis

4.1. Calibration Curve:

  • Plot a graph of absorbance (y-axis) versus the corresponding concentration of the working standard solutions (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be close to 1.0 for a good linear fit.

4.2. Determination of Unknown Concentration:

  • Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.

    • Concentration (x) = (Absorbance of unknown (y) - y-intercept (c)) / slope (m)

4.3. (Optional) Experimental Determination of Molar Absorptivity (ε):

  • Using the absorbance of a standard solution of known molar concentration, calculate ε using the Beer-Lambert law:

    • ε = A / (c * l)

    • Where:

      • A = Absorbance

      • c = Molar concentration (mol/L)

      • l = Path length of the cuvette (cm)

Experimental Workflow

Spectrophotometry_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_standards Prepare Working Standards prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_blank Prepare Blank zero_spec Zero with Blank prep_blank->zero_spec prep_unknown Prepare Unknown Sample measure_unknown Measure Absorbance of Unknown prep_unknown->measure_unknown setup_spec Set Spectrophotometer to 598 nm setup_spec->zero_spec zero_spec->measure_standards measure_standards->measure_unknown plot_cal Plot Calibration Curve measure_standards->plot_cal calc_conc Calculate Unknown Concentration measure_unknown->calc_conc lin_reg Perform Linear Regression plot_cal->lin_reg lin_reg->calc_conc Beer_Lambert_Law cluster_params Parameters A Absorbance (A) epsilon Molar Absorptivity (ε) epsilon->A A = εcl c Concentration (c) c->A A = εcl l Path Length (l) l->A A = εcl

References

Application Notes and Protocols for the Analysis of Acid Blue 182 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the determination of Acid Blue 182 in environmental matrices. The protocols are intended to serve as a guide for researchers and scientists involved in environmental monitoring and remediation studies.

Introduction to this compound

This compound is a synthetic anthraquinone (B42736) dye used in various industrial applications, including textile dyeing. Due to its chemical structure, it can be resistant to degradation and may persist in the environment, leading to potential contamination of water sources. Monitoring the presence and concentration of this compound in environmental samples is crucial for assessing its environmental fate and potential toxicological effects.

Analytical Methodology: Quantification of this compound in Water Samples

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a widely used technique for the extraction and pre-concentration of organic pollutants from aqueous samples. For an acidic dye like this compound, a polymeric reversed-phase sorbent is often suitable.

2.1.1. Experimental Protocol: Solid-Phase Extraction

Materials:

  • SPE cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced), 60 mg, 3 mL (or similar polymeric sorbent)

  • SPE vacuum manifold

  • Methanol (B129727) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Sample collection bottles (amber glass)

  • pH meter and adjustment solutions (e.g., HCl, NaOH)

  • Nitrogen evaporator

Procedure:

  • Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. Store samples at 4°C and analyze as soon as possible.

  • Sample Pre-treatment: Adjust the sample pH to approximately 3.5. This pH has been shown to be effective for the recovery of a range of dyes.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the Oasis HLB cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated water sample (e.g., 100-500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • After loading, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

    • Dry the cartridge under vacuum for 10-20 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with two aliquots of 3 mL of methanol. Collect the eluate in a clean collection tube.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for UPLC-MS/MS analysis.

Instrumental Analysis: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides high sensitivity and selectivity for the quantification of trace levels of organic contaminants. The following parameters are adapted from a method for the analysis of 20 pharmacologically active dyes.

2.2.1. Experimental Protocol: UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.05 M ammonium (B1175870) acetate (B1210297) buffer (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 40°C.[1]

  • Gradient Program:

    • 0.0-0.2 min: 10% B[1]

    • 0.3-3.5 min: 90% B[1]

    • 3.6-5.0 min: 10% B[1]

Mass Spectrometry Conditions (to be optimized for this compound):

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the sulfonated this compound.

  • Precursor Ion (m/z): To be determined by direct infusion of an this compound standard.

  • Product Ions (m/z): To be determined from the fragmentation of the precursor ion.

  • Collision Energy and other MS parameters: To be optimized for maximum sensitivity.

Method Validation and Quantitative Data

A full method validation should be performed according to established guidelines. Key validation parameters and expected performance based on similar dye analysis methods are summarized below.

ParameterDescriptionExpected Performance/Target Value
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.R² > 0.99 over a defined concentration range.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Estimated to be in the low ng/L range.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.0.01–0.1 µg/L (based on similar dyes)[1]
Accuracy (Recovery) The closeness of the measured value to the true value, often assessed through spike-recovery experiments.70-120% (recoveries for similar dyes range from 71.2% to 104.9%)[1]
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) < 15-20%.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Confirmed by unique precursor-product ion transitions in MS/MS.

Environmental Fate: Degradation of this compound

This compound can be degraded through advanced oxidation processes (AOPs) such as photocatalysis. Understanding the degradation kinetics and pathways is essential for developing effective water treatment strategies.

Photocatalytic Degradation

Photocatalysis using a semiconductor catalyst like titanium dioxide (TiO₂) under UV irradiation is a promising method for the degradation of organic dyes.

3.1.1. Experimental Protocol: Photocatalytic Degradation Study

Materials:

  • Photoreactor equipped with a UV lamp (e.g., UV-C).

  • Titanium dioxide (TiO₂) nanopowder (e.g., P25).

  • Aqueous solution of this compound of known concentration.

  • Magnetic stirrer.

  • pH meter and adjustment solutions.

  • Syringes and filters (e.g., 0.22 µm) for sampling.

  • UV-Vis spectrophotometer or HPLC system for concentration monitoring.

Procedure:

  • Reactor Setup:

    • Prepare a stock solution of this compound in deionized water.

    • Add a specific volume of the dye solution to the photoreactor.

    • Add the desired amount of TiO₂ catalyst to the solution to create a suspension.

  • Experimental Conditions:

    • Adjust the initial pH of the solution to the desired value.

    • Continuously stir the suspension to ensure homogeneity.

    • Before irradiation, stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Photocatalytic Reaction:

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • At regular time intervals, withdraw aliquots of the suspension.

    • Immediately filter the samples to remove the TiO₂ catalyst and stop the reaction.

  • Analysis:

    • Analyze the concentration of this compound in the filtered samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the maximum absorbance wavelength or the HPLC method described above).

  • Data Analysis:

    • Calculate the degradation efficiency at each time point.

    • Determine the reaction kinetics by plotting the concentration data versus time (e.g., ln(C₀/C) vs. time for first-order kinetics). The degradation of a similar dye, Acid Blue 113, has been shown to follow a first-order kinetic model.

Quantitative Data on Degradation
ParameterValueConditions
Degradation Efficiency Up to 99.6%Optimized conditions (pH, catalyst dose) for similar acid dyes.
Kinetic Model Pseudo-first-orderCommonly observed for the photocatalytic degradation of dyes.
Rate Constant (k) Dependent on experimental conditionsCan be determined from the slope of the kinetic plot.

Visualizations

Diagram 1: Experimental Workflow for the Analysis of this compound in Water

Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample Collection pH_Adjust pH Adjustment (pH 3.5) Sample->pH_Adjust SPE Solid-Phase Extraction (Oasis HLB) pH_Adjust->SPE Elution Elution with Methanol SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration UPLC UPLC Separation (PFP Column) Concentration->UPLC Inject MSMS MS/MS Detection (ESI-) UPLC->MSMS Quant Quantification MSMS->Quant

Caption: Workflow for the analysis of this compound in water samples.

Diagram 2: Signaling Pathway of Photocatalytic Degradation

Photocatalysis cluster_catalyst Semiconductor (TiO2) cluster_reactions Reactive Species Generation VB Valence Band (h+) OH_rad •OH (Hydroxyl Radical) VB->OH_rad Oxidation Deg_Prod Degradation Products (CO2, H2O, etc.) VB->Deg_Prod Direct Oxidation CB Conduction Band (e-) O2_rad •O2- (Superoxide Radical) CB->O2_rad Reduction OH_rad->Deg_Prod O2_rad->Deg_Prod UV UV Light UV->VB Excitation UV->CB H2O H2O H2O->OH_rad OH_ion OH- OH_ion->OH_rad O2 O2 O2->O2_rad AB182 This compound AB182->Deg_Prod

Caption: General pathway of photocatalytic degradation of organic dyes.

References

Troubleshooting & Optimization

Technical Support Center: Dyeing Nylon 6 with Acid Blue 182

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acid Blue 182 for dyeing nylon 6.

Frequently Asked Questions (FAQs)

Q1: What are the general starting conditions for dyeing nylon 6 with this compound?

A typical starting point for dyeing nylon 6 with acid dyes involves a dye bath with a pH between 4.5 and 5.5, heated to a temperature of 90-100°C for 30 to 60 minutes.[1][2] The liquor ratio (M:L), the ratio of the weight of the fabric to the volume of the dye liquor, is often set at 1:20.[1] A leveling agent is also commonly added to promote even dye uptake.[1]

Q2: Why is pH control so critical when dyeing nylon 6 with acid dyes?

The pH of the dye bath is the most critical factor in dyeing nylon with acid dyes.[2] Acid dyes, which are anionic, form ionic bonds with the amino end groups (-NH2) of the nylon fibers.[3][4] In an acidic environment, these amino groups become protonated (positively charged), creating sites for the negatively charged dye molecules to attach.[3][5] An incorrect pH can lead to poor color yield, reduced colorfastness, and even damage to the fiber.[2]

Q3: What is the role of a leveling agent?

A leveling agent is an auxiliary chemical used to ensure uniform color distribution on the fabric.[6] Nylon fibers can have variations that lead to rapid, uneven dye absorption.[7] Leveling agents slow down the initial dye uptake, allowing the dye to migrate more evenly across the fiber surface, preventing streaks and patches.[6][8]

Q4: What are the key properties of this compound?

This compound is an anthraquinone-based acid dye that appears as a blue powder and is soluble in water.[9] It is known for its bright blue hue and good light and washing fastness.[9][10]

Troubleshooting Guide

Problem 1: Uneven Dyeing or Poor Leveling (Streaks, Patches)

  • Possible Causes:

    • The dye was added to the bath too quickly.[6]

    • The rate of temperature increase was too fast, especially between 65°C and 85°C.[11][12]

    • Incorrect pH, causing rapid, uncontrolled dye uptake.[6]

    • Insufficient or improper leveling agent.[6]

    • Uneven tension in the fabric during the dyeing process.[6]

  • Solutions:

    • Add the dye gradually at a lower temperature (e.g., 40-60°C) before raising it to the target dyeing temperature.[6]

    • Control the heating rate to a slow and steady 1-2°C per minute.[6]

    • Ensure the pH is stable and in the optimal range before and during dyeing.[6]

    • Use a high-performance leveling agent appropriate for acid dyes.[6]

    • Ensure the material can move freely and without tension in the dyeing machine.[6]

Problem 2: Shade Varies Between Batches

  • Possible Causes:

    • Inconsistent liquor ratio.[6]

    • Variations in water hardness.[6]

    • Differences in the moisture content of the nylon material between batches.[6]

    • Inconsistent dosing of dye and auxiliary chemicals.[6]

    • pH drift during the dyeing process.[6]

  • Solutions:

    • Maintain a consistent liquor ratio for all batches.[6]

    • Use softened or deionized water to eliminate variations in mineral content.[6]

    • Pre-condition the nylon material to a standard moisture content before dyeing.[6]

    • Carefully measure all dyes and chemicals for each batch.

    • Monitor and control the pH throughout the dyeing cycle.[6]

Problem 3: Low Color Fastness (Color Bleeds During Washing)

  • Possible Causes:

    • Incomplete dye fixation due to incorrect pH or temperature.

    • Excess dye on the fiber surface that is not ionically bonded.

    • Dyeing time was too short for complete diffusion and fixation.

  • Solutions:

    • Ensure the pH is sufficiently acidic (typically 4.0-5.5) to promote strong ionic bonding.[13]

    • After dyeing, perform a thorough washing or "soaping off" process, often with a specialized anionic detergent at 60-80°C, to remove any unfixed dye.[13]

    • Increase the dyeing time at the optimal temperature to allow for better dye penetration and fixation.

    • Consider using a cationic fixing agent after dyeing to further improve wet fastness.[13]

Data Presentation

Table 1: Recommended Dyeing Parameters for this compound on Nylon 6

ParameterRecommended RangePurposeReference(s)
Dye Concentration 1-2% (owf*)To achieve desired color depth[1]
pH 4.0 - 5.5Promotes ionic bonding between dye and fiber[1][6][13]
Temperature 90 - 100°CSwells fiber for dye penetration and diffusion[2][14]
Time 30 - 60 minutesAllows for dye migration, leveling, and fixation[1][14]
Liquor Ratio (M:L) 1:20 - 1:30Ratio of material weight to liquid volume[1][15]
Leveling Agent 1 g/LEnsures even dye distribution[1]
Acid Source Acetic AcidTo adjust and maintain the pH of the dyebath[1]

*owf: on the weight of fabric

Table 2: Troubleshooting Summary

IssueKey Parameter to CheckCorrective ActionReference(s)
Uneven Dyeing Temperature ramp-up rateReduce heating rate to 1-2°C/min[6]
pH controlUse a buffer system (e.g., acetic acid/sodium acetate) to stabilize pH[5]
Batch-to-Batch Variation Liquor RatioEnsure consistent M:L ratio between all batches[6]
Water HardnessUse softened or deionized water[6]
Poor Wash Fastness Post-dyeing washImplement a hot "soaping off" step to remove loose dye[13]
pH at fixationEnsure pH is low enough for strong ionic bonding[13]

Experimental Protocols

Protocol 1: Standard Exhaust Dyeing of Nylon 6 with this compound

  • Preparation:

    • Weigh the nylon 6 fabric sample.

    • Calculate the required amount of water for a 1:20 liquor ratio.

    • Calculate the required amounts of this compound (e.g., 2% on the weight of fabric), leveling agent (e.g., 1 g/L), and acetic acid (e.g., 1 g/L).

  • Dye Bath Preparation:

    • In a dyeing vessel, add the calculated amount of water.

    • Dissolve the leveling agent in the water.

    • Separately dissolve the this compound powder in a small amount of hot water and then add it to the dye bath.

    • Add the acetic acid to adjust the pH to the target range of 4.5-5.5. Verify with a pH meter.

  • Dyeing Procedure:

    • Introduce the wetted nylon 6 fabric into the dye bath at a starting temperature of approximately 40°C.

    • Slowly raise the temperature of the dye bath to 90-100°C at a rate of 1-2°C per minute.

    • Hold the temperature at 90-100°C for 30-60 minutes, ensuring gentle agitation of the fabric.

  • Rinsing and Finishing:

    • Cool the dye bath down.

    • Remove the fabric and rinse it thoroughly with cold water until the water runs clear.

    • Perform a "soaping off" wash with a suitable detergent at 60-80°C to remove any unfixed dye.

    • Rinse again with cold water and allow to dry.

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_finish Finishing p1 Weigh Nylon 6 Fabric p2 Calculate Reagents: - this compound - Leveling Agent - Acetic Acid p1->p2 p3 Prepare Dyebath: - Add Water & Leveling Agent - Add Dissolved Dye - Adjust pH (4.5-5.5) p2->p3 d1 Introduce Fabric (Start at 40°C) p3->d1 d2 Ramp Temperature (1-2°C/min to 90-100°C) d1->d2 d3 Hold Temperature (30-60 min) d2->d3 f1 Cool Down & Rinse d3->f1 f2 Soaping Off (60-80°C) f1->f2 f3 Final Rinse & Dry f2->f3

Caption: Experimental workflow for dyeing Nylon 6 with this compound.

Troubleshooting_Logic start Dyeing Issue Identified issue1 Uneven Color? start->issue1 issue2 Batch Variation? issue1->issue2 No check1 Check Temp Ramp Rate (Target: 1-2°C/min) issue1->check1 Yes issue3 Poor Wash Fastness? issue2->issue3 No check4 Verify Consistent Liquor Ratio (M:L) issue2->check4 Yes check6 Review Post-Wash ('Soaping Off') Step issue3->check6 Yes solution Problem Resolved issue3->solution No check2 Verify pH Stability (Target: 4.0-5.5) check1->check2 check3 Confirm Leveling Agent Dosage check2->check3 check3->solution check5 Check Water Hardness check4->check5 check5->solution check7 Confirm Final Dyeing pH check6->check7 check7->solution

Caption: Troubleshooting decision tree for common dyeing issues.

References

Improving "Acid Blue 182" dye uptake and exhaustion in textiles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the uptake and exhaustion of Acid Blue 182 dye in textile applications.

Troubleshooting Guide

This section addresses common issues encountered during the dyeing process with this compound.

IssuePossible CausesSuggested Solutions
Poor Dye Exhaustion / Pale Coloring - Incorrect pH: The dye bath may be too neutral or alkaline. For protein fibers like wool and silk, and polyamides like nylon, an acidic environment is crucial for dye uptake. - Insufficient Temperature: The temperature may be too low for the dye to properly penetrate and bind to the fibers. - Excessive Dye Concentration: Using too much dye for the weight of the fabric can lead to saturation of the fiber's dye sites, with the excess remaining in the dyebath.[1] - Inadequate Time: The dyeing time may be too short for complete dye exhaustion.- Adjust pH: Gradually add a dilute acid solution (e.g., acetic acid or formic acid) to lower the pH of the dyebath. For nylon, a pH range of 3-6 is generally effective.[2] For wool, a lower pH around 2.5 can maximize uptake.[3] - Increase Temperature: Slowly raise the temperature of the dye bath. For nylon, a temperature of 95-100°C is recommended.[2] For silk, the temperature should be raised gradually to about 80-85°C.[4] - Optimize Dye Concentration: Calculate the dye amount based on the weight of the fabric (owf). For medium shades, 2-4% owf is a common starting point.[5] - Extend Dyeing Time: Increase the duration of the dyeing process at the optimal temperature, typically for 30-60 minutes.[2] - Add Salt: Introduce a neutral salt like sodium sulfate (B86663) (Glauber's salt) to the dye bath. Salt can help promote dye exhaustion, especially for darker shades.[6]
Uneven Dyeing (Streaks, Patches) - Improper Pre-treatment: Failure to properly scour and wet the fabric can result in impurities or dry spots that resist dye.[6] - Rapid Temperature Increase: Heating the dye bath too quickly can cause the dye to strike the fabric too fast, leading to uneven color.[6] - Adding Acid Too Early: Introducing the acid at the beginning of the dyeing process can cause the dye to fix prematurely and unevenly.[6] - Inadequate Agitation: Insufficient movement of the fabric or dye liquor can lead to localized high concentrations of dye. - Use of an Inappropriate Leveling Agent: The leveling agent may not be suitable for this compound or the specific fiber type.- Ensure Thorough Pre-treatment: Wash the textile material with a neutral detergent to remove any oils, sizing agents, or other impurities before dyeing.[7] - Control Heating Rate: Increase the temperature of the dye bath gradually, for example, at a rate of 1-2°C per minute.[8] - Delayed Acid Addition: Add the acid to the dye bath after the fabric has been immersed and the temperature has started to rise, allowing for initial even distribution of the dye.[6] - Provide Constant Agitation: Gently and continuously stir the dye bath or circulate the fabric to ensure uniform dye distribution. - Select an Appropriate Leveling Agent: Use a leveling agent specifically designed for acid dyes on the particular textile fiber being used. These agents help to slow down the initial dye uptake, promoting more even coloration.
Dye Spots or Freckles - Undissolved Dye Particles: The dye powder may not have been fully dissolved before being added to the dye bath.- Proper Dye Dissolution: Create a paste of the dye powder with a small amount of hot water before adding it to the bulk of the dye bath. Stir vigorously to ensure all particles are dissolved. For difficult-to-dissolve colors, using hot urea (B33335) water can be beneficial.[6]
Poor Wash Fastness - Incomplete Dye Fixation: The dye may not have fully bonded with the fiber due to suboptimal pH, temperature, or time. - Insufficient Rinsing: Excess, unfixed dye remaining on the fiber surface will wash out.- Optimize Fixation Parameters: Ensure the dyeing process is carried out at the correct pH and temperature for a sufficient duration to maximize dye-fiber bonding. - Thorough Rinsing: After dyeing, rinse the fabric thoroughly, initially in cold water and then with gradually warmer water, until the water runs clear. A final wash with a neutral detergent can help remove any remaining unfixed dye.[9] - Use a Fixing Agent: Consider an after-treatment with a dye fixing agent suitable for acid dyes to improve wash fastness.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing with this compound?

A1: The optimal pH for dyeing with this compound depends on the textile fiber. For nylon, a weakly acidic environment with a pH between 3 and 6 is generally recommended.[2] For wool, a more acidic bath, with a pH as low as 2.5, can lead to maximum dye uptake.[3] It is crucial to adjust the pH gradually to ensure even dyeing.

Q2: What is the recommended temperature for dyeing with this compound?

A2: The recommended dyeing temperature varies with the fiber. For nylon, the temperature should be gradually raised to 95-100°C and held for 30-60 minutes.[2] For silk, a lower temperature is advised, with a gradual increase to a maximum of 80-85°C.[4]

Q3: How can I improve the exhaustion of this compound in the dyebath?

A3: To improve dye exhaustion, you can:

  • Lower the pH: A more acidic dye bath promotes the interaction between the anionic dye and the cationic sites on the fibers.[11]

  • Increase the temperature: Higher temperatures facilitate the diffusion of dye molecules into the fiber.[2]

  • Add electrolytes: The addition of a neutral salt, such as sodium sulfate, can increase dye uptake.[2]

  • Optimize the dye-to-fiber ratio: Avoid using an excessive amount of dye that exceeds the fiber's saturation point.[1]

Q4: What is the role of a leveling agent in the dyeing process?

A4: A leveling agent is a chemical auxiliary that helps to ensure uniform color distribution on the textile. It works by slowing down the initial rate of dye uptake, allowing the dye to migrate more evenly throughout the fabric before it becomes fixed. This is particularly important for dyes with a high strike rate or when dyeing materials that are prone to unevenness.

Q5: How can I measure the dye uptake of this compound quantitatively?

A5: The dye uptake can be measured using a UV-Vis spectrophotometer. This involves preparing a series of standard solutions of this compound with known concentrations to create a calibration curve of absorbance versus concentration. By measuring the absorbance of the dyebath solution before and after the dyeing process, you can determine the change in dye concentration and calculate the percentage of dye uptake by the fabric.[12]

Data Presentation

Table 1: Fastness Properties of this compound

Fastness TestISO StandardRating (1-5, 5 being best)AATCC StandardRating (1-5, 5 being best)
Light FastnessISO 105-B026[13]AATCC 166[13]
Washing Fastness (Fading)ISO 105-C063-4[13]AATCC 61-
Washing Fastness (Staining)ISO 105-C065[13]AATCC 611[13]
Perspiration Fastness (Fading)ISO 105-E044[13]AATCC 15-
Perspiration Fastness (Staining)ISO 105-E044-5[13]AATCC 154-5[13]
Seawater Fastness (Fading)ISO 105-E023-4[13]AATCC 106-

Table 2: Effect of pH on Acid Dye Uptake on Wool

pH of DyebathQualitative Dye Uptake
2.5Maximum[3]
4.0High
5.5Moderate
7.0Low

Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound Concentration and Dye Uptake

Objective: To quantitatively measure the concentration of this compound in a solution and determine the percentage of dye uptake by a textile material.

Materials:

  • This compound dye powder

  • Distilled water

  • Volumetric flasks (100 mL and 1000 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Textile sample (e.g., wool, silk, or nylon)

  • Dyeing apparatus (e.g., beaker, hot plate with magnetic stirrer, or a laboratory dyeing machine)

  • Acetic acid (or other suitable acid for pH adjustment)

  • pH meter

Procedure:

Part A: Preparation of Standard Solutions and Calibration Curve

  • Prepare a stock solution (e.g., 100 mg/L): Accurately weigh 100 mg of this compound powder and dissolve it in a small amount of distilled water in a beaker. Quantitatively transfer the solution to a 1000 mL volumetric flask and make up the volume to the mark with distilled water. Mix thoroughly.

  • Prepare standard solutions: From the stock solution, prepare a series of standard solutions with lower concentrations (e.g., 5, 10, 15, 20, 25 mg/L) by serial dilution using volumetric flasks and pipettes.

  • Determine the maximum absorbance wavelength (λmax): Take one of the standard solutions (e.g., 15 mg/L) and scan its absorbance across the visible spectrum (typically 400-700 nm) using the spectrophotometer. The wavelength at which the highest absorbance is recorded is the λmax.

  • Generate a standard curve: Set the spectrophotometer to the determined λmax. Measure the absorbance of each standard solution, using distilled water as a blank. Plot a graph of absorbance versus concentration. This will serve as your calibration curve.

Part B: Dyeing and Measurement of Dye Uptake

  • Prepare the dyebath: Prepare a dyebath solution with a known initial concentration of this compound (C_initial) that falls within the range of your calibration curve. Adjust the pH to the desired level using a suitable acid.

  • Measure initial absorbance: Take an aliquot of the dyebath solution before adding the textile sample and measure its absorbance (A_initial) at the λmax.

  • Dyeing process: Introduce a known weight of the pre-wetted textile sample into the dyebath. Follow the desired dyeing procedure, controlling the temperature and time.

  • Measure final absorbance: After the dyeing process is complete, take an aliquot of the exhausted dyebath and measure its absorbance (A_final) at the λmax.

  • Calculate final concentration: Using the calibration curve, determine the final concentration of the dye in the dyebath (C_final) corresponding to A_final.

  • Calculate dye uptake: The percentage of dye uptake can be calculated using the following formula:

    Dye Uptake (%) = [(C_initial - C_final) / C_initial] x 100

Protocol 2: Improving Dye Uptake and Exhaustion of this compound on Nylon Fabric

Objective: To enhance the dye uptake and exhaustion of this compound on nylon fabric by optimizing the dyeing parameters.

Materials:

  • Nylon fabric

  • This compound dye

  • Acetic acid (or formic acid)

  • Sodium sulfate (Glauber's salt)

  • Leveling agent suitable for acid dyes on nylon

  • Neutral detergent

  • Laboratory dyeing machine or beakers with a water bath and stirrer

  • pH meter

  • Thermometer

Procedure:

  • Pre-treatment of Fabric:

    • Wash the nylon fabric with a solution containing 1-2 g/L of a neutral detergent at 60-70°C for 15-20 minutes to remove any impurities.

    • Rinse the fabric thoroughly with warm and then cold water.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 1:20 (e.g., 20 mL of water for every 1 gram of fabric).

    • Add the following auxiliaries to the dye bath in the given order, ensuring each is dissolved before adding the next:

      • Leveling agent: 0.5 - 1.0 % on the weight of fabric (owf)

      • Sodium sulfate: 5 - 10 % owf

    • Separately, dissolve the required amount of this compound (e.g., 2% owf for a medium shade) in a small amount of hot water and then add it to the dye bath.

  • Dyeing Process:

    • Immerse the pre-wetted nylon fabric into the dye bath at a starting temperature of 40°C.

    • Run the fabric in the dye bath for 10 minutes to ensure even distribution of the dye and auxiliaries.

    • Gradually add a pre-diluted solution of acetic acid to adjust the pH of the dye bath to 5-6.

    • Increase the temperature of the dye bath to 95-100°C at a rate of 1.5°C per minute.

    • Continue dyeing at this temperature for 45-60 minutes.

  • Post-treatment:

    • Cool the dye bath down to 70°C.

    • Remove the fabric and rinse it with warm water, followed by cold water, until the water runs clear.

    • Perform a final wash with a non-ionic detergent (1 g/L) at 60°C for 10 minutes to remove any unfixed dye.

    • Rinse thoroughly and dry the fabric.

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Start Dyeing Issue Encountered PoorExhaustion Poor Exhaustion / Pale Color Start->PoorExhaustion UnevenDyeing Uneven Dyeing Start->UnevenDyeing DyeSpots Dye Spots Start->DyeSpots PoorFastness Poor Wash Fastness Start->PoorFastness AdjustpH Adjust pH / Add Acid PoorExhaustion->AdjustpH IncreaseTemp Increase Temperature / Time PoorExhaustion->IncreaseTemp OptimizeDye Optimize Dye Concentration PoorExhaustion->OptimizeDye AddSalt Add Salt PoorExhaustion->AddSalt ControlHeating Control Heating Rate UnevenDyeing->ControlHeating DelayedAcid Delayed Acid Addition UnevenDyeing->DelayedAcid ProperPretreatment Proper Pre-treatment UnevenDyeing->ProperPretreatment DissolveDye Ensure Complete Dye Dissolution DyeSpots->DissolveDye OptimizeFixation Optimize Fixation PoorFastness->OptimizeFixation ThoroughRinse Thorough Rinsing / After-treatment PoorFastness->ThoroughRinse

Caption: Troubleshooting workflow for common this compound dyeing issues.

DyeingWorkflow A 1. Fabric Pre-treatment (Scouring & Wetting) B 2. Prepare Dyebath (Water, Auxiliaries, Dye) A->B C 3. Load Fabric into Dyebath (Low Temperature) B->C D 4. Add Acid (Gradual pH Adjustment) C->D E 5. Temperature Ramp-up (Controlled Heating) D->E F 6. Dyeing at Optimal Temperature E->F G 7. Cooling F->G H 8. Rinsing & Washing G->H I 9. Drying H->I

Caption: General experimental workflow for dyeing with this compound.

References

"Acid Blue 182" staining artifacts and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acid Blue 182 Staining

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and prevent artifacts during staining procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism in staining?

This compound is a water-soluble, synthetic dye belonging to the anthraquinone (B42736) chemical class.[1][2] Like other acid dyes, it carries a negative charge and works by binding to positively charged (cationic) components in a sample, primarily the amino groups found in proteins.[3] This interaction is governed by ionic and hydrophobic forces, making it useful for staining protein-rich structures such as wool, silk, nylon, and, in a laboratory context, biological specimens.[3]

Q2: What are the most common artifacts observed with acid dyes like this compound?

Common artifacts include:

  • High Background Staining: The entire specimen or large areas are non-specifically colored, obscuring the target structures.[4][5]

  • Uneven or Patchy Staining: The dye is not uniformly distributed across the tissue, leading to light or splotchy areas where staining should be present.[6][7] This can be caused by residual wax or incomplete deparaffinization.[6][8]

  • Dye Precipitate or Crystals: Small, dark particles of dye are scattered across the specimen. This can occur if the stain solution is old, contaminated, or improperly filtered.[6]

  • "Cracked" Appearance in Tissue: Often seen in red blood cells, this artifact can be a result of overly aggressive dehydration during tissue processing.[9]

Q3: How does this compound compare to a more common protein stain like Coomassie Brilliant Blue?

While both are acid dyes used for protein visualization, they have different primary applications and established protocols. Coomassie Brilliant Blue is the gold standard for staining proteins in polyacrylamide gels (SDS-PAGE), with well-documented protocols and sensitivity.[10][11][12] this compound is more commonly used in the textile industry and has less documentation for biological applications.[3] However, the fundamental principles of staining and artifact prevention are largely transferable.

FeatureThis compoundCoomassie Brilliant Blue (R-250/G-250)
Chemical Class Anthraquinone[2]Triphenylmethane[10]
Primary Use Textiles, Leather, Paper[2]Protein Gel Staining (SDS-PAGE)[10]
Binding Mechanism Binds to positively charged amino groups[3]Binds to basic and aromatic amino acids
Known Protocols Limited in biological researchExtensive and well-validated[10]
Sensitivity Not well-documented for proteinsHigh (down to ~30-100 ng)[11][12]

Troubleshooting Guides

Issue 1: High Background or Non-Specific Staining

High background staining can be caused by ionic interactions between the dye and various molecules in the tissue, obscuring specific signals.[4][5]

Potential Causes & Solutions:

  • Cause: Excessive dye concentration or prolonged incubation time.

    • Solution: Optimize the concentration of the this compound solution. Perform a dilution series to find the lowest effective concentration. Similarly, reduce the staining incubation time.[13]

  • Cause: Inadequate washing after staining.

    • Solution: Increase the number and duration of wash steps after the staining step. Use a gentle rinse buffer (e.g., PBS with a low concentration of a non-ionic detergent like Tween 20) to remove unbound dye.[14]

  • Cause: Non-specific binding to tissue components.

    • Solution: Introduce a blocking step before staining. Blocking agents like Bovine Serum Albumin (BSA) or normal serum can occupy non-specific binding sites, preventing the dye from adhering to them.[13][15]

  • Cause: Incorrect pH of staining or wash solutions.

    • Solution: The binding of acid dyes is pH-dependent. Ensure your staining solution has an acidic pH (typically between 4.0 and 4.5), which promotes the protonation of amino groups for optimal dye binding.[16][17] Verify the pH of your wash buffers as well.

G Workflow: Reducing High Background Start High Background Observed Step1 1. Reduce Stain Concentration / Time Start->Step1 Step2 2. Increase Wash Steps / Duration Step1->Step2 Step3 3. Introduce a Pre-Stain Blocking Step (e.g., BSA) Step2->Step3 Step4 4. Verify and Adjust pH of Staining Solution Step3->Step4 End Background Reduced Step4->End

Troubleshooting workflow for high background staining.
Issue 2: Uneven or Patchy Staining

This artifact often points to issues with sample preparation before the staining step even begins.

Potential Causes & Solutions:

  • Cause: Incomplete deparaffinization (for paraffin-embedded tissues).

    • Solution: Residual wax will prevent the aqueous stain from penetrating the tissue.[8] Ensure complete wax removal by using fresh xylene and adequate incubation times. Consider an additional xylene wash.[13]

  • Cause: Tissue sections drying out during the staining process.

    • Solution: Do not allow slides to dry at any point between rehydration and mounting.[13] Keep slides in a humidified chamber or ensure they are fully submerged in solution during incubations and washes.

  • Cause: Poor fixation.

    • Solution: Over-fixation can alter tissue morphology and charge characteristics, leading to uneven dye binding.[13] Ensure the fixation protocol is appropriate for the tissue type and size.

  • Cause: Air bubbles trapped on or under the tissue.

    • Solution: When immersing slides in solutions, do so at a slight angle to prevent air bubbles from being trapped on the tissue surface.[8]

G Mechanism: How Artifacts Arise cluster_tissue Tissue Section cluster_stain Staining Solution Protein Target Protein (+) Fat Adipose Tissue (Hydrophobic) FcReceptor Fc Receptor Site (Non-Specific) Dye This compound (-) Dye->Protein Specific Binding (Desired) Dye->FcReceptor Non-Specific Binding (High Background) Block Blocking Agent (e.g., BSA) Block->FcReceptor Prevents Non-Specific Binding

Diagram of specific vs. non-specific dye binding.

Experimental Protocols

Protocol: General Staining Procedure for Paraffin-Embedded Sections

This is a baseline protocol that should be optimized for your specific tissue and application.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.[13]

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% Ethanol: 3 minutes.

    • Rinse thoroughly in distilled water.

  • (Optional) Blocking Step:

    • To reduce non-specific background, incubate sections in a blocking solution (e.g., 1% BSA in PBS) for 15-30 minutes at room temperature.[4][13]

    • Do not rinse after this step before proceeding to staining.[14]

  • Staining:

    • Prepare an this compound solution (e.g., 0.1% w/v in 1% acetic acid solution). The optimal concentration may require titration.

    • Completely cover the tissue section with the staining solution.

    • Incubate for 5-10 minutes at room temperature.

  • Rinsing and Differentiation:

    • Briefly rinse slides in a 1% acetic acid solution to remove excess stain.

    • Rinse thoroughly in multiple changes of distilled water until the water runs clear. Inadequate rinsing can affect counterstaining.[16]

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols: 95% Ethanol (2 minutes), 100% Ethanol (2 changes, 2 minutes each).

    • Clear in Xylene: 2 changes, 3 minutes each.

    • Mount with a xylene-based mounting medium.

References

Technical Support Center: Enhancing the Photostability of Acid Blue 182

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the photostability of C.I. Acid Blue 182 in their experiments. The information is presented in a user-friendly question-and-answer format to directly address common issues.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments with this compound, offering step-by-step solutions to mitigate photobleaching and improve signal stability.

Question 1: My this compound fluorescence signal is fading very quickly during image acquisition. What can I do to reduce this rapid photobleaching?

Answer: Rapid photobleaching is a common issue in fluorescence microscopy, often caused by the interaction of the excited dye with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that degrade the fluorophore.[1][2] Here are several strategies to enhance the photostability of this compound:

  • Reduce Excitation Light Intensity: High-intensity light accelerates photobleaching.[3]

    • Lower the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio.

    • Use neutral density (ND) filters to attenuate the excitation light.

  • Minimize Exposure Time: The total light exposure is a key factor in photobleaching.[4]

    • Use the shortest possible exposure time for your camera that still provides a clear image.

    • For time-lapse imaging, increase the interval between acquisitions.

  • Use Antifade Reagents: These reagents are specifically designed to protect fluorophores from photobleaching.[5][6]

    • For fixed samples, use a mounting medium containing antifade agents like p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO).[4] Commercial options include the ProLong and SlowFade series of mountants.[5][6]

    • For live-cell imaging, supplement your imaging medium with antioxidants such as Trolox or ascorbic acid.[7]

  • Deoxygenate Your Solutions: Removing dissolved oxygen can significantly reduce the formation of ROS.[7]

    • Prepare buffers and media with de-gassed water.

    • Consider using an oxygen scavenging system, such as a combination of protocatechuic acid (PCA) and protocatechuate 3,4-dioxygenase (PCD), for sensitive single-molecule experiments.[8]

Question 2: I am observing high background fluorescence in my images, which is making it difficult to distinguish the specific signal from this compound. What could be the cause and how can I fix it?

Answer: High background can obscure your signal and is often caused by non-specific binding of the dye or autofluorescence from the sample or medium.

  • Optimize Staining Protocol:

    • Titrate Dye Concentration: Use the lowest concentration of this compound that provides adequate signal. Perform a concentration gradient to determine the optimal concentration for your application.

    • Thorough Washing: Increase the number and duration of washing steps after staining to remove unbound dye molecules.[4]

  • Check for Autofluorescence:

    • Image an unstained control sample using the same imaging parameters to assess the level of endogenous autofluorescence.

    • If autofluorescence is high, you may need to use spectral unmixing techniques or choose a different fluorophore that emits in a spectral region with lower background.

  • Use High-Quality Reagents: Ensure that your buffers and media are fresh and of high purity to avoid fluorescent contaminants.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles of photostability and best practices for working with fluorescent dyes like this compound.

Question 1: What is photobleaching and why does it occur?

Answer: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[8] The process is initiated when a fluorescent molecule absorbs light and is raised to an excited electronic state. While most molecules relax back to the ground state by emitting a photon (fluorescence), some can transition to a long-lived, reactive triplet state.[1] In this triplet state, the fluorophore can interact with molecular oxygen to generate highly reactive oxygen species (ROS), which can then chemically damage the fluorophore, leading to its degradation.[1][2] The rate of photobleaching is dependent on factors like the intensity and wavelength of the excitation light, the concentration of oxygen, and the chemical environment of the dye.[3][7]

Question 2: How do antifade reagents work to protect fluorescent dyes?

Answer: Antifade reagents are chemical compounds that reduce photobleaching by scavenging for free radicals and reactive oxygen species.[4] They act as antioxidants, neutralizing the harmful molecules generated during fluorescence excitation before they can damage the fluorophore.[2] Common components of antifade reagents include:

  • p-phenylenediamine (PPD): An effective antifade agent, but it can be prone to autofluorescence.[4]

  • n-propyl gallate (NPG): A widely used antioxidant.[4]

  • 1,4-diazobicyclo[2.2.2]octane (DABCO): A free radical scavenger.[4]

  • Trolox: A water-soluble derivative of Vitamin E that acts as an antioxidant.

By incorporating these reagents into your sample, you can extend the fluorescent signal's lifetime, allowing for longer exposure times and more robust data collection.[5][6]

Question 3: Is this compound a good choice for fluorescence microscopy?

Answer: this compound is an anthraquinone-based dye known for its good lightfastness in industrial applications such as textiles.[9][10][11][12] However, there is limited published data on its photostability and quantum yield in the context of fluorescence microscopy. While its chemical structure suggests it may have fluorescent properties, its performance relative to dyes specifically designed for imaging applications (like the Alexa Fluor or DyLight series) is not well-characterized.[8] Researchers should empirically determine its suitability for their specific experimental setup.

Quantitative Data on Fluorophore Photostability

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φb)
Fluorescein49451872,0000.923.1 x 10⁻⁵
Rhodamine B555580107,0000.312.0 x 10⁻⁶
Alexa Fluor 48849551971,0000.920.11 x 10⁻⁶
Rhodamine 6G528551116,0000.951.2 x 10⁻⁶

Note: Photobleaching quantum yields can vary depending on experimental conditions such as solvent, oxygen concentration, and illumination intensity.[13][14]

Experimental Protocols

Protocol for Measuring Photostability of this compound

This protocol provides a general framework for quantifying the photostability of this compound in your experimental setup.[3][15]

Objective: To determine the photobleaching rate of this compound under specific imaging conditions.

Materials:

  • This compound stained sample (e.g., fixed cells or tissue on a microscope slide)

  • Fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

  • Mounting medium (with and without antifade reagent for comparison)

Procedure:

  • Sample Preparation: Prepare your this compound stained sample as you would for your experiment. Mount the coverslip using a mounting medium. For comparison, prepare identical samples with and without an antifade reagent.

  • Microscope Setup:

    • Turn on the microscope and the excitation light source.

    • Select the appropriate filter set for this compound (based on its excitation and emission spectra).

    • Choose a region of interest (ROI) with uniform fluorescence.

    • Set the excitation intensity and camera exposure time to levels typical for your experiments.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the ROI under continuous illumination.

    • Set a consistent time interval between each frame (e.g., every 5 or 10 seconds).

    • Continue acquiring images until the fluorescence intensity has decreased to less than 50% of its initial value.[15]

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define an ROI and measure the mean fluorescence intensity within the ROI for each frame.[15]

    • Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity in each frame.

    • Normalize the fluorescence intensity data by dividing the intensity at each time point by the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to a single exponential decay model to determine the photobleaching rate constant (k) or calculate the half-life (t₁/₂), which is the time it takes for the fluorescence to decay to 50% of its initial value.[15]

Visualizations

TroubleshootingWorkflow Start Start: Rapid Signal Fading Observed CheckIntensity Reduce Excitation Intensity and Exposure Time Start->CheckIntensity UseAntifade Incorporate Antifade Reagents CheckIntensity->UseAntifade Deoxygenate Deoxygenate Buffers and Media UseAntifade->Deoxygenate Evaluate Evaluate Signal Stability Deoxygenate->Evaluate End Problem Resolved Evaluate->End Stable Reevaluate Re-evaluate Staining Protocol and Dye Choice Evaluate->Reevaluate Unstable Reevaluate->CheckIntensity

Caption: A troubleshooting workflow for addressing photostability issues.

AntifadeMechanism cluster_excitation Fluorescence Excitation cluster_degradation Photodegradation Pathway cluster_protection Protection by Antifade Reagent Excitation Excitation Light Fluorophore_Ground Fluorophore (Ground State) Excitation->Fluorophore_Ground Fluorophore_Excited Fluorophore (Excited State) Fluorophore_Ground->Fluorophore_Excited Absorption Triplet_State Triplet State Fluorophore_Excited->Triplet_State Intersystem Crossing Oxygen Molecular Oxygen (O2) Triplet_State->Oxygen Reacts with ROS Reactive Oxygen Species (ROS) Oxygen->ROS Bleached_Fluorophore Bleached Fluorophore ROS->Bleached_Fluorophore Damages Fluorophore Antifade Antifade Reagent ROS->Antifade Scavenged by Neutralized_ROS Neutralized ROS Antifade->Neutralized_ROS

Caption: Mechanism of antifade reagents in preventing photobleaching.

References

Troubleshooting "Acid Blue 182" degradation in photocatalysis experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photocatalytic degradation of Acid Blue 182.

Troubleshooting Guide

This guide addresses common issues encountered during photocatalysis experiments with this compound in a question-and-answer format.

Question 1: Why is the degradation efficiency of this compound lower than expected?

Answer:

Several factors can contribute to low degradation efficiency. Consider the following potential causes and solutions:

  • Suboptimal pH: The pH of the solution significantly impacts the surface charge of the photocatalyst and the dye molecule, affecting their interaction. For titanium dioxide (TiO2), a common photocatalyst, the surface is positively charged at a pH below its point of zero charge (pzc) of about 6.5.[1] this compound, an anionic dye, will experience stronger electrostatic attraction to the positively charged catalyst surface at acidic pH values, leading to enhanced degradation.

    • Solution: Optimize the pH of your solution. For TiO2-based photocatalysts, an acidic pH is generally recommended for anionic dyes like this compound.[1][2] Conduct a series of experiments across a pH range (e.g., 3-9) to determine the optimal condition for your specific catalyst and setup.[3]

  • Incorrect Catalyst Dosage: Too little catalyst provides insufficient active sites for the reaction, while too much can lead to agglomeration and light scattering, reducing the photocatalytic efficiency.

    • Solution: Determine the optimal catalyst dosage by performing experiments with varying catalyst concentrations (e.g., 0.5 - 2.0 g/L) while keeping other parameters constant.[1]

  • High Initial Dye Concentration: A high concentration of this compound can prevent light from penetrating the solution and reaching the catalyst surface.[4] Additionally, a higher concentration of dye molecules competes for the limited active sites on the photocatalyst.

    • Solution: If you suspect the initial dye concentration is too high, try diluting the solution. You can also increase the catalyst dosage or prolong the irradiation time to compensate.

  • Catalyst Deactivation or Fouling: The surface of the photocatalyst can become deactivated by the adsorption of intermediate products or other species in the solution.

    • Solution: Ensure the catalyst is properly prepared and activated. After the experiment, the catalyst can often be regenerated by washing with deionized water or a suitable solvent and then drying.

  • Insufficient Light Intensity or Inappropriate Wavelength: The photocatalyst requires light energy equal to or greater than its band gap to become activated.

    • Solution: Verify that your light source provides the appropriate wavelength and intensity for your chosen photocatalyst. For TiO2, UV-A radiation is commonly used. Ensure the light path is not obstructed and that the reactor design allows for uniform illumination of the catalyst suspension.

  • Poor Oxygen Supply: Oxygen acts as an electron scavenger, preventing the recombination of electron-hole pairs and leading to the formation of reactive oxygen species (ROS) that are crucial for degradation.

    • Solution: Ensure adequate aeration of the solution during the experiment by bubbling air or oxygen through the reactor.[5]

Question 2: The color of the this compound solution is disappearing, but is the dye being fully mineralized?

Answer:

Decolorization does not always equate to complete mineralization. The initial step in the degradation of azo dyes like this compound is the cleavage of the azo bond (-N=N-), which is responsible for the color. This results in the formation of colorless aromatic amines, which can be more toxic than the parent dye.[6]

  • Solution: To confirm mineralization, you need to monitor the total organic carbon (TOC) of the solution. A significant decrease in TOC indicates that the organic molecules are being broken down into CO2 and H2O. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify intermediate degradation products.[6][7]

Question 3: How can I be sure that the degradation is due to photocatalysis and not just photolysis or adsorption?

Answer:

It is essential to run control experiments to isolate the effect of photocatalysis.

  • Solution:

    • Photolysis Control: Irradiate a solution of this compound without the photocatalyst. Any degradation observed is due to photolysis (breakdown by light alone).

    • Adsorption Control: Stir a solution of this compound with the photocatalyst in the dark. This will allow you to quantify the amount of dye that is adsorbed onto the catalyst surface without any photochemical reaction.[8]

    • By comparing the results of these control experiments with your main photocatalysis experiment, you can determine the true photocatalytic degradation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the photocatalytic degradation of this compound?

A1: The photocatalytic degradation of this compound, an azo dye, generally proceeds through the following steps:

  • Activation of the photocatalyst: When a semiconductor photocatalyst like TiO2 is irradiated with light of sufficient energy, an electron (e-) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h+) in the VB.

  • Generation of Reactive Oxygen Species (ROS): The electron-hole pairs react with water and oxygen to produce highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•-).[9]

  • Attack on the Dye Molecule: These ROS are powerful oxidizing agents that attack the this compound molecule. The primary attack is often the cleavage of the chromophoric azo bond (-N=N-), leading to decolorization.[7][8]

  • Mineralization: Subsequent attacks by ROS lead to the breakdown of the resulting aromatic intermediates into smaller molecules, and ultimately to complete mineralization into CO2, H2O, and inorganic ions.[8]

Q2: What analytical methods are used to monitor the degradation of this compound?

A2: The most common method is UV-Vis spectrophotometry . The degradation is monitored by measuring the decrease in the absorbance of the solution at the maximum absorption wavelength (λmax) of this compound over time.[10] The degradation efficiency can be calculated using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

For more detailed analysis, Total Organic Carbon (TOC) analysis can be used to determine the extent of mineralization, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify intermediate degradation products.[6]

Q3: Can other advanced oxidation processes (AOPs) be combined with photocatalysis to enhance the degradation of this compound?

A3: Yes, combining photocatalysis with other AOPs can often lead to synergistic effects and improved degradation efficiency. For example, the addition of hydrogen peroxide (H2O2) can enhance the generation of hydroxyl radicals in a process known as photo-Fenton or by acting as an electron acceptor.[5] Sonocatalysis (using ultrasound) can also be combined with photocatalysis to improve mass transfer and create additional reactive species.

Quantitative Data

The following table summarizes the degradation efficiency of Acid Blue 113, a structurally similar azo dye, under various photocatalytic conditions. This data can serve as a reference for designing and troubleshooting experiments with this compound.

PhotocatalystTarget DyeInitial Conc. (mg/L)Catalyst Dosage (g/L)Light SourceDegradation Efficiency (%)Reaction Time (min)Reference
TiO₂ (P25)Acid Blue 113501.0UV-C~8090[1][11]
ZnO-AgAcid Blue 113501.0UV9890[8]
Pseudomonas stutzeri AK6Acid Blue 113300N/ABiocatalysis86.296 (hours)[6]

Experimental Protocols

General Protocol for Photocatalytic Degradation of this compound

This protocol provides a general framework for conducting a photocatalytic degradation experiment. Specific parameters should be optimized for your particular setup.

  • Preparation of Dye Solution:

    • Prepare a stock solution of this compound in deionized water.

    • Dilute the stock solution to the desired initial concentration for the experiment.

  • Photoreactor Setup:

    • A typical batch photoreactor consists of a vessel (e.g., a beaker or a specialized reactor) containing the dye solution and the photocatalyst.[5]

    • The reactor should be equipped with a light source (e.g., a UV lamp) positioned to provide uniform irradiation.

    • A magnetic stirrer or an aeration system should be used to keep the photocatalyst suspended and to ensure adequate oxygen supply.[5]

  • Experimental Procedure:

    • Add the desired amount of photocatalyst to the this compound solution in the photoreactor.

    • Before turning on the light, stir the suspension in the dark for a set period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.[7]

    • Take an initial sample ("time zero") before starting the irradiation.

    • Turn on the light source to initiate the photocatalytic reaction.

    • Collect aliquots of the suspension at regular time intervals.

    • Separate the photocatalyst from the collected samples by centrifugation or filtration.

    • Analyze the supernatant using a UV-Vis spectrophotometer to determine the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the degradation efficiency at each time point.

Protocol for UV-Vis Spectrophotometric Analysis
  • Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes to ensure stable readings.[3]

  • Wavelength Scan: To determine the maximum absorption wavelength (λmax) of this compound, perform a wavelength scan of a standard solution (e.g., from 400 to 800 nm).

  • Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration. This curve will be used to determine the concentration of your experimental samples.

  • Sample Measurement:

    • Use a blank solution (deionized water) to zero the spectrophotometer at the λmax.

    • Measure the absorbance of your experimental samples (the supernatant after catalyst removal) at the λmax.

    • Use the calibration curve to determine the concentration of this compound in each sample.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound Stock Solution mix Mix Dye Solution and Catalyst in Photoreactor prep_dye->mix prep_catalyst Weigh Photocatalyst prep_catalyst->mix dark Stir in Dark (Adsorption Equilibrium) mix->dark irradiate Irradiate with Light Source dark->irradiate sample Collect Samples at Regular Intervals irradiate->sample separate Separate Catalyst (Centrifuge/Filter) sample->separate analyze Analyze Supernatant (UV-Vis Spectroscopy) separate->analyze calculate Calculate Degradation Efficiency analyze->calculate

Caption: Workflow for a typical photocatalytic degradation experiment.

Degradation_Pathway cluster_photocatalysis Photocatalysis cluster_ros ROS Generation cluster_degradation Degradation of this compound catalyst Photocatalyst (e.g., TiO2) eh_pair Electron-Hole Pair (e- + h+) catalyst->eh_pair light Light (hν) light->catalyst h2o H2O eh_pair->h2o h+ o2 O2 eh_pair->o2 e- oh_radical Hydroxyl Radical (•OH) h2o->oh_radical o2_radical Superoxide Radical (O2•-) o2->o2_radical dye This compound (Azo Dye) cleavage Azo Bond Cleavage dye->cleavage •OH, O2•- attack intermediates Aromatic Intermediates cleavage->intermediates mineralization Mineralization intermediates->mineralization Further oxidation end_products CO2 + H2O + Inorganic Ions mineralization->end_products

References

Technical Support Center: Troubleshooting "Acid Blue 182" Interference in Analytical Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the synthetic dye, Acid Blue 182, in their analytical measurements. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where might it be encountered in a laboratory setting?

This compound is a water-soluble, sulfonated anthraquinone (B42736) dye.[1] While its primary industrial applications are in the textile and paper industries, it can be found in laboratory environments as a pH indicator, a component in staining solutions, or as a potential contaminant.[1][2] Contamination can arise from various sources, including leaching from plastic consumables or carry-over in automated liquid handling systems.[3][4][5][6]

Q2: In which analytical assays could this compound potentially cause interference?

Due to its chemical properties, this compound could potentially interfere with a range of analytical assays, including:

  • Colorimetric and Spectrophotometric Assays: The inherent color of the dye can absorb light in the visible spectrum, leading to artificially high absorbance readings if its absorbance spectrum overlaps with that of the analyte being measured.

  • Immunoassays (e.g., ELISA): As a sulfonated azo dye, this compound has the potential to interact with proteins, including antibodies and enzymes used in these assays.[7][8] This interaction can lead to non-specific binding, either inhibiting or enhancing the signal.

  • Fluorescence Assays: The dye may quench the fluorescence of fluorophores used in an assay, leading to lower-than-expected readings.

  • Protein Quantification Assays (e.g., Bradford, BCA): Similar to immunoassays, the dye's ability to bind to proteins can interfere with the reagents used to quantify protein concentration.

Q3: What are the common signs of interference from this compound in an assay?

Common indicators of potential interference include:

  • Unusually high background signals.

  • Poor reproducibility between replicate wells or samples.

  • Non-linear dose-response curves.

  • Discrepancies between results obtained from different analytical methods.

  • Unexpected color in samples or reagent blanks.

Troubleshooting Guides

Case Study 1: Unexpectedly High Background in a Colorimetric ELISA

Issue: A researcher observes consistently high background absorbance in the negative control wells of an enzyme-linked immunosorbent assay (ELISA), leading to a low signal-to-noise ratio and unreliable results. The suspected source of interference is contamination with this compound from recently purchased plastic microplates.

Troubleshooting Workflow:

G A High Background Signal in ELISA B Hypothesis: this compound Contamination A->B C Run Blank Plate Scan B->C D Visually Inspect Wells for Color B->D F Analyze Leachate by UV-Vis C->F J No Color or Absorbance C->J E Perform Leaching Study D->E D->J E->F G Compare Leachate Spectrum to this compound Spectrum F->G H Interference Confirmed G->H I Implement Corrective Actions H->I K Investigate Other Interference Sources J->K G A Inconsistent HTS Results B Hypothesis: Intermittent Contamination from Tubing A->B C Systematic Blank Runs B->C D Visual Inspection of Dispensed Blanks C->D E Collect and Analyze Blank Samples C->E H Contamination Confirmed D->H Visible Color J No Contamination Detected D->J No Color F UV-Vis Spectroscopy of Blanks E->F G LC-MS Analysis of Blanks E->G F->H Dye Spectrum F->J No Absorbance G->H This compound Detected G->J No Dye Detected I Isolate and Replace Contaminated Tubing H->I K Investigate Other System Variables J->K

References

Technical Support Center: Acid Blue 182 Dye Bath Reuse and Recycling (Lab Scale)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the lab-scale reuse and recycling of Acid Blue 182 dye baths. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Is it feasible to reuse an this compound dye bath in a laboratory setting?

A1: Yes, it is feasible to reuse this compound dye baths at the lab scale, particularly for dyeing protein fibers like wool and silk, and synthetic polyamides like nylon. The principle involves analyzing the spent dye bath for residual dye and key auxiliary chemicals, and then replenishing them to the required concentrations for the next dyeing cycle. This practice can lead to significant savings in water, dye, and auxiliary chemicals.

Q2: What are the main challenges associated with reusing this compound dye baths?

A2: The primary challenges include:

  • Color Matching: Achieving consistent shade reproducibility across multiple reuse cycles can be difficult due to the buildup of impurities and byproducts.

  • Impurity Accumulation: Finishing agents, surfactants, and other materials extracted from the textile fibers can accumulate in the dye bath, potentially interfering with the dyeing process.[1]

  • Dye Degradation: Although acid dyes are generally stable, some hydrolysis or degradation may occur under prolonged high-temperature dyeing conditions, affecting the dye's affinity for the fiber.[2]

  • Electrolyte Buildup: An increase in the concentration of salts (e.g., sodium sulfate) can affect dye solubility and exhaustion rates.[3]

Q3: How many times can an this compound dye bath be reused?

A3: The number of reuse cycles depends on the specific dyeing conditions, the type of fiber being dyed, and the acceptable color tolerance. While specific data for this compound is limited in publicly available literature, studies on other acid and reactive dye bath reuse suggest that with proper monitoring and replenishment, a dye bath can be successfully reused for 5 to 10 cycles or even more.[4][5] It is crucial to monitor color consistency with each cycle.

Q4: What analytical methods are recommended for monitoring the dye bath?

A4: The following analytical techniques are recommended:

  • UV-Visible Spectrophotometry: To determine the residual concentration of this compound in the spent dye bath. A calibration curve should be prepared with known concentrations of the dye.[6][7]

  • pH Measurement: To ensure the dye bath pH is within the optimal range for acid dyeing (typically pH 4-6).

  • High-Performance Liquid Chromatography (HPLC): For a more detailed analysis of dye concentration, purity, and the presence of any degradation byproducts or impurities.[8][9]

  • Colorimetry: To measure the color coordinates (CIELAB) of the dyed fabric and calculate the color difference (ΔE) between batches to ensure color consistency.[10][11]

Q5: What are the key auxiliary chemicals used in this compound dyeing, and how are they managed in a reuse scenario?

A5: Key auxiliary chemicals for acid dyeing include:

  • Acids (e.g., Acetic Acid, Formic Acid): To maintain the acidic pH required for dye fixation. The pH of the reused bath should be measured and adjusted before each cycle.

  • Electrolytes (e.g., Sodium Sulfate): To promote dye exhaustion. The concentration can be monitored, although in many cases, the residual amount is sufficient for subsequent cycles.

  • Leveling Agents: To ensure uniform dye uptake and prevent streaking. These are typically consumed or adsorbed onto the fiber, so they may need to be replenished.[12][13]

  • Sequestering Agents (e.g., EDTA): To chelate metal ions in hard water that can affect shade and brightness. Replenishment may be necessary depending on water quality and impurity buildup.[14]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent Color (Shade Variation) Inaccurate analysis of residual dye concentration.Recalibrate the spectrophotometer and re-measure the dye concentration. Prepare a fresh calibration curve if necessary.
Buildup of impurities affecting dye uptake.Consider a partial drain and replenishment of the dye bath with fresh water and chemicals after a certain number of cycles.
Fluctuation in pH.Calibrate the pH meter regularly and accurately adjust the pH of the dye bath before each dyeing cycle.
Duller or "Muddy" Shades Accumulation of hydrolyzed dye or other contaminants.Analyze the dye bath using HPLC to identify potential byproducts. Consider treatment of the spent bath (e.g., activated carbon) if the issue persists.
Water hardness.Add a sequestering agent to the dye bath to chelate metal ions.[14]
Uneven Dyeing (Streaks, Patches) Insufficient leveling agent.Increase the concentration of the leveling agent in the replenishment step.
Dye precipitating out of solution.Ensure the dye is fully dissolved before adding the fabric. Check for electrolyte concentration, as excessive salt can reduce dye solubility.[3]
Heating the dye bath too quickly.Raise the temperature of the dye bath gradually to allow for even dye migration.
Low Dye Exhaustion Incorrect pH.Ensure the pH is within the optimal acidic range for this compound on the specific fiber being dyed.[15]
Insufficient electrolyte.Analyze and adjust the electrolyte concentration as needed to promote dye uptake.

Experimental Protocols

Protocol 1: Initial Dyeing with this compound (Baseline)
  • Fabric Preparation: Scour and wet the textile material (e.g., nylon, wool) to be dyed.

  • Dye Bath Preparation:

    • Prepare a stock solution of this compound (e.g., 1% w/v).

    • In a beaker, add the required amount of deionized water for the desired liquor ratio (e.g., 20:1).

    • Add auxiliary chemicals:

      • Sodium Sulfate (Glauber's Salt): 5-10% on the weight of fabric (owf).

      • Leveling Agent: 1-2% owf.

      • Acetic Acid (or another suitable acid) to adjust the pH to 4.5-5.5.

    • Add the calculated amount of this compound stock solution for the desired shade depth (e.g., 1% owf).

  • Dyeing Procedure:

    • Immerse the wetted fabric in the dye bath at room temperature.

    • Gradually raise the temperature to 90-100°C over 30 minutes.

    • Maintain this temperature for 45-60 minutes, ensuring gentle agitation.

  • Post-Dyeing:

    • Allow the dye bath to cool.

    • Remove the dyed fabric and rinse thoroughly with cold water until the water runs clear.

    • Dry the fabric.

  • Spent Dye Bath Collection: Collect the spent dye bath for analysis.

Protocol 2: Analysis of Spent Dye Bath and Replenishment Calculation
  • Spectrophotometric Analysis:

    • Take an aliquot of the cooled, spent dye bath.

    • If necessary, filter the aliquot to remove any suspended particles.

    • Measure the absorbance of the solution at the maximum wavelength (λmax) of this compound.

    • Using a pre-established calibration curve, determine the residual concentration of the dye in g/L.

  • Calculation for Replenishment:

    • Dye to add (g) = (Initial Dye Concentration (g/L) - Residual Dye Concentration (g/L)) * Volume of dye bath (L) + (Dye uptake on fabric in previous cycle (g))

    • Note: Dye uptake can be estimated from the difference between the initial and residual dye in the bath.

    • Auxiliaries to add: Based on experience or analysis, add a percentage of the initial amount of auxiliaries (e.g., 20-30% of the initial leveling agent).

    • pH Adjustment: Measure the pH of the spent dye bath and add acid as needed to bring it back to the target range (e.g., 4.5-5.5).

Protocol 3: Reuse Dyeing Cycle
  • Dye Bath Replenishment:

    • To the collected spent dye bath, add the calculated amounts of this compound and auxiliary chemicals.

    • Adjust the pH to the target range.

    • Add fresh water to compensate for any volume lost during the previous cycle.

  • Dyeing Procedure: Follow the same dyeing procedure as outlined in Protocol 1.

  • Analysis and Repetition:

    • After dyeing, collect the spent dye bath again and repeat the analysis and replenishment steps from Protocol 2 for the next cycle.

    • Evaluate the color of the dyed fabric from each cycle using a spectrophotometer to calculate the color difference (ΔE).[10]

Quantitative Data Summary

The following tables provide a template for recording and comparing data across dye bath reuse cycles.

Table 1: Dye Bath Analysis and Replenishment

Cycle NumberResidual Dye Conc. (g/L)Dye Added (g)Acetic Acid Added (mL)Leveling Agent Added (g)
1 (Initial)-XYZ
2
3
...

Table 2: Color Consistency Evaluation

Cycle NumberLabΔE (vs. Cycle 1)
10
2
3
...

Note: A ΔE* value of less than 1.0 is generally considered an imperceptible color difference to the human eye.[10]

Visualizations

Experimental_Workflow cluster_initial Initial Dyeing Cycle cluster_analysis Analysis & Replenishment cluster_reuse Reuse Dyeing Cycle A Prepare Dye Bath (this compound, Auxiliaries) B Dye Fabric A->B C Collect Spent Dye Bath B->C D Analyze Residual Dye (Spectrophotometry) C->D Sample E Calculate Replenishment (Dye & Auxiliaries) D->E F Adjust pH & Volume E->F G Replenish Spent Dye Bath F->G Replenished Bath H Dye New Fabric G->H I Collect Spent Dye Bath for next cycle H->I I->D Repeat Cycle

Caption: Experimental workflow for this compound dye bath reuse.

Troubleshooting_Logic Start Inconsistent Color (Shade Variation) Q1 Is residual dye analysis accurate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is pH of the dye bath correct? A1_Yes->Q2 Sol1 Recalibrate Spectrophotometer & Re-measure A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is there impurity buildup? A2_Yes->Q3 Sol2 Calibrate pH Meter & Adjust pH A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Partial Drain & Replenishment A3_Yes->Sol3 End Consistent Color Achieved A3_No->End Sol3->End

References

Effect of pH and temperature on "Acid Blue 182" stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Acid Blue 182, particularly concerning the effects of pH and temperature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a synthetic anthraquinone (B42736) dye.[1] In research, it is primarily utilized as a pH indicator, exhibiting a distinct color change from blue to red as the pH of a solution decreases.[2] This property makes it useful for visually monitoring pH changes in various experimental setups. It has also been used in studies related to dyeing processes, particularly for materials like nylon.

Q2: What is the general stability of this compound under different pH and temperature conditions?

This compound demonstrates some stability in acidic conditions and at elevated temperatures. For instance, it has been used in dyeing processes at a pH of 2.1 and a temperature of 80°C, suggesting it can withstand these conditions for the duration of the procedure.[2] However, like many organic dyes, its long-term stability is influenced by both pH and temperature. Extreme pH values and high temperatures can lead to the degradation of the dye molecule.

Q3: How does pH affect the color of this compound?

This compound functions as a pH indicator, transitioning from blue in neutral or alkaline conditions to red in acidic environments.[2] This color change is due to alterations in the electronic structure of the dye molecule as it becomes protonated at lower pH values. While the exact pH range for this transition is not definitively reported in the available literature, it is a key characteristic to consider when using this dye in pH-sensitive experiments.

Q4: What are the expected degradation pathways for this compound?

As a sulfonated anthraquinone dye, the degradation of this compound is expected to proceed through the cleavage of its chemical bonds, particularly when exposed to factors like UV light, strong oxidizing agents, or extreme pH and temperature. The degradation process often involves the action of reactive species like hydroxyl radicals, which can lead to the breakdown of the complex dye molecule into smaller, simpler aromatic compounds, and eventually to inorganic ions such as sulfates.[3][4][5]

Q5: What are the recommended procedures for preparing and storing this compound solutions?

To ensure the stability and reliability of your experiments, it is crucial to follow proper preparation and storage protocols.

  • Preparation:

    • Use high-purity water (e.g., deionized or distilled) to prepare solutions.

    • Ensure the dye is fully dissolved. Gentle heating and stirring may be required, but avoid excessive temperatures that could lead to degradation.

    • The pH of the solution should be adjusted according to your experimental needs using appropriate buffers.

  • Storage:

    • Store stock solutions in a cool, dark place to prevent photodegradation. Anthraquinone dyes, in general, are susceptible to fading upon prolonged exposure to light.

    • For long-term storage, refrigeration (2-8 °C) is recommended.[2]

    • Use tightly sealed containers to prevent solvent evaporation and contamination.[6]

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or Unexpected Color Changes
Potential Cause Troubleshooting Steps
Incorrect pH of the solution: The color of this compound is highly dependent on pH.Verify the pH of your solution using a calibrated pH meter. Ensure your buffers are correctly prepared and have not degraded.
Degradation of the dye: Exposure to high temperatures, extreme pH, or light can cause the dye to degrade, affecting its color.Prepare fresh solutions of this compound. Minimize the exposure of your solutions to light and heat.
Presence of interfering substances: Other chemicals in your solution may interact with the dye, altering its color.Analyze the composition of your solution for any potential interfering agents. Run a control experiment with this compound in a simple buffer to confirm its expected color at a given pH.
Issue 2: Precipitation of the Dye
Potential Cause Troubleshooting Steps
Low solubility at a specific pH: The solubility of this compound can vary with pH.Adjust the pH of the solution. The presence of sulfonate groups generally confers good water solubility, but extreme pH values can affect this.[7]
High concentration of the dye: Exceeding the solubility limit of the dye in a particular solvent or buffer system.Reduce the concentration of the this compound solution.
Low temperature: Solubility of many compounds decreases at lower temperatures.If stored at low temperatures, allow the solution to warm to room temperature and ensure the dye redissolves completely before use. Gentle warming may be applied if necessary.
High ionic strength: High salt concentrations can sometimes lead to the "salting out" of dyes.If your experimental conditions permit, try reducing the ionic strength of the buffer.[8][9]
Issue 3: Fading of Color (Degradation) Over Time
Potential Cause Troubleshooting Steps
Photodegradation: Exposure to ambient or experimental light sources.Protect solutions from light by using amber-colored containers or by wrapping containers in aluminum foil. Minimize light exposure during experiments.
Thermal degradation: Exposure to high temperatures.Store solutions at recommended temperatures and avoid prolonged exposure to heat.
Chemical degradation: Reaction with other components in the solution, such as strong oxidizing or reducing agents.Review the chemical compatibility of all components in your experimental system.

Data Summary

Due to the limited availability of specific quantitative data for this compound in the searched literature, a detailed table on its stability under a wide range of pH and temperature is not possible. However, the qualitative information gathered is summarized below.

Table 1: Summary of this compound Stability Characteristics

ParameterObservationCitation
pH-Dependent Color Changes from blue to red as pH decreases.[2]
Acid Stability Used in dyeing processes at pH 2.1.[2]
Thermal Stability Used in dyeing processes at 80°C.[2]
Storage Temperature Recommended storage at 2-8 °C.[2]

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific experimental requirements.

Protocol 1: pH Stability Assessment
  • Solution Preparation: Prepare a stock solution of this compound in high-purity water.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2 to pH 10).

  • Sample Preparation: Dilute the this compound stock solution to a consistent final concentration in each of the different pH buffers.

  • Initial Measurement: Immediately after preparation, measure the absorbance spectrum (e.g., from 400 nm to 800 nm) of each sample using a UV-Vis spectrophotometer. Record the absorbance maximum (λmax) and the absorbance value at λmax.

  • Incubation: Store the samples at a constant temperature, protected from light.

  • Time-Point Measurements: At predetermined time intervals (e.g., 1, 6, 24, 48 hours), repeat the spectrophotometric measurements for each sample.

  • Data Analysis: Plot the absorbance at λmax as a function of time for each pH value. A decrease in absorbance indicates degradation. The rate of degradation can be determined by fitting the data to an appropriate kinetic model.

Protocol 2: Thermal Stability Assessment
  • Solution Preparation: Prepare a solution of this compound in a buffer of a specific pH relevant to your application.

  • Sample Aliquoting: Aliquot the solution into multiple sealed vials to prevent evaporation.

  • Incubation: Place the vials in constant temperature baths or ovens set at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Time-Point Sampling: At regular intervals, remove a vial from each temperature and allow it to cool to room temperature.

  • Spectrophotometric Measurement: Measure the absorbance spectrum of the sample and record the absorbance at λmax.

  • Data Analysis: Plot the percentage of remaining dye (calculated from the absorbance) against time for each temperature. This data can be used to determine the degradation kinetics at different temperatures.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Samples (Dye in Buffers) A->C B Prepare Buffers (Varying pH) B->C D Initial Spectrophotometric Measurement (T=0) C->D E Incubate Samples (Controlled Temperature/Light) D->E F Time-Point Measurements E->F t = 1, 6, 24... hrs G Data Analysis (Kinetics & Stability) F->G

Caption: Workflow for pH and Temperature Stability Testing of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Q1 Is the color correct for the expected pH? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is there any precipitate in the solution? A1_Yes->Q2 Check_pH Verify pH with a calibrated meter. Prepare fresh buffers. A1_No->Check_pH A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Troubleshoot_Sol Adjust concentration, wärm solution, or check ionic strength. A2_Yes->Troubleshoot_Sol Q3 Is the color fading over time? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Check_Deg Protect from light. Control temperature. Check for reactive chemicals. A3_Yes->Check_Deg End Consult further literature or contact support. A3_No->End

Caption: Troubleshooting Logic for Common this compound Experimental Issues.

References

Overcoming uneven dyeing with "Acid Blue 182" in research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acid Blue 182 Staining

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with uneven staining and achieve consistent, high-quality results in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why does it stain unevenly?

This compound is an anionic dye belonging to the anthraquinone (B42736) class. In histological applications, it functions as an acid dye, meaning it carries a negative charge and binds to cationic (positively charged) components in tissue samples.[1][2] These components primarily include proteins in the cytoplasm, muscle, and connective tissue (collagen).[2]

Uneven staining is a common artifact in histology and is rarely caused by the dye alone. More often, it results from a combination of factors related to tissue preparation, dye solution stability, and the staining protocol itself. The key to resolving uneven staining is to systematically evaluate each step of your workflow.[3][4]

Q2: My staining is patchy and inconsistent across the tissue section. What are the likely causes?

Patchy or blotchy staining is often linked to pre-staining procedures that prevent the dye from accessing the tissue uniformly.

  • Incomplete Deparaffinization: Residual paraffin (B1166041) wax can shield the tissue from the aqueous dye solution, leading to unstained or weakly stained patches.[3][5] Ensure xylene baths are fresh and incubation times are sufficient to completely dissolve all wax.

  • Improper Fixation: Under-fixed or poorly penetrated tissues can lead to variable dye binding. Likewise, over-fixation can alter tissue proteins, reducing their affinity for the dye.

  • Section Quality: Wrinkles, folds, or variations in section thickness can trap dye or result in areas with different staining intensities. Ensure the microtome is properly maintained and sections are carefully mounted.

  • Drying Issues: Allowing tissue sections to dry out at any point after rehydration can cause significant staining artifacts, including unevenness and high background.[6]

Q3: The color intensity of my stain varies from slide to slide. How can I improve consistency?

Inconsistent intensity across different slides often points to issues with the dye solution or staining protocol execution.

  • Dye Solution pH: Acid dyes require an acidic environment (low pH) to effectively bind to tissue proteins.[1][7] Variations in the pH of your dye solution, often caused by carryover from alkaline bluing solutions in prior steps, can dramatically alter staining intensity.[4] It is recommended to use a weak acid rinse (e.g., dilute acetic acid) before the dye step.

  • Dye Aggregation: At cooler temperatures or incorrect concentrations, acid dye molecules may aggregate, leading to poor tissue penetration and precipitation on the slide.[8][9] Prepare the dye solution at the recommended temperature and filter it before use if any precipitate is visible.

  • Reagent Depletion: Reagents, including the dye solution and alcohols, lose effectiveness with repeated use. Ensure you are changing your solutions on a regular schedule appropriate for your workload.[5]

Data Presentation: Troubleshooting Summary

The following table summarizes common issues, their probable causes, and recommended solutions to achieve uniform staining with this compound.

Observed Issue Probable Cause(s) Recommended Solution(s)
Patchy / Blotchy Staining 1. Incomplete deparaffinization. 2. Tissue section folded or wrinkled. 3. Inadequate fixation.1. Use fresh xylene and ensure sufficient incubation time. 2. Carefully float and mount sections to avoid wrinkles. 3. Optimize fixation time and ensure complete tissue penetration.
Pale Cytoplasmic Staining 1. Dye solution pH is too high (>5.0). 2. Staining time is too short. 3. Excessive rinsing after staining.1. Adjust the pH of the dye solution with a few drops of acetic acid. 2. Increase the incubation time in the this compound solution. 3. Use a brief rinse in distilled water to remove excess dye.
Inconsistent Staining 1. Dye aggregation or precipitation. 2. Carryover between reagents. 3. Inadequate dehydration.1. Filter the dye solution before use; warm slightly if needed. 2. Gently agitate slides when moving between solutions. 3. Use fresh, anhydrous alcohols for dehydration steps.[5]
Blue/Black Precipitate on Slide 1. Oxidized or aggregated dye. 2. Solution was not filtered.1. Filter the this compound solution through Whatman No. 1 filter paper before each use.

Experimental Protocols

Protocol 1: Preparation of a 1% Stock Solution of this compound
  • Weigh 1.0 g of this compound powder.

  • Dissolve the powder in 100 mL of distilled water.

  • Stir with a magnetic stirrer until fully dissolved. Gentle warming (to 40-50°C) may aid dissolution but avoid boiling.[8]

  • Filter the solution to remove any undissolved particles.

  • Store in a tightly sealed bottle at room temperature.

Protocol 2: General Staining Protocol for Paraffin-Embedded Sections

This protocol assumes the tissue has been previously stained with a nuclear stain like hematoxylin (B73222) and properly blued.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 1 change, 3 minutes.

    • Rinse thoroughly in running tap water, followed by distilled water.[2]

  • Acid Rinse (Optional but Recommended):

    • Immerse slides in 1% acetic acid solution for 1 minute to ensure a receptive acidic environment.

  • This compound Staining:

    • Prepare the working solution by diluting the 1% stock solution (e.g., 1:10 in distilled water) and adjusting the pH to 4.5-5.0 with acetic acid.

    • Immerse slides in the this compound working solution for 3-5 minutes. (Time may need optimization based on tissue type and desired intensity).

  • Rinsing:

    • Briefly rinse slides in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • 95% Ethanol: 2 changes, 1 minute each.

    • 100% Ethanol: 2 changes, 2 minutes each.[2]

    • Xylene (or substitute): 2 changes, 5 minutes each.

    • Mount with a permanent mounting medium.

Visual Guides and Workflows

Diagram 1: Troubleshooting Workflow for Uneven Staining

The following diagram outlines a logical workflow for diagnosing and resolving issues with uneven this compound staining.

G start Uneven Staining Observed check_prep Step 1: Review Pre-Staining Steps start->check_prep q_deparaffin Is Deparaffinization Complete? check_prep->q_deparaffin sol_deparaffin Action: Use fresh xylene, increase incubation time. q_deparaffin->sol_deparaffin No q_section Are Sections Wrinkle-Free? q_deparaffin->q_section Yes sol_deparaffin->q_section sol_section Action: Re-evaluate section mounting technique. q_section->sol_section No check_solution Step 2: Evaluate Dye Solution q_section->check_solution Yes sol_section->check_solution q_ph Is Solution pH Correct (4.5-5.0)? check_solution->q_ph sol_ph Action: Adjust pH with a weak acid. q_ph->sol_ph No q_precipitate Is Precipitate Visible? q_ph->q_precipitate Yes sol_ph->q_precipitate sol_precipitate Action: Filter dye solution before use. q_precipitate->sol_precipitate Yes check_protocol Step 3: Analyze Protocol q_precipitate->check_protocol No sol_precipitate->check_protocol q_time Is Staining Time Optimized? check_protocol->q_time sol_time Action: Perform a time-course to find optimal duration. q_time->sol_time No end_node Staining Uniformity Improved q_time->end_node Yes sol_time->end_node

Caption: A step-by-step workflow for troubleshooting uneven staining.

Diagram 2: Factors Disrupting Uniform Dye Binding

This diagram illustrates how various factors can interfere with the intended ionic interaction between the anionic this compound dye and cationic tissue proteins.

G cluster_ideal Ideal Staining Condition cluster_disruptors Disrupting Factors Leading to Uneven Staining dye_ideal This compound (Anionic, -) tissue_ideal Tissue Protein (Cationic, +) dye_ideal->tissue_ideal Uniform Ionic Binding wax Residual Paraffin blocker wax->blocker ph Incorrect pH (Lowers Tissue Cationicity) ph->blocker aggregate Dye Aggregates (Poor Penetration) aggregate->blocker folds Tissue Folds folds->blocker blocker->dye_ideal Blocks/ Weakens Interaction

Caption: Key factors that physically or chemically block uniform dye binding.

References

Technical Support Center: Removal of Acid Blue 182 from Laboratory Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the removal of Acid Blue 182 from wastewater is limited in publicly available literature. The following guidelines are based on established and effective methods for the removal of other acid dyes. Researchers should consider these as a starting point and optimize the parameters for their specific wastewater containing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing this compound from laboratory wastewater?

A1: The most prevalent and effective methods for treating wastewater containing acid dyes like this compound are adsorption, advanced oxidation processes (AOPs) such as photocatalytic degradation, and coagulation-flocculation. The choice of method often depends on the concentration of the dye, the volume of wastewater, and the available laboratory resources.

Q2: Why is pH adjustment important for this compound removal?

A2: pH is a critical parameter in most dye removal processes. For acid dyes, which are anionic, a lower pH (acidic conditions) is generally more effective for adsorption and coagulation.[1][2] At low pH, the surface of many adsorbents and coagulants becomes positively charged, enhancing the electrostatic attraction with the negatively charged dye molecules.[2] For photocatalytic degradation, the optimal pH can vary depending on the catalyst used but often influences the surface charge of the catalyst and the generation of hydroxyl radicals.[3]

Q3: Can I reuse the materials used for dye removal?

A3: The reusability of materials depends on the method. Adsorbents like activated carbon can often be regenerated through thermal or chemical processes, although some loss of efficiency may occur with each cycle. Coagulants form sludge that is typically dewatered and disposed of. Photocatalysts are generally reusable as they are not consumed in the reaction, but they may require cleaning to remove adsorbed dye molecules.

Q4: What is the expected removal efficiency for these methods?

A4: Removal efficiencies can be very high, often exceeding 90%, but they are highly dependent on the specific experimental conditions.[4] Factors such as the initial dye concentration, pH, temperature, contact time, and the dosage of adsorbent, catalyst, or coagulant all play a significant role. For instance, photocatalytic degradation of a similar acid dye, Acid Red 114, showed up to 98.72% removal at optimal conditions.[3]

Troubleshooting Guides

Adsorption Issues

Q: My dye removal efficiency using activated carbon is lower than expected. What could be the problem?

A:

  • Incorrect pH: Ensure the pH of the wastewater is acidic (typically between 2 and 4) to promote the adsorption of anionic acid dyes.[5]

  • Insufficient Adsorbent Dosage: The amount of activated carbon may be too low for the concentration of the dye. Try increasing the adsorbent dosage incrementally.

  • Inadequate Contact Time: Adsorption is a time-dependent process. Ensure you are allowing sufficient time for equilibrium to be reached. This can range from 30 minutes to several hours.[1][4]

  • Adsorbent Saturation: If you are reusing the activated carbon, it may be saturated. It will need to be regenerated or replaced.

  • Poor Mixing: Ensure the wastewater and activated carbon are being adequately mixed to maximize the contact between the dye molecules and the adsorbent surface.

Photocatalytic Degradation Issues

Q: The photocatalytic degradation of the dye is slow or incomplete. What can I do?

A:

  • Suboptimal pH: The pH affects the surface charge of the photocatalyst and the generation of reactive oxygen species. The optimal pH for TiO2-based photocatalysis of acid dyes is often acidic.[3]

  • Catalyst Dosage: Too little catalyst will result in a slow reaction rate. However, an excessive amount of catalyst can increase the turbidity of the solution, which scatters the UV light and reduces the overall efficiency.[6] The optimal dosage needs to be determined experimentally.

  • UV Light Source: Check the intensity and wavelength of your UV lamp. The catalyst requires a specific wavelength range for activation (e.g., <388 nm for TiO2). Also, ensure the lamp is not old and has sufficient power.

  • Presence of Scavengers: Other substances in the wastewater can compete for the hydroxyl radicals, reducing the efficiency of dye degradation. A pre-treatment step might be necessary if the wastewater is complex.

Coagulation-Flocculation Issues

Q: I've added the coagulant, but the dye is not precipitating effectively.

A:

  • Incorrect pH: The pH for effective coagulation with alum is typically in the range of 5.5 to 7.5.[7] For other coagulants, this range may differ.

  • Inappropriate Coagulant Dosage: Both under-dosing and over-dosing can lead to poor floc formation. An optimal dosage needs to be determined through jar testing. Over-dosing can lead to charge reversal and re-stabilization of the dye particles.[8]

  • Mixing Speed and Duration: The coagulation-flocculation process requires an initial rapid mix to disperse the coagulant, followed by a slow mixing period to allow for floc formation.[9] Ensure your mixing parameters are appropriate.

  • Insufficient Alkalinity: The coagulation process consumes alkalinity. If the wastewater has low alkalinity, the pH may drop below the optimal range for floc formation.[7]

Data Presentation

Table 1: Comparison of Removal Methods for Acid Dyes (General Data)

ParameterAdsorption (Activated Carbon)Photocatalytic Degradation (TiO2)Coagulation-Flocculation (Alum)
Typical Removal Efficiency >90%>95%80-95%
Optimal pH 2-4[5]2-3[3]5.5-7.5[7]
Contact/Reaction Time 30 - 360 min[1]60 - 180 min20 - 60 min
Key Influencing Factors Adsorbent dosage, temperature, initial dye concentrationCatalyst dosage, UV light intensity, presence of H2O2Coagulant dosage, mixing speed, settling time
Byproducts None (dye is adsorbed)CO2, H2O, mineral acidsSludge

Note: The values presented are generalized from studies on various acid dyes and should be optimized for this compound.

Experimental Protocols

Adsorption using Activated Carbon

Objective: To determine the optimal conditions for the removal of this compound from a synthetic wastewater solution using activated carbon.

Materials:

  • This compound stock solution (e.g., 1000 mg/L)

  • Powdered Activated Carbon (PAC)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Beakers or Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Spectrophotometer

  • pH meter

  • Filter paper and funnel

Procedure:

  • Prepare a series of beakers with a fixed volume of this compound solution of a known initial concentration (e.g., 50 mg/L).

  • Adjust the pH of the solutions in each beaker to different values (e.g., 2, 4, 6, 8, 10) using HCl or NaOH.

  • Add a predetermined amount of activated carbon to each beaker (e.g., 1 g/L).

  • Place the beakers on a magnetic stirrer and agitate the solutions at a constant speed for a set period (e.g., 120 minutes).

  • After the stirring period, filter the samples to remove the activated carbon.

  • Measure the final concentration of this compound in the filtrate using a spectrophotometer at its maximum absorbance wavelength.

  • Calculate the removal efficiency for each pH value.

  • Repeat the experiment at the optimal pH while varying the activated carbon dosage (e.g., 0.5, 1, 1.5, 2 g/L) to find the optimal dosage.

  • At the optimal pH and dosage, conduct a kinetic study by taking samples at different time intervals (e.g., 15, 30, 60, 90, 120, 180 minutes) to determine the equilibrium time.

Photocatalytic Degradation using TiO₂

Objective: To evaluate the photocatalytic degradation of this compound using a UV/TiO₂ system.

Materials:

  • This compound stock solution

  • Titanium dioxide (TiO₂) nanopowder (e.g., P25)

  • UV lamp (e.g., 15W UV-C)

  • Photoreactor (a beaker with a UV lamp setup and magnetic stirrer will suffice for lab scale)

  • HCl and NaOH for pH adjustment

  • Spectrophotometer

  • pH meter

Procedure:

  • Prepare a known concentration of this compound solution in the photoreactor.

  • Adjust the initial pH of the solution to the desired value (e.g., 3).

  • Add a specific amount of TiO₂ catalyst to the solution (e.g., 1 g/L).[6]

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption/desorption equilibrium is reached.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Withdraw samples at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).

  • Centrifuge or filter the samples to remove the TiO₂ particles before analysis.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound to determine the concentration.

  • Calculate the degradation efficiency over time.

  • Repeat the experiment at different pH values and catalyst dosages to find the optimal conditions.

Coagulation-Flocculation using Alum

Objective: To determine the optimal alum dosage and pH for the removal of this compound using a jar test.

Materials:

  • This compound wastewater sample

  • Alum (Aluminum Sulfate) stock solution (e.g., 10 g/L)

  • HCl and NaOH for pH adjustment

  • Jar testing apparatus with multiple beakers

  • Spectrophotometer

  • pH meter

  • Turbidimeter (optional)

Procedure:

  • Fill a series of beakers in the jar tester with the same volume of wastewater.

  • Adjust the pH of the wastewater in each beaker to the desired value (e.g., 6.5).

  • While the stirrers are on a rapid mix setting (e.g., 100-120 rpm), add different dosages of the alum stock solution to each beaker.

  • Continue the rapid mix for a short period (e.g., 1-3 minutes) to ensure thorough mixing of the coagulant.[9]

  • Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer period (e.g., 15-20 minutes) to promote floc formation.[9]

  • Turn off the stirrers and allow the flocs to settle for a set time (e.g., 30 minutes).

  • Carefully collect a sample from the supernatant of each beaker.

  • Measure the final dye concentration using a spectrophotometer and, if desired, the turbidity.

  • Identify the alum dosage that provides the highest removal efficiency.

  • Repeat the jar test with the optimal alum dosage at different pH values to determine the optimal pH.

Mandatory Visualizations

Adsorption_Workflow cluster_prep Preparation cluster_process Adsorption Process cluster_analysis Analysis Wastewater Wastewater Sample (Known Concentration) pH_Adjust pH Adjustment Wastewater->pH_Adjust Mixing Add Adsorbent & Mix (Constant Time & Speed) pH_Adjust->Mixing Adsorbent Weigh Activated Carbon Adsorbent->Mixing Filtration Filter to Separate Adsorbent Mixing->Filtration Analysis Measure Final Concentration (Spectrophotometer) Filtration->Analysis Calculation Calculate Removal Efficiency Analysis->Calculation

Caption: Experimental workflow for this compound removal by adsorption.

Photocatalysis_Workflow cluster_prep Preparation cluster_process Reaction cluster_analysis Analysis Wastewater Wastewater Sample Catalyst Add TiO2 Catalyst Wastewater->Catalyst pH_Adjust Adjust pH Catalyst->pH_Adjust Dark_Stir Stir in Dark (Adsorption Equilibrium) pH_Adjust->Dark_Stir UV_Irradiation UV Irradiation & Stirring Dark_Stir->UV_Irradiation Sampling Take Samples at Intervals UV_Irradiation->Sampling Separation Separate Catalyst (Centrifuge/Filter) Sampling->Separation Analysis Measure Concentration Separation->Analysis Calculation Calculate Degradation Efficiency Analysis->Calculation

Caption: Workflow for photocatalytic degradation of this compound.

Coagulation_Workflow cluster_prep Preparation cluster_process Coagulation-Flocculation cluster_analysis Analysis Wastewater Wastewater in Jar Tester pH_Adjust Adjust pH Wastewater->pH_Adjust Add_Coagulant Add Alum pH_Adjust->Add_Coagulant Rapid_Mix Rapid Mix Add_Coagulant->Rapid_Mix Slow_Mix Slow Mix Rapid_Mix->Slow_Mix Settling Settling Slow_Mix->Settling Collect_Sample Collect Supernatant Settling->Collect_Sample Analysis Measure Final Concentration Collect_Sample->Analysis Calculation Calculate Removal Efficiency Analysis->Calculation

Caption: Jar test workflow for coagulation-flocculation of this compound.

References

Validation & Comparative

A Comparative Guide to Acid Blue 182 and Acid Blue 9 for Textile Dyeing Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile research and development, the selection of appropriate dyes is paramount to achieving desired coloristic and performance outcomes. This guide provides a comprehensive comparison of two widely used acid dyes, Acid Blue 182 and Acid Blue 9, for dyeing protein fibers such as wool and silk, and synthetic polyamides like nylon. This document is intended for researchers, scientists, and professionals in drug development who utilize textile dyeing in their studies.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of dyes is crucial for predicting their behavior during the dyeing process. This compound is an anthraquinone (B42736) dye, while Acid Blue 9 belongs to the triarylmethane class. This structural difference significantly influences their application and fastness properties.

PropertyThis compoundAcid Blue 9
Chemical Class AnthraquinoneTriarylmethane
C.I. Name This compound[1][2][3]Acid Blue 9
CAS Number 12219-26-0[1][2][3]2650-18-2
Molecular Formula C₂₃H₁₇N₃Na₂O₉S₂C₃₇H₄₂N₄O₉S₃[4]
Molecular Weight ~589.51 g/mol ~787.90 g/mol [4]
Appearance Blue Powder[2][3]Violet Powder[5]
Solubility Soluble in water.[2][3]Soluble in water and ethanol.[5]

Dyeing Performance: A Comparative Analysis

The efficacy of a dye is determined by its performance on various substrates under specific conditions. This section compares the dyeing performance of this compound and Acid Blue 9 on wool, nylon, and silk, focusing on dye uptake and fastness properties.

Dye Uptake and Exhaustion

The percentage of dye that transfers from the dyebath to the fiber is a critical measure of dyeing efficiency. While direct comparative studies are limited, the general characteristics of their dye classes provide insights. Anthraquinone dyes, like this compound, are known for their good build-up and exhaustion properties. Triarylmethane dyes, such as Acid Blue 9, typically offer bright shades but may have lower exhaustion rates.

Experimental Protocol for Dye Exhaustion Measurement:

The percentage of dye exhaustion can be determined spectrophotometrically.

  • Prepare a calibration curve: Prepare a series of standard solutions of the dye of known concentrations and measure their absorbance at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a graph of absorbance versus concentration.

  • Measure initial dyebath absorbance: Before adding the textile substrate, take a sample of the dyebath and measure its absorbance.

  • Measure final dyebath absorbance: After the dyeing process is complete, take a sample from the exhausted dyebath and measure its absorbance.

  • Calculate dye concentration: Using the calibration curve, determine the initial (Ci) and final (Cf) concentrations of the dye in the dyebath.

  • Calculate percentage exhaustion (%E): %E = [(Ci - Cf) / Ci] * 100

Fastness Properties

Fastness properties determine the durability of the color on the textile material when subjected to various treatments such as washing and exposure to light.

Fastness PropertyTextileThis compoundAcid Blue 9Test Method
Wash Fastness Wool4-5[2][3]3 (Fading - ISO), 4 (Staining - AATCC)[4]ISO 105-C06[4][6]
Light Fastness Wool5-6[2][3]3 (ISO), 1 (AATCC)[4][5]ISO 105-B02[1][2]

Note: Fastness ratings are typically on a scale of 1 to 5 (for washing) and 1 to 8 (for light), with higher numbers indicating better fastness. The data presented is compiled from various sources and may not be directly comparable due to differing test conditions.

Experimental Protocols for Textile Dyeing

Detailed and consistent experimental protocols are essential for reproducible research. The following are standard laboratory procedures for dyeing wool, nylon, and silk with acid dyes.

General Dyeing Workflow

G A Scouring of Textile Substrate B Preparation of Dyebath A->B C Dyeing Process B->C D Rinsing and Soaping C->D E Drying D->E

General Acid Dyeing Workflow
Dyeing of Wool

Protocol:

  • Scouring: Wash the wool fabric in a solution containing 1 g/L of a non-ionic detergent at 40-50°C for 20 minutes to remove impurities. Rinse thoroughly with warm and then cold water.

  • Dyeing:

    • Set the liquor ratio to 40:1.

    • Prepare the dyebath with the required amount of this compound or Acid Blue 9.

    • Add 10% Glauber's salt (sodium sulfate) as a leveling agent.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Introduce the wetted wool fabric into the dyebath at 40°C.

    • Raise the temperature to the boil (100°C) over 45 minutes.

    • Continue dyeing at the boil for 60 minutes.

    • Allow the dyebath to cool gradually before removing the fabric.

  • After-treatment: Rinse the dyed fabric thoroughly with cold water. Then, treat with a soaping solution (2 g/L non-ionic detergent) at 60°C for 15 minutes. Rinse again and dry.

Dyeing of Nylon

Protocol:

  • Scouring: Clean the nylon fabric similarly to wool.

  • Dyeing:

    • Set the liquor ratio to 40:1.

    • Prepare the dyebath with the required amount of dye.

    • Add 1-2% of a suitable leveling agent.

    • Adjust the pH to 5-6 with acetic acid or ammonium (B1175870) sulfate.

    • Enter the nylon fabric into the dyebath at 40°C.

    • Raise the temperature to 95-100°C over 45 minutes.

    • Continue dyeing at this temperature for 45-60 minutes.

  • After-treatment: Rinse and soap the dyed nylon as described for wool.

Dyeing of Silk

Protocol:

  • Degumming: Treat the raw silk in a solution of 2 g/L non-ionic detergent and 1 g/L sodium carbonate at 90-95°C for 1-2 hours to remove sericin. Rinse thoroughly.

  • Dyeing:

    • Set the liquor ratio to 40:1.

    • Prepare the dyebath with the required amount of dye.

    • Add 5% Glauber's salt.

    • Adjust the pH to 4.5-5.5 with acetic acid.

    • Introduce the silk fabric into the dyebath at 30°C.

    • Raise the temperature to 85-90°C over 30 minutes.

    • Continue dyeing at this temperature for 60 minutes.

  • After-treatment: Rinse the dyed silk with cold water and then with a 2 g/L non-ionic detergent solution at 50°C for 15 minutes. Rinse again and dry at a moderate temperature.

Key Experimental Tests and Methodologies

To quantitatively compare the performance of this compound and Acid Blue 9, the following standardized tests are recommended.

Colorfastness to Washing (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

Workflow:

G A Prepare composite specimen (dyed sample + multi-fiber strip) B Place specimen in stainless steel container with detergent solution and steel balls A->B C Agitate at specified temperature and time in a launder-ometer B->C D Rinse and dry the specimen C->D E Assess color change and staining using grey scales D->E

ISO 105-C06 Wash Fastness Test
Colorfastness to Light (ISO 105-B02)

This method evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.[1][2]

Workflow:

G A Mount textile specimen and blue wool standards on a card B Expose to a xenon arc lamp under controlled conditions A->B C Partially cover the specimen and standards during exposure B->C D Evaluate fading by comparing the color change of the specimen to that of the blue wool standards C->D

ISO 105-B02 Light Fastness Test

Conclusion

Both this compound and Acid Blue 9 are valuable colorants for textile dyeing studies. The choice between them depends on the specific requirements of the research.

  • This compound , an anthraquinone dye, generally offers superior light and wash fastness, making it suitable for applications where durability is critical.

  • Acid Blue 9 , a triarylmethane dye, provides brilliant, vibrant shades, which may be advantageous for applications where color intensity is the primary concern, though its fastness properties might be lower.

For comprehensive and reliable comparative studies, it is imperative to conduct experiments under identical, well-controlled conditions, adhering to standardized testing protocols. This guide provides the foundational information and methodologies to facilitate such objective comparisons.

References

A Comparative Guide to Acid Blue 182 and Acid Blue 25 for Nylon Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two common anthraquinone (B42736) dyes, Acid Blue 182 and Acid Blue 25, for staining nylon. The information presented is collated from available experimental data to assist in the selection of the appropriate dye for specific research and development applications.

Chemical and Physical Properties

Both this compound and Acid Blue 25 belong to the anthraquinone class of acid dyes, known for their bright shades and good fastness properties on protein and polyamide fibers like nylon.[1] The staining mechanism relies on the ionic interaction between the negatively charged sulfonate groups on the dye molecules and the positively charged amino groups in the nylon fibers under acidic conditions.[2]

PropertyThis compoundAcid Blue 25
C.I. Name This compoundAcid Blue 25
CAS Number 12219-26-0[3]6408-78-2[4]
Molecular Structure Anthraquinone[3]Anthraquinone[4]
Appearance Blue Powder[5]Dark Blue Powder[6]
Hue Bright Blue[5]Blue[7]
Solubility Soluble in water.[5]Soluble in water.[6]

Performance on Nylon

The selection of an acid dye for nylon staining often depends on the desired shade, color strength, and the required fastness to various environmental factors such as washing and light.

Color Strength and Leveling
Fastness Properties

Fastness properties are a critical measure of a dye's performance, indicating its resistance to fading or bleeding under various conditions. The following table summarizes the available fastness data for this compound and Acid Blue 25 on textiles. It is important to note that this data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.

Fastness PropertyThis compound (ISO Scale)Acid Blue 25
Light Fastness 6[3]5-6[7]
Washing Fastness (Soaping) Fading: 3-4, Staining: 5[3]2-3 (E), 3-4 (C), 2 (N)[7]
Perspiration Fastness Fading: 4, Staining: 4-5[3]-
Fastness to Seawater Fading: 3-4[3]-

Note: Lightfastness is typically rated on a scale of 1 to 8, where 8 is the highest. Washing and other wet fastness properties are rated on a scale of 1 to 5, where 5 is the best.

Experimental Protocols

The following is a generalized experimental protocol for staining nylon fabric with acid dyes. This protocol should be optimized for specific experimental requirements.

Materials
  • Nylon fabric

  • This compound or Acid Blue 25

  • Acetic acid (or other acid for pH adjustment)

  • Leveling agent (anionic)

  • Sodium sulfate (B86663) (Glauber's salt)

  • Non-ionic detergent

  • Distilled water

Staining Procedure
  • Preparation of Dyebath:

    • Calculate the required amount of dye and auxiliary chemicals based on the weight of the fabric (owf).

    • Dissolve the dye in a small amount of hot distilled water to create a stock solution.

    • In a separate vessel, prepare the dyebath with the required amount of water, leveling agent, and sodium sulfate.

    • Add the dye stock solution to the dyebath and mix well.

    • Adjust the pH of the dyebath to the desired range (typically 4.5-5.5) using acetic acid.[10]

  • Dyeing:

    • Thoroughly wet the nylon fabric with distilled water.

    • Immerse the wetted fabric in the dyebath at room temperature.

    • Gradually raise the temperature of the dyebath to 90-100°C at a rate of approximately 2°C per minute.[10]

    • Maintain this temperature for 45-60 minutes, ensuring the fabric is gently agitated for even dyeing.[10]

  • Rinsing and Washing:

    • After dyeing, allow the dyebath to cool to about 70°C before removing the fabric.

    • Rinse the dyed fabric thoroughly under running cold water to remove any loose dye.

    • Perform a wash-off treatment in a bath containing a non-ionic detergent at 60-70°C for 10-15 minutes to improve wash fastness.[10]

    • Rinse the fabric again with warm and then cold water until the water runs clear.

    • Air dry the stained nylon fabric.

Visualizations

Logical Flow for Dye Selection

DyeSelection Requirement Staining Requirement (e.g., High Lightfastness) Properties Dye Properties Requirement->Properties AB182 This compound Properties->AB182 AB25 Acid Blue 25 Properties->AB25 Comparison Comparative Performance Data (Fastness, etc.) AB182->Comparison AB25->Comparison Selection Optimal Dye Selection Comparison->Selection Protocol Experimental Protocol Selection->Protocol

Caption: Logical workflow for selecting an acid dye for nylon staining.

Experimental Workflow for Nylon Staining

StainingWorkflow cluster_prep Preparation cluster_dyeing Staining Process cluster_post Post-Treatment FabricPrep Nylon Fabric Pre-wetting Immersion Immerse Fabric FabricPrep->Immersion DyePrep Dyebath Preparation (Dye, Auxiliaries, pH Adjustment) DyePrep->Immersion Heating Gradual Heating (to 90-100°C) Immersion->Heating Dyeing Dyeing (45-60 min) Heating->Dyeing Cooling Cooling Dyeing->Cooling Rinsing Cold Water Rinse Cooling->Rinsing Washing Hot Wash with Detergent Rinsing->Washing FinalRinse Final Rinse Washing->FinalRinse Drying Air Dry FinalRinse->Drying

Caption: Experimental workflow for staining nylon with acid dyes.

References

Validating Acid Blue 182: A Promising Candidate for a Non-Toxic Biological Stain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more effective biological stains, Acid Blue 182 presents a compelling yet unvalidated alternative to conventional dyes. This guide provides a comparative overview of this compound against established stains for protein gel analysis, histological evaluation, and cell viability assessment, supported by detailed experimental protocols required for its validation.

This compound, a synthetic azo dye, is widely used in the textile, food, and cosmetic industries.[1] Notably, it is reported by a vast majority of notifying companies under the Globally Harmonized System (GHS) as not meeting the criteria for hazard classification, suggesting a favorable toxicity profile.[2] However, a critical gap exists in the scientific literature, with safety data sheets consistently indicating "no data available" for acute and ecological toxicity.[3] This lack of empirical data necessitates a thorough experimental validation before its adoption as a biological stain.

This guide outlines the necessary experimental framework to validate this compound's efficacy and non-toxic nature, comparing its potential performance with widely used, albeit more hazardous, conventional stains.

Comparative Analysis of Staining Alternatives

To establish a benchmark for the validation of this compound, its performance must be compared against the current standards in key laboratory applications.

Protein Gel Staining: An Alternative to Coomassie Brilliant Blue

Coomassie Brilliant Blue is the most common method for visualizing proteins in polyacrylamide gels. However, it requires a lengthy staining and destaining process.[4][5] More sensitive methods like silver staining exist but can be more complex and may not be compatible with downstream applications like mass spectrometry.[6]

Table 1: Comparison of Protein Gel Stains

FeatureCoomassie Brilliant Blue R-250Silver StainingFluorescent StainsThis compound (Hypothesized)
Limit of Detection 30-100 ng[7]Low ng range[5]1-10 ng[8]To be determined
Linear Dynamic Range Good, but can be non-linear at high concentrations[9]Narrow[6]WideTo be determined
Staining Time 30 minutes to overnight[9]Multiple steps, time-consuming[6]5 minutes to 1 hour[8]To be determined
Mass Spectrometry Compatibility Yes[8]Limited (requires specific protocols)[6]Yes[8]To be determined
Toxicity Irritant, flammable components (methanol, acetic acid)[10]Contains formaldehyde (B43269) (toxic) in some protocols[6]Generally low toxicity[8]Expected to be low based on GHS data[2]
Histological Staining: A Potential Eosin (B541160) Substitute

Hematoxylin (B73222) and Eosin (H&E) staining is the cornerstone of histological examination.[11] While hematoxylin is a natural dye, eosin is a synthetic dye with potential health hazards.[12] The search for safer and more environmentally friendly alternatives is ongoing.[13][14]

Table 2: Comparison of Counterstains in Histology

FeatureEosin YNatural Dyes (e.g., from Henna, Hibiscus)This compound (Hypothesized)
Staining Color Pink to red[8]Red, purple, brownish-red[11][15]Blue
Performance Well-established, consistent results[15]Can be less intense and pH-sensitive[15]To be determined
Toxicity Potential health hazards[12]Generally non-toxic and biodegradable[15]Expected to be low based on GHS data[2]
Consistency HighVariable depending on extraction[15]To be determined
Cell Viability Assays: A Safer Alternative to Trypan Blue

The Trypan Blue exclusion assay is a widely used method for assessing cell viability.[3][16] However, Trypan Blue itself is known to be cytotoxic and can affect cell viability over time, potentially leading to inaccurate results.[17]

Table 3: Comparison of Cell Viability Dyes

FeatureTrypan BlueErythrosin BPropidium Iodide (PI)This compound (Hypothesized)
Principle Dye exclusion by intact membranes[3][16]Dye exclusion by intact membranes[1]Intercalates with DNA of membrane-compromised cellsDye exclusion by intact membranes
Detection Method Brightfield microscopy[3][16]Brightfield microscopy[1]Fluorescence microscopy/flow cytometryBrightfield microscopy
Toxicity Carcinogenic, cytotoxic[1]Biosafe and non-toxic[1]MutagenicExpected to be low based on GHS data[2]
Accuracy Can overestimate viability, especially below 80%[17]Shown to be as effective as Trypan Blue and AO/PI for cultured cells[1]HighTo be determined

Experimental Protocols for Validation

To validate this compound as a non-toxic biological stain, a series of rigorous experiments are required. The following are detailed protocols for key assays.

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[1] Incubate for 24 hours at 37°C and 5% CO₂.[1]

  • Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the this compound solutions. Include a vehicle control (medium without the dye).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell type and experimental design.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[18]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • Neutral Red Addition: Remove the treatment medium and add 100 µL of medium containing 40 µg/mL neutral red.[18] Incubate for 2 hours at 37°C.[18]

  • Washing: Remove the neutral red medium and wash the cells with PBS.

  • Destaining: Add 150 µL of destain solution (50% ethanol (B145695), 49% deionized water, 1% glacial acetic acid) to each well.[19]

  • Absorbance Measurement: Shake the plate for 10 minutes and read the absorbance at 540 nm.[18]

Staining Performance Protocols

Protocol:

  • Electrophoresis: Separate protein samples on a polyacrylamide gel.

  • Fixation: After electrophoresis, fix the gel in a solution of 30% methanol (B129727) and 10% acetic acid for at least 5 minutes.[15]

  • Staining: Prepare a staining solution of this compound in an appropriate solvent (e.g., water, methanol/acetic acid mixture). Immerse the gel in the staining solution and agitate for at least 3 hours.[15]

  • Destaining: Transfer the gel to a destaining solution (e.g., 30% methanol, 10% acetic acid) and agitate until the background is clear and protein bands are visible.[15]

  • Analysis: Image the gel and quantify the band intensity. Compare the limit of detection and linearity with a parallel gel stained with Coomassie Brilliant Blue.

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.[11][14]

  • Hematoxylin Staining: Stain the nuclei with a standard hematoxylin solution (e.g., Mayer's or Harris's) for 3-5 minutes.[8]

  • Differentiation and Bluing: Differentiate in acid alcohol and then "blue" the nuclei in a weakly alkaline solution.[11]

  • This compound Counterstaining: Immerse the slides in an optimized solution of this compound for 30 seconds to 2 minutes.[8]

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a coverslip.[11][14]

  • Evaluation: Compare the staining quality, clarity, and contrast with sections stained with the standard H&E protocol.

Protocol:

  • Cell Suspension: Prepare a single-cell suspension.

  • Staining: Mix one part of the cell suspension with one part of a 0.4% this compound solution (or an optimized concentration).[3][16]

  • Incubation: Incubate the mixture at room temperature for 3-5 minutes.[16]

  • Counting: Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.[3][16]

  • Calculation: Calculate the percentage of viable cells and compare the results with those obtained using Trypan Blue on the same cell suspension.

Visualizing Experimental Workflows

To facilitate the understanding of the proposed validation process, the following diagrams illustrate the key experimental workflows.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read Read Absorbance at 570 nm solubilize->read

Figure 1. Workflow for the MTT cytotoxicity assay.

Protein_Staining_Workflow cluster_separation Separation cluster_staining Staining cluster_imaging Analysis electrophoresis Run SDS-PAGE fix Fix Gel electrophoresis->fix stain Stain with this compound fix->stain destain Destain Gel stain->destain image Image and Quantify Bands destain->image Logical_Comparison cluster_properties Properties for Validation cluster_benchmarks Benchmark Stains ab182 This compound toxicity Toxicity ab182->toxicity performance Staining Performance ab182->performance coomassie Coomassie Blue toxicity->coomassie Compare eosin Eosin toxicity->eosin Compare trypan Trypan Blue toxicity->trypan Compare performance->coomassie Compare performance->eosin Compare performance->trypan Compare

References

Comparative analysis of "Acid Blue 182" degradation using different catalysts

Author: BenchChem Technical Support Team. Date: December 2025

The effective degradation of azo dyes, such as Acid Blue 182, from industrial effluents is a critical environmental challenge. This guide provides a comparative analysis of different catalytic methods for the degradation of this compound and similar azo dyes, offering researchers, scientists, and drug development professionals a comprehensive overview of performance data and experimental protocols. The methods covered include photocatalysis, Fenton and photo-Fenton processes, catalytic ozonation, and sonocatalysis.

Comparative Performance of Catalysts

The efficiency of dye degradation is highly dependent on the catalyst used, the process parameters, and the specific dye being treated. While direct comparative studies on this compound are limited, data from studies on similar azo dyes provide valuable insights into the potential performance of these catalytic systems. The following table summarizes key performance indicators for various catalysts in the degradation of azo dyes.

Catalytic SystemCatalystTarget DyeDegradation Efficiency (%)Reaction TimeKey Experimental Conditions
Photocatalysis TiO₂ suspensionAcid Blue 11398.7%90 minUV-C irradiation, pH 3.0, 1.0 g/L catalyst dose, 50 mg/L initial dye concentration[1][2]
Immobilized ZnO NPsAcid Blue 11396%30 minpH 3, 100 mg/L catalyst concentration, 0.4 mmol/L ZnO per gram of activated carbon, 100 mg/L initial dye concentration[3]
ZnOMethyl Orange99.7%30 minUV irradiation, 400°C calcination temp., acidic pH[4][5]
Fenton Process Fe²⁺/H₂O₂Acid Orange 7100% (color removal)13.6 minpH 3.0, 40.83 mg/L Fe(II), 4.97 mmol/L H₂O₂[6]
Fe²⁺/H₂O₂Acid Light Yellow 2G94.66%300 spH 3, 0.1 mmol/L Fe²⁺, 0.6 mmol/L H₂O₂, 20 mg/L initial dye concentration[7]
Catalytic Ozonation Cu-doped ZnOTextile Wastewater89% (COD removal)30 min1000 mg/L catalyst, 4000 mg/m³ ozone flow, pH 7.2[8]
MnFe₂O₄@CARinsing Effluents~75% (COD removal)60 minNot specified
Sonocatalysis Fe-based amorphous alloyAzo Dye (unspecified)~100%25 minpH 2, 35°C, 100 µL H₂O₂[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative experimental protocols for the catalytic degradation of azo dyes.

Photocatalytic Degradation using TiO₂ Suspension

This protocol is adapted from a study on the degradation of Acid Blue 113 and Acid Red 88.[1][2]

Materials:

  • Titanium dioxide (TiO₂) catalyst

  • This compound dye solution of known concentration

  • UV-C lamp

  • Bench-scale photoreactor

  • pH meter

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound.

  • In the photoreactor, add a specific volume of the dye solution and adjust the initial dye concentration (e.g., 50 mg/L).

  • Adjust the pH of the solution to the desired value (e.g., pH 3.0) using dilute acid or base.

  • Add the TiO₂ catalyst to the solution to achieve the desired loading (e.g., 1.0 g/L).

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium.

  • Turn on the UV-C lamp to initiate the photocatalytic reaction.

  • Withdraw samples at regular time intervals (e.g., every 15 minutes).

  • Centrifuge the samples to remove the catalyst particles.

  • Analyze the supernatant for the remaining dye concentration using a spectrophotometer at the maximum absorbance wavelength of this compound.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Fenton Degradation of Azo Dyes

This protocol is based on the degradation of Acid Orange 7.[6]

Materials:

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂)

  • This compound dye solution

  • pH meter

  • Reaction vessel

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound.

  • In the reaction vessel, add a specific volume of the dye solution (e.g., 50 mg/L).

  • Adjust the pH of the solution to an acidic value, typically around 3.0.

  • Add the required amount of ferrous sulfate to achieve the desired Fe(II) concentration (e.g., 40.83 mg/L).

  • Initiate the reaction by adding the specified concentration of hydrogen peroxide (e.g., 4.97 mmol/L).

  • Collect samples at different time intervals.

  • Immediately quench the reaction in the samples (e.g., by adding a strong base to raise the pH).

  • Measure the absorbance of the treated samples to determine the remaining dye concentration.

Catalytic Ozonation of Textile Effluent

This protocol is a general representation based on studies of textile wastewater treatment.[8][11]

Materials:

  • Ozone generator

  • Catalyst (e.g., copper-doped zinc oxide)

  • Gas flow meter

  • Reaction column

  • pH meter

  • COD analysis kit

Procedure:

  • Fill the reaction column with the textile effluent containing this compound.

  • Adjust the initial pH of the effluent to the desired level (e.g., pH 7.2).

  • Introduce the catalyst into the reactor at a specific concentration (e.g., 1000 mg/L).

  • Bubble ozone gas through the solution at a controlled flow rate (e.g., 4000 mg/m³).

  • Collect samples from the reactor at regular intervals.

  • Analyze the samples for color removal (spectrophotometry) and Chemical Oxygen Demand (COD) reduction to evaluate the degradation efficiency.

Sonocatalytic Degradation

This protocol is based on the degradation of an azo dye using an iron-based catalyst.[9][10]

Materials:

  • Ultrasonic bath or probe

  • Catalyst (e.g., Fe-based amorphous alloy ribbons)

  • Hydrogen peroxide (optional, for Sono-Fenton)

  • Reaction vessel

  • pH meter

  • Spectrophotometer

Procedure:

  • Place a known volume of the this compound solution in the reaction vessel.

  • Adjust the pH to the optimal value (e.g., pH 2).

  • Add the catalyst to the solution.

  • If performing the Sono-Fenton process, add a specific amount of H₂O₂.

  • Immerse the reaction vessel in the ultrasonic bath or place the ultrasonic probe in the solution.

  • Begin ultrasonication at a set temperature (e.g., 35°C).

  • Withdraw samples at predetermined time points.

  • Analyze the samples for the decrease in dye concentration using a spectrophotometer.

Visualizing the Processes

To better understand the experimental and reaction frameworks, the following diagrams illustrate a typical workflow and a simplified degradation pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare Dye Solution adjust_params Adjust pH & Concentration prep_dye->adjust_params add_catalyst Add Catalyst adjust_params->add_catalyst initiate_reaction Initiate Reaction (e.g., UV, O₃, Ultrasound) add_catalyst->initiate_reaction sampling Collect Samples at Intervals initiate_reaction->sampling separate_catalyst Separate Catalyst sampling->separate_catalyst measure_absorbance Measure Absorbance (Spectrophotometry) separate_catalyst->measure_absorbance calc_efficiency Calculate Degradation Efficiency measure_absorbance->calc_efficiency

Caption: A typical experimental workflow for catalyst-driven dye degradation.

Degradation_Pathway AzoDye This compound (Azo Dye) Intermediates Aromatic Intermediates AzoDye->Intermediates degrades to Mineralization CO₂, H₂O, Mineral Acids Intermediates->Mineralization mineralizes to Catalyst Catalyst (e.g., TiO₂, Fe²⁺) ROS Reactive Oxygen Species (•OH, O₂⁻) Catalyst->ROS generates ROS->AzoDye ROS->Intermediates Energy Energy Source (UV, O₃, Sonication) Energy->Catalyst activates

Caption: A simplified reaction pathway for the degradation of an azo dye.

References

A Comparative Performance Guide to Acid Blue 182 and Other Anthraquinone Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Acid Blue 182 and other selected anthraquinone (B42736) dyes utilized in research and drug development. The following sections detail the performance characteristics, experimental protocols, and potential applications of these dyes, with a focus on providing actionable data for laboratory use.

Overview of Compared Anthraquinone Dyes

Anthraquinone dyes, a class of organic colorants based on the 9,10-anthraquinone scaffold, are valued for their structural stability and vibrant colors.[1] While this compound is predominantly used in the textile industry for its bright blue hue and good fastness properties, other anthraquinone derivatives have found significant applications in biological and biomedical research.[2][3] This guide compares this compound with four other notable anthraquinone dyes: Alizarin Red S, Remazol Brilliant Blue R, DRAQ5™, and CyTRAK Orange™.

Comparative Performance

The performance of these dyes varies significantly based on their chemical structure and intended application. The following tables summarize their key characteristics and performance metrics.

Table 1: General Properties and Primary Applications
DyeC.I. NameCAS NumberMolecular FormulaPrimary Research Application
This compound This compound12219-26-0C₂₃H₁₇N₃Na₂O₉S₂Primarily industrial; limited use in specialized research (e.g., pH indicator).[2][4]
Alizarin Red S Mordant Red 3130-22-3C₁₄H₇NaO₇SHistological staining for calcium deposits in cells and tissues.[5][6]
Remazol Brilliant Blue R Reactive Blue 192580-78-1C₂₂H₁₆N₂Na₂O₁₁S₃Pre-staining of proteins for electrophoresis.[7]
DRAQ5™ Not Applicable28220-34-0C₂₇H₃₈N₄O₂·2HClFar-red fluorescent nuclear stain for live and fixed cells in microscopy and flow cytometry.[8]
CyTRAK Orange™ Not ApplicableProprietaryProprietaryOrange fluorescent stain for both the nucleus and cytoplasm in live and fixed cells.[9]
Table 2: Performance in Staining and Imaging Applications
FeatureThis compoundAlizarin Red SRemazol Brilliant Blue RDRAQ5™CyTRAK Orange™
Target Molecule(s) Proteins (non-specific)[2]Calcium deposits[5]Proteins (covalent binding)[10]dsDNA[8]dsDNA and cytoplasmic RNA[11]
Staining Type Non-covalentChelation[6]Covalent[10]Intercalation and minor groove binding[11]Intercalation and binding to RNA[11]
Cell Permeability Not typically usedPermeable to fixed cellsNot applicableExcellent for live and fixed cells[12]Excellent for live and fixed cells[9]
Excitation Max. Not applicableNot applicableNot applicable~647 nm[12]~510 nm[11]
Emission Max. Not applicableNot applicableNot applicable~697 nm (bound to DNA)[11]~610 nm[11]
Quantum Yield Not applicableNot applicableNot applicableLow (0.003 in solution)[11]Data not widely available
Photostability Good lightfastness (industrial context)[13]Not applicableNot applicableHigh[8]Data not widely available
Key Advantage Water-soluble, stable colorSpecific for calcium visualizationCovalent binding allows for pre-stainingFar-red emission minimizes spectral overlap[12]Stains both nucleus and cytoplasm[14]
Key Disadvantage Limited biological application dataStaining can be pH-sensitive[15]Can alter protein mobility[10]Can be cytotoxic at high concentrations[12]May inhibit cell division in long-term assays[16]

Experimental Protocols

Detailed methodologies for key applications are provided below.

Protocol 1: Alizarin Red S Staining for Calcium Deposition in Cell Culture

This protocol is adapted from standard methods for visualizing mineralization in osteoblasts.[5][6]

  • Cell Preparation:

    • Culture cells in a multi-well plate to the desired stage of differentiation.

    • Gently aspirate the culture medium.

    • Wash the cells twice with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[5]

    • Wash the cells three times with deionized water.

  • Staining:

    • Prepare a 2% (w/v) Alizarin Red S solution in distilled water and adjust the pH to 4.1-4.3 with ammonium (B1175870) hydroxide (B78521).[5]

    • Add the Alizarin Red S solution to each well, ensuring the cell monolayer is completely covered.

    • Incubate for 20-30 minutes at room temperature, protected from light.[5]

    • Gently aspirate the staining solution and wash the wells 3-5 times with distilled water to remove unbound dye.[5]

  • Visualization and Quantification:

    • Add distilled water to the wells to prevent drying and visualize the orange-red calcium deposits under a bright-field microscope.[5]

    • For quantification, destain by adding 10% acetic acid to each well and incubate for 30 minutes with shaking.[17]

    • Neutralize the supernatant with 10% ammonium hydroxide to a pH of 4.1-4.5.[17]

    • Measure the absorbance of the extracted stain at 405 nm.[17]

Protocol 2: Pre-staining of Proteins with Remazol Brilliant Blue R for SDS-PAGE

This protocol describes the covalent labeling of proteins before electrophoretic separation.[7][10]

  • Reagent Preparation:

    • Protein Sample: Purified protein or cell lysate in a suitable buffer.

    • Labeling Buffer: 100 mM Sodium Carbonate (Na₂CO₃), pH ~9.0.

    • Dye Solution: 10 mg/mL Remazol Brilliant Blue R in 10% SDS.[18]

    • Quenching Solution: 1 M Lysine.

  • Staining Procedure:

    • Mix the protein solution with the labeling buffer.

    • Add the Remazol dye solution to a final concentration of 2 mg/mL.[10]

    • Incubate the mixture at 60°C for 30-60 minutes.[10]

    • Stop the reaction by adding the quenching solution (e.g., crystalline lysine).[18]

  • Electrophoresis:

    • Add SDS-PAGE sample loading buffer to the stained protein mixture.

    • Load the samples onto a polyacrylamide gel and run the electrophoresis as usual.

    • The protein bands can be visualized directly as they migrate through the gel.

Protocol 3: Nuclear Staining with DRAQ5™ for Fluorescence Microscopy

This protocol is for staining the nuclei of live or fixed cells.[12]

  • Reagent Preparation:

    • Prepare a working solution of DRAQ5™ in a complete culture medium or PBS. A final concentration of 1-5 µM is a common starting point.[12]

  • Live Cell Staining:

    • Remove the existing culture medium from the cells.

    • Add the DRAQ5™-containing medium to the cells.

    • Incubate at 37°C for 15-30 minutes.[12]

    • Image the cells directly on a fluorescence microscope using far-red excitation and emission filters. No washing step is required.[12]

  • Fixed Cell Staining:

    • Fix cells using a standard method (e.g., 4% paraformaldehyde).

    • If required, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).

    • Wash the cells with PBS.

    • Add the DRAQ5™ working solution and incubate for 5-15 minutes at room temperature.

    • Wash the cells with PBS to remove unbound dye.

    • Mount the coverslip and image.

Visualizing Experimental Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key processes.

Experimental Workflow for Dye Performance Comparison

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis start Select Dyes for Comparison (e.g., this compound, Alizarin Red S) prep_samples Prepare Biological Samples (e.g., Cultured Cells, Protein Lysate) start->prep_samples prep_reagents Prepare Staining Solutions and Buffers start->prep_reagents staining Perform Staining Protocols prep_samples->staining prep_reagents->staining imaging Image Samples (Microscopy, Gel Doc) staining->imaging quant Quantify Signal (Absorbance, Fluorescence Intensity) imaging->quant data Collect and Tabulate Data (e.g., Staining Intensity, S/N Ratio) quant->data compare Compare Performance Metrics (Sensitivity, Specificity, Photostability) data->compare conclusion Draw Conclusions and Select Optimal Dye for Application compare->conclusion G cluster_dna DNA Intercalation (e.g., DRAQ5™) cluster_protein Protein Binding (e.g., this compound) cluster_calcium Chelation (e.g., Alizarin Red S) dye1 Anthraquinone Dye (Planar Structure) complex1 Dye-DNA Complex (Intercalated) dye1->complex1 Binds between base pairs dna dsDNA Helix dna->complex1 dye2 Anthraquinone Dye (Anionic Groups) complex2 Dye-Protein Complex (Non-covalent) dye2->complex2 Ionic and Van der Waals Interactions protein Protein (Basic Amino Acids) protein->complex2 dye3 Alizarin Red S complex3 Dye-Calcium Chelate (Colored Precipitate) dye3->complex3 Forms stable complex calcium Calcium Ions (Ca²⁺) calcium->complex3

References

Unveiling the Cross-Reactivity of Acid Blue 182 in Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of proteins is a cornerstone of reliable and reproducible results. Acid Blue 182, more commonly known in the laboratory setting as Coomassie Brilliant Blue G-250, is a widely utilized dye in one of the most common protein quantification methods, the Bradford assay. However, the potential for cross-reactivity with non-protein molecules can lead to inaccurate estimations, impacting downstream applications. This guide provides a comprehensive comparison of this compound's performance, details potential interfering substances, and offers standardized protocols to assess cross-reactivity, ensuring the integrity of your experimental data.

Performance Comparison of Protein Quantification Assays

The choice of a protein quantification assay depends on several factors, including the nature of the protein, the sample matrix, and the presence of potentially interfering substances. While the Bradford assay, utilizing this compound, is rapid and sensitive, it is crucial to understand its limitations in comparison to other common methods.

FeatureBradford Assay (this compound)Bicinchoninic Acid (BCA) AssayLowry AssayPonceau S Staining
Principle Dye-binding to basic and aromatic amino acid residues.Reduction of Cu²⁺ to Cu⁺ by protein, followed by chelation with BCA.Reduction of Cu²⁺ to Cu⁺ by protein, followed by oxidation of aromatic amino acids.Electrostatic and hydrophobic interactions with positively charged and non-polar regions of proteins.
Limit of Detection ~1-20 µg/mL~0.5-20 µg/mL~1-20 µg/mL~200-500 ng/band
Linear Dynamic Range NarrowWideModerateNarrow
Assay Time ~15 minutes~30-60 minutes~40 minutes~5-10 minutes
Common Interferences Detergents, strong alkaline solutions, guanidine (B92328) HCl, thiols.Reducing agents, chelating agents (e.g., EDTA), lipids.Reducing agents, detergents, phenols, thiols, sucrose.SDS (can be transient), high concentrations of non-ionic detergents.
Primary Application Soluble protein quantification.Protein quantification in the presence of detergents.General protein quantification.Verification of protein transfer to membranes (Western Blotting).

Cross-Reactivity of this compound (Coomassie Brilliant Blue G-250)

The Bradford assay's accuracy is susceptible to interference from various non-protein molecules that can interact with the Coomassie dye, leading to either an overestimation or underestimation of the protein concentration. This cross-reactivity is a critical consideration in experimental design.

Mechanism of Interference

Interference in the Bradford assay can occur through several mechanisms:

  • Direct Binding to the Dye: Some molecules can directly bind to Coomassie Brilliant Blue G-250, mimicking the protein-dye interaction and leading to a false-positive signal.

  • Alteration of Assay pH: The Bradford assay is pH-sensitive. Substances that significantly alter the pH of the reaction mixture can affect the dye's spectral properties and its binding to proteins.[1]

  • Stabilization of the Free Dye: Certain compounds can stabilize the free, unbound form of the dye, preventing it from binding to proteins and resulting in an underestimation of the protein concentration.[2]

  • Precipitation of the Reagent: High concentrations of some substances, particularly detergents, can cause the dye reagent to precipitate.[3]

Quantitative Data on Interfering Substances

The following table summarizes the maximum compatible concentrations of various substances in a standard Bradford assay. Exceeding these concentrations may lead to significant interference.

Substance ClassCompoundMaximum Compatible Concentration
Detergents Sodium Dodecyl Sulfate (SDS)0.025%
Triton X-100<0.1%
CHAPS5%
Deoxycholic acid0.050%
Tween® 200.062%
Reducing Agents 2-Mercaptoethanol1.0 M
Dithiothreitol (DTT)5 mM
Buffers & Salts Tris100 mM
HEPES100 mM
MOPS100 mM
Sodium Chloride (NaCl)1 M
Ammonium sulfate1.0 M
Solvents Ethanol10%
Methanol10%
Acetone10%
DMSO10%
Other Glycerol10%
Sucrose10%
Guanidine HClIncompatible
Sodium Azide0.1%

Note: These values are approximations and can vary depending on the specific assay conditions and the protein being measured. It is always recommended to perform a pilot experiment to validate compatibility.

Experimental Protocols

Bradford Protein Assay Protocol

This protocol outlines the standard procedure for protein quantification using this compound (Coomassie Brilliant Blue G-250).

Materials:

  • Bradford Reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and methanol)

  • Protein Standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL)

  • Spectrophotometer and cuvettes or microplate reader

  • Micropipettes and tips

  • Test tubes or 96-well microplate

Procedure:

  • Preparation of Protein Standards: Prepare a series of protein standards by diluting the stock BSA solution to concentrations ranging from 0 to 20 µg/mL. The same buffer as the unknown samples should be used to prepare the standards.

  • Sample Preparation: Dilute the unknown protein samples to fall within the linear range of the assay.

  • Assay:

    • For a standard tube assay, add 100 µL of each standard and unknown sample to separate test tubes.

    • For a microplate assay, add 5 µL of each standard and unknown sample to separate wells.

  • Add Bradford Reagent: Add 5 mL (for tube assay) or 250 µL (for microplate assay) of Bradford Reagent to each tube or well.

  • Incubation: Incubate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes.

  • Measurement: Measure the absorbance at 595 nm.

  • Data Analysis: Subtract the absorbance of the blank (0 µg/mL protein) from the absorbance readings of the standards and unknown samples. Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the concentration of the unknown samples from the standard curve.

Protocol for Assessing Cross-Reactivity of a Test Compound

This protocol provides a framework for evaluating the potential interference of a specific compound in the Bradford assay.

Materials:

  • All materials listed for the Bradford Protein Assay Protocol.

  • Test compound of interest.

Procedure:

  • Prepare a Blank Series: Prepare a series of solutions containing increasing concentrations of the test compound in the assay buffer, without any protein.

  • Prepare a Protein Standard Series with Test Compound: Prepare a standard BSA curve as described in the Bradford Assay Protocol. In parallel, prepare an identical set of BSA standards that also contain a fixed, high concentration of the test compound (a concentration relevant to your experimental conditions).

  • Perform the Bradford Assay: Run the Bradford assay on all three sets of samples: the blank series with the test compound, the standard BSA series, and the BSA series with the test compound.

  • Data Analysis:

    • Direct Interference: Analyze the absorbance readings of the blank series containing the test compound. A significant increase in absorbance with increasing test compound concentration indicates direct cross-reactivity.

    • Effect on Protein Quantification: Compare the standard curves generated with and without the test compound. A significant change in the slope or linearity of the curve in the presence of the test compound indicates interference with the protein-dye binding.

Visualizing Key Processes

To better understand the workflows and concepts discussed, the following diagrams have been generated.

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Standards Prepare Protein Standards Mix Mix with Bradford Reagent Standards->Mix Samples Prepare Unknown Samples Samples->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Absorbance at 595 nm Incubate->Measure Curve Generate Standard Curve Measure->Curve Calculate Calculate Unknown Concentrations Curve->Calculate Cross_Reactivity_Logic cluster_compound Test Compound cluster_interactions Potential Interactions cluster_outcome Assay Outcome Compound Non-Protein Molecule Direct_Binding Directly Binds to Coomassie Dye Compound->Direct_Binding pH_Alteration Alters Assay pH Compound->pH_Alteration Stabilize_Dye Stabilizes Free Dye Compound->Stabilize_Dye False_Positive False Positive (Overestimation) Direct_Binding->False_Positive Inaccurate_Result Inaccurate Quantification pH_Alteration->Inaccurate_Result False_Negative False Negative (Underestimation) Stabilize_Dye->False_Negative

References

A Comparative Guide to Protein Staining: The Established Standard vs. a Potential Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate visualization of proteins separated by gel electrophoresis is a cornerstone of experimental success. The choice of staining method directly influences the sensitivity, reliability, and compatibility with downstream analytical techniques such as mass spectrometry. This guide provides a detailed comparison between the universally adopted Coomassie Brilliant Blue and a potential, yet unvalidated, alternative, Acid Blue 182.

While Coomassie Blue is a well-characterized and extensively documented protein stain, this compound is primarily utilized in the textile industry and its application in protein electrophoresis remains largely unexplored. This comparison, therefore, juxtaposes a proven method with a theoretical contender, offering a comprehensive overview of the current standard and exploring the characteristics of a potential substitute.

Performance at a Glance: A Tale of Two Dyes

The following table summarizes the known performance characteristics of Coomassie Brilliant Blue variants (R-250 and G-250) and the theoretical potential of this compound, based on its chemical properties as an anionic dye.

FeatureCoomassie Brilliant Blue R-250Colloidal Coomassie G-250This compound (Theoretical)
Detection Limit ~50-100 ng[1]~8-25 ng[2]Unknown
Linear Dynamic Range Good[2]Good, especially with colloidal formulations[2]Unknown
Staining Time ~1 hour to overnight[2]~1 hour to overnight[3]Potentially rapid, based on textile dyeing applications
Destaining Time Several hours to overnight[2]Minimal to no destaining required[1][2]Unknown, likely required
Mechanism of Action Interacts with basic amino acids (primarily arginine, lysine, histidine) and aromatic residues through ionic and van der Waals forces.[1][4][5]Similar to R-250, but forms colloidal particles that reduce background staining.[1]Presumed to bind to proteins via ionic interactions due to its anionic nature.
Mass Spectrometry Compatibility Yes[1][5][6]Yes[1][3][6]Unknown, but as an anionic dye, compatibility is plausible.
Primary Advantages Cost-effective, well-established protocols, good linearity.[1][2]High sensitivity, low background, well-established protocols.[1][2][7]Potentially cost-effective.
Primary Disadvantages Requires lengthy staining and destaining.[2]Can be more expensive than R-250.[2]No established protocol for protein staining, performance is entirely unknown.

Visualizing the Workflow: A Tale of Two Staining Protocols

The following diagrams illustrate the typical experimental workflows for Coomassie Brilliant Blue staining and a hypothetical workflow for this compound, underscoring the established nature of the former and the speculative nature of the latter.

Coomassie_Staining_Workflow cluster_pre Pre-Staining cluster_stain Staining & Destaining cluster_post Post-Staining SDS-PAGE SDS-PAGE Fixation Fixation SDS-PAGE->Fixation Gel Transfer Staining Staining Fixation->Staining Incubation Destaining Destaining Staining->Destaining Wash Excess Dye Visualization Visualization Destaining->Visualization Imaging Analysis Analysis Visualization->Analysis

Figure 1. Established workflow for Coomassie Brilliant Blue protein staining.

AcidBlue182_Hypothetical_Workflow cluster_pre Pre-Staining cluster_stain Hypothetical Staining & Destaining cluster_post Post-Staining SDS-PAGE SDS-PAGE Fixation_h Fixation (Presumed) SDS-PAGE->Fixation_h Gel Transfer Staining_h Staining with this compound Fixation_h->Staining_h Incubation Destaining_h Destaining (Likely Required) Staining_h->Destaining_h Wash Excess Dye Visualization_h Visualization Destaining_h->Visualization_h Imaging Analysis_h Analysis Visualization_h->Analysis_h

Figure 2. Hypothetical workflow for protein staining with this compound.

In-Depth Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are established protocols for Coomassie Brilliant Blue staining. Due to the lack of application in protein research, a protocol for this compound is not available.

Coomassie Brilliant Blue R-250 Staining Protocol

This traditional method is widely used for routine protein visualization.

Solutions Required:

  • Fixing Solution: 40% methanol, 10% acetic acid, 50% deionized water.

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.

  • Destaining Solution: 10-40% methanol, 5-10% acetic acid in deionized water.

Procedure:

  • Fixation: After electrophoresis, immerse the gel in the fixing solution for at least 1 hour with gentle agitation. This step fixes the proteins in the gel and removes interfering substances.

  • Staining: Decant the fixing solution and add the staining solution to completely cover the gel. Incubate for 2-4 hours at room temperature with gentle shaking.[4] For faster staining, the solution can be heated briefly in a microwave.[8]

  • Destaining: Remove the staining solution and add the destaining solution. Gently agitate the gel, changing the destaining solution every 30-60 minutes until the background is clear and the protein bands are distinct.[9][10] This may take several hours to overnight.

  • Storage: The destained gel can be stored in deionized water or a 7% acetic acid solution.

Colloidal Coomassie Brilliant Blue G-250 Staining Protocol

This method offers higher sensitivity and reduced background staining, often eliminating the need for a lengthy destaining step.

Solutions Required:

  • Fixing Solution (Optional but Recommended): 40% ethanol, 10% acetic acid.

  • Staining Solution: There are various formulations. A common one includes 0.1% (w/v) Coomassie Brilliant Blue G-250, 2% (v/v) phosphoric acid, 10% (w/v) ammonium (B1175870) sulfate, and 20% (v/v) methanol.

  • Washing Solution: Deionized water.

Procedure:

  • Fixation (Optional): For maximum sensitivity, especially for low molecular weight proteins, fix the gel in the fixing solution for 30-60 minutes.[7]

  • Washing: Rinse the gel with deionized water three times for 5-10 minutes each to remove residual SDS.[11]

  • Staining: Immerse the gel in the colloidal Coomassie G-250 staining solution and incubate for 1 to 12 hours with gentle agitation.[11] Protein bands will become visible within minutes to an hour.

  • Destaining (Washing): Decant the staining solution and wash the gel with deionized water. Multiple changes of water will reduce any background and enhance the clarity of the bands.[8]

  • Storage: The stained gel can be stored in deionized water.

The Case for Coomassie and the Question of this compound

Coomassie Brilliant Blue, in both its R-250 and G-250 formulations, remains the gold standard for routine protein gel staining due to its reliability, well-understood mechanism, and compatibility with downstream applications. The choice between the R-250 and G-250 variants typically depends on the required sensitivity, with the colloidal G-250 offering a significant advantage for detecting low-abundance proteins.

This compound, with its chemical structure as an anthraquinone-based anionic dye, theoretically possesses the characteristics to bind to proteins.[12][13] Its primary use in dyeing textiles like nylon, which involves interactions with amide groups, suggests a potential for protein interaction. However, without any empirical data on its use for staining proteins in polyacrylamide gels, its efficacy, sensitivity, and compatibility with crucial downstream analyses like mass spectrometry are entirely unknown.

For researchers requiring a dependable and validated method for protein visualization, Coomassie Brilliant Blue is the unequivocal choice. The exploration of alternative dyes like this compound would necessitate extensive research to develop a reliable protocol and validate its performance against established standards. Until such data becomes available, this compound remains a theoretical possibility rather than a practical alternative in the field of protein analysis.

References

Ecotoxicity of Acid Dyes: A Comparative Analysis of Acid Blue 182 and Other Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative ecotoxicological assessment of Acid Blue 182 and other selected acid dyes, namely Acid Blue 9, Acid Blue 113, Acid Red 88, and Acid Black 172. The objective of this document is to offer researchers, scientists, and drug development professionals a comprehensive overview of the current state of knowledge regarding the environmental impact of these substances, supported by available experimental data and standardized testing protocols. A significant data gap exists for the ecotoxicity of this compound, underscoring the need for further research.

Quantitative Ecotoxicity Data Summary

The following table summarizes the available quantitative ecotoxicity data for this compound and other representative acid dyes. It is important to note that direct comparative analysis is challenging due to the limited availability of a complete dataset for any single dye.

Dye NameCAS NumberTest OrganismEndpointResultReference
This compound 12219-26-0Fish, Daphnia, AlgaeAcute ToxicityNo data available
MicroorganismsBiodegradationNo data available
Acid Blue 9 2650-18-2Aquatic LifeAcute ToxicityLow[1]
Rat (oral)LD50> 2000 mg/kg bw[2]
Acid Blue 113 3351-05-1Pseudomonas stutzeriBiodegradation86.2% decolorization in 96 hours[3][4]
Acid Red 88 1658-56-6Daphnia magnaAcute ToxicityLess toxic than its degradation products[5]
Acid Black 172 61847-77-6Aquatic LifeLong-term HazardToxic to aquatic life with long lasting effects[6]

Key Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of the ecotoxicological properties of chemical substances. The following are detailed protocols for key experiments commonly cited in ecotoxicity studies.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test is designed to determine the acute toxicity of a substance to freshwater invertebrates, most commonly Daphnia magna.[7][8][9][10]

Objective: To determine the concentration of a test substance that causes immobilization in 50% of the exposed Daphnia population (EC50) over a 48-hour period.

Methodology:

  • Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.[7][9]

  • Test Substance Preparation: A series of aqueous solutions of the test substance at geometrically spaced concentrations are prepared. A control group with no test substance is also included.[7]

  • Exposure: The daphnids are introduced into the test vessels containing the different concentrations of the test substance. Typically, four replicates with five daphnids each are used for each concentration and the control.[7][9] The exposure period is 48 hours under controlled conditions of temperature (20 ± 2 °C) and photoperiod (commonly 16 hours light/8 hours dark).[7]

  • Observation: The number of immobile daphnids is observed and recorded at 24 and 48 hours.[7][9] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[7]

  • Data Analysis: The 48-hour EC50 value, along with its confidence limits, is calculated using appropriate statistical methods. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[7]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test assesses the toxicity of a substance on the growth of freshwater algae.[11][12][13][14][15]

Objective: To determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria and to calculate the concentration that inhibits growth by 50% (EC50).

Methodology:

  • Test Organisms: Exponentially growing cultures of a selected species of green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria are used.[11]

  • Test Conditions: The test is typically conducted over 72 hours in a nutrient-rich medium under continuous, uniform illumination and a constant temperature.[11][12]

  • Exposure: Algal cultures are exposed to at least five different concentrations of the test substance. Three replicates are used for each concentration, along with a control group.[11][13]

  • Growth Measurement: Algal growth is measured at least daily by determining the cell concentration or a surrogate parameter like fluorescence.[14]

  • Data Analysis: The average specific growth rate and yield are calculated for each concentration. The EC50 values for both growth rate and yield are then determined.[12]

OECD 301: Ready Biodegradability

This set of tests is designed to screen chemicals for their potential for rapid and complete biodegradation in an aerobic aqueous environment.[16][17][18][19][20]

Objective: To determine if a chemical substance is "readily biodegradable."

Methodology:

  • Inoculum: A mixed population of microorganisms, typically from the effluent of a wastewater treatment plant, is used as the inoculum.[17]

  • Test System: The test substance is dissolved in a mineral medium, inoculated with the microorganisms, and incubated under aerobic conditions in the dark or diffuse light for 28 days.[19]

  • Measurement of Biodegradation: Biodegradation is followed by measuring parameters such as the disappearance of Dissolved Organic Carbon (DOC), oxygen consumption, or carbon dioxide production.[19]

  • Pass Levels: A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 28-day period and satisfies the "10-day window" criterion. For DOC removal, the pass level is ≥70%, and for oxygen demand or CO2 production, it is ≥60% of the theoretical maximum.[17][20] The 10-day window begins when 10% of the substance has been degraded and requires the pass level to be reached within 10 days from that point.[20]

Experimental Workflow and Logical Relationships

To visualize the process of ecotoxicity testing, the following diagrams illustrate a typical experimental workflow.

Experimental_Workflow_Daphnia_Toxicity_Test cluster_prep Preparation Phase cluster_exposure Exposure Phase (48h) cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Prepare Test Solutions (Geometric Series of Concentrations) D Introduce Daphnids into Test & Control Vessels A->D B Culture & Select <24h old Daphnia magna B->D C Prepare Control Group (Culture Medium Only) C->D E Maintain Controlled Conditions (20°C, 16h:8h light:dark) D->E F Record Immobilization at 24h & 48h E->F G Calculate 48h EC50 F->G H Determine NOEC & LOEC G->H

Caption: Workflow for Daphnia sp. Acute Immobilization Test (OECD 202).

Logical_Relationship_Ecotoxicity_Assessment cluster_inputs Input Data cluster_assessment Risk Assessment Process cluster_output Output PhysChem Physicochemical Properties (e.g., solubility, vapor pressure) Exposure Exposure Assessment (Predicted Environmental Concentration - PEC) PhysChem->Exposure ToxicityData Ecotoxicity Data (LC50, EC50, NOEC) Effects Effects Assessment (Predicted No-Effect Concentration - PNEC) ToxicityData->Effects FateData Environmental Fate Data (Biodegradation, Hydrolysis) FateData->Exposure RiskChar Risk Characterization (PEC/PNEC Ratio) Exposure->RiskChar Effects->RiskChar Conclusion Conclusion on Environmental Risk RiskChar->Conclusion

Caption: Logical flow for environmental risk assessment of a chemical substance.

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Acid Blue 182

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the validation of analytical methods for the quantitative determination of Acid Blue 182, a synthetic anthraquinone (B42736) dye.[1][2] It is intended for researchers, scientists, and drug development professionals involved in quality control and analytical development. The guide outlines key experimental protocols and data presentation formats for two common analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and UV-Visible (UV-Vis) Spectrophotometry.

Overview of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for separation of impurities, sensitivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC-DAD): This is a powerful separation technique that is well-suited for the analysis of individual dyes and the determination of impurities. HPLC offers high resolution and sensitivity. A Diode-Array Detector (DAD) provides spectral information, which aids in peak identification and purity assessment. This method is recommended for stability-indicating assays and impurity profiling.

  • UV-Visible (UV-Vis) Spectrophotometry: This is a simpler, more rapid technique suitable for the quantitative analysis of this compound in the absence of interfering substances.[3][4] It is often used for routine quality control and concentration measurements in solutions.[5] However, it lacks the specificity to distinguish between the parent dye and its degradation products or other colored impurities.

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols should be validated under actual conditions of use.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Principle: The method separates this compound from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The concentration of the dye is quantified by measuring its absorbance at a specific wavelength using a DAD.

Apparatus and Materials:

  • High-Performance Liquid Chromatograph with a quaternary pump, autosampler, column oven, and diode array detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (e.g., 0.45 µm PTFE).

Reagent Preparation:

  • Mobile Phase A: 0.02 M ammonium (B1175870) acetate (B1210297) solution adjusted to pH 4.5 with acetic acid.[6]

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in the diluent in a 100 mL volumetric flask. This yields a concentration of approximately 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the expected range of the samples.

Sample Preparation:

  • For Drug Substance: Accurately weigh a sample of this compound and prepare a solution of known concentration in the diluent.

  • For Finished Product (e.g., dyed textile): An extraction step is necessary. A suitable extraction solvent (e.g., a mixture of water, methanol, or another appropriate organic solvent) should be chosen and optimized. The extraction procedure may involve sonication or heating to ensure complete recovery of the dye. The resulting extract should be filtered before injection.

Instrumental Conditions (Example):

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound (to be determined by scanning the spectrum of a standard solution).

  • Gradient Elution: An example gradient is provided in the table below. This should be optimized based on the specific column and sample matrix.

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
UV-Visible (UV-Vis) Spectrophotometry

Principle: This method relies on the measurement of the absorbance of a solution containing this compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the dye in the solution.

Apparatus and Materials:

  • UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

Reagent Preparation:

  • Solvent: Distilled or deionized water. An acidic buffer system may be recommended for acid dyes to ensure consistent ionization and spectral characteristics.[5]

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard of approximately 100 µg/mL in the chosen solvent.

  • Working Standard Solutions: Prepare a series of at least five concentrations from the stock solution to construct a calibration curve.

Sample Preparation:

  • Prepare a solution of the sample in the same solvent used for the standards, ensuring the concentration falls within the range of the calibration curve. Filtration may be necessary if the solution is turbid.

Instrumental Conditions:

  • Scan Range: 200-800 nm (to determine λmax).

  • Measurement Wavelength: The λmax of this compound.

  • Blank: The solvent used for sample and standard preparation.

Method Validation Framework

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters should be evaluated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterHPLC-DADUV-Vis SpectrophotometryAcceptance Criteria (Typical)
Specificity YesYes (limited)The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. For HPLC, this includes demonstrating peak purity.
Linearity YesYesCorrelation coefficient (r²) ≥ 0.99.
Range YesYesThe range should cover the expected concentrations of the analyte in the samples.
Accuracy YesYesThe percent recovery should be within a predefined range (e.g., 98-102%).
Precision YesYesThe relative standard deviation (%RSD) should not exceed a predefined limit (e.g., 2%).
- RepeatabilityYesYes%RSD of multiple measurements of the same sample.
- Intermediate PrecisionYesYes%RSD of measurements on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) YesYesThe lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) YesYesThe lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Robustness YesYesThe method's performance should not be significantly affected by small, deliberate variations in method parameters.

Data Presentation (Templates)

The following tables are templates for the presentation of quantitative data from the method validation studies.

Table 2: Linearity Data for this compound by HPLC-DAD

Concentration (µg/mL)Peak Area (mAU*s)
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)
Regression Equation

Table 3: Accuracy Data for this compound by HPLC-DAD (% Recovery)

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%
100%
120%
Mean % Recovery

Table 4: Precision Data for this compound by HPLC-DAD (%RSD)

ReplicateMeasured Concentration (µg/mL)
1
2
3
4
5
6
Mean
Standard Deviation
% Relative Standard Deviation (%RSD)

Visualizations

The following diagrams illustrate the workflows for method validation.

experimental_workflow cluster_planning Phase 1: Planning and Preparation cluster_validation Phase 2: Method Validation cluster_reporting Phase 3: Documentation and Implementation start Define Analytical Requirements select_method Select Analytical Method (HPLC-DAD or UV-Vis) start->select_method develop_protocol Develop Draft Protocol select_method->develop_protocol prepare_materials Prepare Reference Standards, Reagents, and Samples develop_protocol->prepare_materials specificity Specificity / Selectivity prepare_materials->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness analyze_data Analyze Data and Evaluate Against Acceptance Criteria robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report implement_method Implement Validated Method for Routine Use validation_report->implement_method

Caption: Overall workflow for the validation of an analytical method for this compound.

hplc_validation_workflow cluster_setup HPLC System Setup cluster_execution Validation Experiments cluster_analysis Data Analysis prepare_mobile_phase Prepare Mobile Phases and Diluent prepare_standards Prepare Standard Solutions prepare_mobile_phase->prepare_standards prepare_samples Prepare Sample Solutions (including Placebo and Spiked Samples) prepare_standards->prepare_samples system_suitability Perform System Suitability Test prepare_samples->system_suitability run_specificity Inject Blank, Placebo, Standard, and Sample system_suitability->run_specificity run_linearity Inject Linearity Standards (e.g., 5 levels) system_suitability->run_linearity run_accuracy Inject Spiked Samples (e.g., 3 levels, 3 reps) system_suitability->run_accuracy run_precision Inject 6 Replicates of a Homogeneous Sample system_suitability->run_precision run_robustness Inject Samples with Varied Method Parameters system_suitability->run_robustness process_chromatograms Process Chromatograms run_specificity->process_chromatograms run_linearity->process_chromatograms run_accuracy->process_chromatograms run_precision->process_chromatograms run_robustness->process_chromatograms calculate_parameters Calculate Validation Parameters (r², %Recovery, %RSD, etc.) process_chromatograms->calculate_parameters compare_criteria Compare with Acceptance Criteria calculate_parameters->compare_criteria

Caption: Experimental workflow for HPLC-DAD method validation.

uvvis_validation_workflow cluster_prep Preparation cluster_measurements Spectrophotometric Measurements cluster_data_analysis Data Analysis determine_lambda_max Determine λmax of this compound prepare_standards Prepare Calibration Standards determine_lambda_max->prepare_standards measure_linearity Measure Absorbance of Calibration Standards prepare_standards->measure_linearity prepare_samples Prepare Sample Solutions (including Spiked Samples) measure_accuracy Measure Absorbance of Spiked Samples prepare_samples->measure_accuracy measure_precision Measure Absorbance of Sample Replicates prepare_samples->measure_precision plot_calibration_curve Plot Calibration Curve measure_linearity->plot_calibration_curve calculate_concentrations Calculate Sample Concentrations measure_accuracy->calculate_concentrations measure_precision->calculate_concentrations plot_calibration_curve->calculate_concentrations evaluate_parameters Evaluate Validation Parameters (%Recovery, %RSD) calculate_concentrations->evaluate_parameters

Caption: Experimental workflow for UV-Vis Spectrophotometry method validation.

References

Safety Operating Guide

Navigating the Disposal of Acid Blue 182: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling Acid Blue 182, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific, validated degradation protocols for this compound are not extensively detailed in publicly available literature, the manufacturer's Safety Data Sheet (SDS) provides the primary, authoritative guidance. This document outlines the recommended procedures, safety precautions, and prohibited actions to ensure safe handling from use to disposal.

The core principle for the disposal of this compound is that it should be managed as a chemical waste product and not released into the general environment. The SDS for C.I. This compound explicitly warns against discharge into sewer systems, highlighting the need for specialized disposal methods.[1]

Immediate Safety and Disposal Information

Adherence to the guidelines set forth in the Safety Data Sheet is paramount. The following table summarizes the essential information for the safe handling and disposal of this compound.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant and impervious clothing. If exposure limits are exceeded, use a full-face respirator.[1]
Primary Disposal Method The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Prohibited Disposal Methods Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems. [1]
Spill Containment Avoid dust formation. Collect spills and arrange for disposal in suitable, closed containers. Use spark-proof tools and explosion-proof equipment if necessary.[1]
Empty Container Disposal Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. The first rinse of a thoroughly emptied container should be collected and disposed of as hazardous waste.

General Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting. This workflow emphasizes safety, compliance, and consultation with institutional safety personnel.

cluster_0 Waste Generation & Initial Assessment cluster_1 Disposal Path Determination cluster_2 Final Disposal A This compound Waste Generated (Aqueous solution or solid) B Consult Safety Data Sheet (SDS) & Institutional EHS Policy A->B C Is direct sewer disposal permitted by SDS? B->C D NO (As per SDS for this compound) C->D  Yes (Not Applicable for AB182) E Collect waste in a properly labeled, sealed container C->E  No F Store container in a designated secondary containment area E->F G Contact Institutional Environmental Health & Safety (EHS) F->G H Arrange for pickup by a Licensed Chemical Waste Contractor G->H I Disposal via controlled incineration or other approved methods H->I

Caption: Logical workflow for the safe disposal of this compound.

Potential Treatment Methodologies (For Research and Evaluation Only)

While specific protocols for this compound are not available, research on similar acid dyes explores various treatment methods to degrade the dye before disposal. These methods are presented for informational purposes and would require rigorous, in-house validation by qualified professionals before implementation for this compound.

  • Adsorption: Studies on other acid dyes have shown that activated carbon can be effective for their removal from aqueous solutions.[2] This process involves passing the dye solution through a column packed with an adsorbent material. The effectiveness of this method depends on factors like pH, temperature, and the specific properties of the adsorbent.

  • Advanced Oxidation Processes (AOPs): AOPs, such as Fenton and photo-Fenton reactions, use powerful hydroxyl radicals to break down the complex molecules of dyes into simpler, less harmful substances.[3][4][5] These methods have demonstrated high efficiency in decolorizing and mineralizing other acid dyes.[4]

  • Ozonation: The use of ozone, alone or in combination with hydrogen peroxide, is another AOP that has been shown to be effective in degrading reactive dyes.[6][7]

  • Photocatalytic Degradation: This method utilizes a semiconductor catalyst (like TiO2) and a light source (such as UV light) to generate reactive species that degrade dye molecules.[8][9] Research on Acid Blue 113 has shown high removal efficiencies with this technique.[8][9]

Important Caveat: The experimental conditions and efficiencies reported for the methods above are specific to the dyes studied in those publications and cannot be directly extrapolated to this compound. Any consideration of in-lab treatment of this compound would necessitate a thorough safety review and a series of bench-scale experiments to determine the optimal parameters and confirm the efficacy and safety of the procedure.

Recommendation: For all disposal matters concerning this compound, the most reliable and compliant approach is to follow the guidance of the product's Safety Data Sheet and consult with your institution's Environmental Health and Safety department. Collection of the waste for pickup by a licensed chemical disposal service remains the recommended best practice.

References

Safeguarding Your Laboratory: A Comprehensive Guide to Handling Acid Blue 182

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for Acid Blue 182

This guide provides essential safety protocols and logistical plans for the handling and disposal of this compound, a synthetic anthraquinone (B42736) dye. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to ensure a safe laboratory environment.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Chemical Name C.I. This compound[1]
CAS Number 12219-26-0[1]
Molecular Formula C₂₃H₁₇N₃Na₂O₉S₂[2]
Molecular Weight 589.51 g/mol [1]
Appearance Blue Powder
Solubility Soluble in water
Occupational Exposure Limits (OELs) No specific OEL established. Adhere to general dust exposure limits.[3]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following equipment is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield to protect against dust particles and potential splashes.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Inspect gloves for any signs of degradation or perforation before each use.

  • Body Protection: A laboratory coat or a chemical-resistant apron should be worn to protect against skin contact. For larger quantities or in situations with a higher risk of spillage, chemical-resistant coveralls are recommended.[3]

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be necessary for handling small quantities. However, if dust is generated or ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator with appropriate cartridges should be used.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe and efficient workflow.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the container is tightly sealed and clearly labeled.

2. Preparation and Handling:

  • Always handle this compound in a designated area, such as a chemical fume hood, to minimize the inhalation of dust.

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Weigh and dispense the powder carefully to avoid generating dust.

  • When preparing solutions, slowly add the powder to the solvent to prevent splashing.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing the appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.

  • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable cleaning agent and wipe clean.

4. Decontamination:

  • All non-disposable equipment that has come into contact with this compound should be thoroughly cleaned with soap and water.

  • Dispose of any contaminated disposable materials, such as paper towels, as hazardous waste.

Disposal Plan

The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations. As a general principle, all dyes and stains should be collected for proper waste disposal.[4]

  • Solid Waste: Collect all solid this compound waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a labeled, leak-proof container for hazardous waste. Do not dispose of these solutions down the drain.[4]

  • Empty Containers: "Empty" containers may still retain chemical residues. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Pickup: Arrange for the collection of all hazardous waste by a licensed environmental waste management contractor.

Experimental Workflow and Logical Relationships

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_spill Spill Response start Receive & Inspect This compound storage Store in Cool, Dry, Well-Ventilated Area start->storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe handling_area Work in Designated Area (Fume Hood) ppe->handling_area weigh Weigh & Dispense Carefully handling_area->weigh prepare_solution Prepare Solution (Add Powder to Solvent) weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Non-Disposable Equipment experiment->decontaminate dispose_ppe Dispose of Contaminated Disposable PPE experiment->dispose_ppe collect_liquid Collect Liquid Waste in Labeled Container decontaminate->collect_liquid collect_solid Collect Solid Waste in Labeled Container dispose_ppe->collect_solid waste_pickup Arrange for Hazardous Waste Pickup collect_solid->waste_pickup collect_liquid->waste_pickup spill Spill Occurs evacuate Evacuate Area spill->evacuate spill_ppe Don Spill Response PPE evacuate->spill_ppe contain Contain & Absorb Spill spill_ppe->contain collect_spill Collect Spill Waste contain->collect_spill decontaminate_spill Decontaminate Spill Area collect_spill->decontaminate_spill decontaminate_spill->collect_solid

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.